CRBN ligand-12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H16F2N2O3 |
|---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
3-[2,6-difluoro-4-[3-(hydroxymethyl)azetidin-1-yl]phenyl]piperidine-2,6-dione |
InChI |
InChI=1S/C15H16F2N2O3/c16-11-3-9(19-5-8(6-19)7-20)4-12(17)14(11)10-1-2-13(21)18-15(10)22/h3-4,8,10,20H,1-2,5-7H2,(H,18,21,22) |
InChI Key |
NNWGGPWDAGWZAT-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
CRBN ligand-12 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRBN Ligand-12, also identified as Compound 9, is a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] As a key component in the development of Proteolysis Targeting Chimeras (PROTACs), this compound facilitates the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to this compound, offering valuable insights for researchers in drug discovery and development.
Chemical Structure and Properties
This compound is a synthetic molecule with the chemical formula C₁₅H₁₆F₂N₂O₃.[1] It is synthesized as a racemic mixture and is characterized by a glutarimide (B196013) moiety, which is crucial for its interaction with the CRBN binding pocket.[1][2]
Table 1: Physicochemical Properties of this compound (Compound 9)
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆F₂N₂O₃ | [1] |
| Molecular Weight | 310.30 g/mol | [1] |
| CAS Number | 2820501-20-8 | [1] |
| SMILES | O=C1NC(=O)C(C2=C(F)C=C(N3CC(CO)C3)C=C1F)CC1 | [1] |
Table 2: In Vitro Biological Properties of this compound (Compound 9)
| Parameter | Cell Line | Value | Reference |
| CRBN Binding Affinity (IC₅₀) | - | Not explicitly found for Compound 9, but related compounds showed µM affinity | [3] |
| CRBN Binding Affinity (Kᵢ) | - | Not explicitly found for Compound 9, but related compounds showed µM affinity | [3] |
| Cell Viability (IC₅₀) | MM.1S | ~1 µM | [2] |
| Cell Viability (IC₅₀) | OPM2 | ~1 µM | [2] |
| Cell Viability (IC₅₀) | AMO-1 | ~1 µM | [1] |
| Cell Viability (IC₅₀) | JJN3 | >10 µM | [1] |
Experimental Protocols
Synthesis of this compound (Compound 9)
The synthesis of this compound is achieved through a Petasis borono-Mannich reaction.[2] The following is a representative protocol based on the synthesis of similar compounds.
Materials:
-
Appropriate starting materials for the Petasis reaction (an amine, a carbonyl compound, and a boronic acid)
-
Solvent (e.g., Dichloromethane)
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
Dissolve the amine and carbonyl compound in the solvent.
-
Add the boronic acid to the mixture.
-
Stir the reaction at room temperature until completion, monitoring by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
CRBN Binding Affinity Assay (Microscale Thermophoresis - MST)
The binding affinity of this compound to the thalidomide-binding domain of human CRBN (hTBD) can be determined using Microscale Thermophoresis (MST).[1][4]
Materials:
-
This compound (Compound 9) dissolved in DMSO
-
Recombinant human thalidomide-binding domain (hTBD) of CRBN
-
Fluorescently labeled reporter ligand (e.g., BODIPY-uracil)
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument and capillaries
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer containing a constant concentration of hTBD and the fluorescent reporter.
-
Incubate the samples to allow binding to reach equilibrium.
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement of the fluorescent reporter in the MST instrument.
-
Analyze the data to determine the IC₅₀ value, which can be converted to the inhibition constant (Kᵢ).
Cell Viability Assay (CellTiter-Glo®)
The effect of this compound on the viability of cancer cell lines can be assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[1][2]
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, OPM2, AMO-1, JJN3)
-
This compound (Compound 9) dissolved in DMSO
-
Cell culture medium and supplements
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed the cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and incubate for 96 hours.[1]
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® Reagent to each well, following the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC₅₀ values from the dose-response curves.
Signaling Pathways and Workflows
The primary mechanism of action of this compound involves its role in the formation of a ternary complex between the CRBN E3 ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. This process is the foundation of PROTAC technology.
Caption: PROTAC Mechanism of Action with this compound.
Caption: Workflow for Synthesis and Evaluation of this compound.
References
The Core Mechanism of CRBN Ligand-12 in PROTACs: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the mechanism of action for CRBN ligand-12, a key component in the design of Proteolysis Targeting Chimeras (PROTACs). We will delve into the molecular interactions, signaling cascades, and the critical role of this ligand in hijacking the ubiquitin-proteasome system for targeted protein degradation.
Introduction to PROTACs and the Role of CRBN
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of therapeutic innovation.[1][2][3][4] They offer a novel modality for targeting disease-causing proteins by inducing their degradation rather than merely inhibiting their function.[3][4] A PROTAC molecule consists of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][5][6]
Cereblon (CRBN) is a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex.[5][7] Ligands derived from immunomodulatory imide drugs (IMiDs), such as thalidomide (B1683933) and its analogs, are widely used to recruit CRBN in PROTAC design due to their well-characterized binding and favorable drug-like properties.[5][][][10] this compound, a thalidomide-based moiety, serves this crucial role of engaging the E3 ligase machinery.
The Catalytic Cycle of a this compound-Based PROTAC
The mechanism of action of a PROTAC utilizing this compound is a cyclical process that results in the catalytic degradation of the target protein.[4][11]
Step 1: Ternary Complex Formation The process begins with the PROTAC molecule simultaneously binding to both the protein of interest (POI) and the CRBN E3 ligase. This forms a key intermediate known as the ternary complex (POI-PROTAC-CRBN).[12][13][14] The stability and conformation of this complex are critical determinants of the PROTAC's efficacy and are influenced by the linker length and composition.[11][12]
Step 2: Ubiquitination of the Target Protein Once the ternary complex is formed, the CRL4^CRBN complex is brought into close proximity with the POI.[7] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI.[15] This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a recognition signal for the proteasome.[3][15]
Step 3: Proteasomal Degradation The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein homeostasis.[3][15]
Step 4: Release and Recycling Following the degradation of the POI, the PROTAC molecule is released and can engage another POI and E3 ligase, thus acting catalytically to induce multiple rounds of degradation.[4][11]
Quantitative Analysis of this compound PROTAC Activity
The efficacy of a PROTAC is determined by several key quantitative parameters. The following tables summarize representative data for a hypothetical PROTAC incorporating this compound.
Table 1: Binary and Ternary Complex Binding Affinities
| Interaction | Assay Method | Binding Affinity (Kd) |
| PROTAC <-> POI | SPR | 15 nM |
| PROTAC <-> CRBN | ITC | 1.2 µM |
| POI-PROTAC-CRBN | SPR | 5 nM |
Table 2: Ternary Complex Cooperativity
| Parameter | Value | Description |
| Cooperativity (α) | 3 | A value greater than 1 indicates positive cooperativity, where the binding of one protein partner enhances the binding of the other. |
Table 3: Cellular Degradation Efficacy
| Cell Line | Parameter | Value |
| Example Cell Line | DC50 | 25 nM |
| Dmax | >95% | |
| Time to Dmax | 8 hours |
Detailed Experimental Protocols
Accurate assessment of a PROTAC's mechanism of action relies on a suite of biophysical and cellular assays.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[16][17][18]
Objective: To determine the binding affinities (Kd) of the PROTAC to the POI and CRBN individually (binary interactions) and the affinity of the ternary complex.
Methodology:
-
Immobilization: Covalently immobilize the purified POI or CRBN protein onto a sensor chip surface.
-
Analyte Injection: Flow a series of concentrations of the PROTAC (analyte) over the sensor surface to measure binary binding. For ternary complex analysis, co-inject the PROTAC with the third component over the immobilized protein.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
In Vitro Ubiquitination Assay
This assay directly measures the ability of the PROTAC to induce ubiquitination of the POI in a reconstituted system.[15][19]
Objective: To confirm that the PROTAC facilitates the E3 ligase-mediated ubiquitination of the target protein.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine purified E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), ubiquitin, ATP, the CRL4-CRBN E3 ligase complex, and the purified POI.
-
PROTAC Addition: Add the PROTAC or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes) to allow for the ubiquitination cascade to occur.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody specific to the POI. The appearance of higher molecular weight bands corresponding to polyubiquitinated POI confirms successful ubiquitination.
Cellular Protein Degradation Assay (Western Blot)
This is the standard method to quantify the reduction of target protein levels in a cellular context.[3]
Objective: To determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of the PROTAC in cells.[3]
Methodology:
-
Cell Treatment: Plate cells and treat with a dose-response range of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[11]
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
Western Blot: Separate equal amounts of protein from each lysate by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).
-
Densitometry: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Data Analysis: Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[3]
Troubleshooting and Key Considerations
When working with this compound-based PROTACs, several factors can influence their efficacy.
-
Ternary Complex Cooperativity: Positive cooperativity is often, but not always, correlated with potent degradation. The geometry of the ternary complex is crucial for effective ubiquitin transfer.
-
The "Hook Effect": At high concentrations, some PROTACs can form binary complexes (PROTAC-POI and PROTAC-CRBN) that do not lead to a productive ternary complex, resulting in reduced degradation. This phenomenon, known as the "hook effect," is important to characterize.[20][21]
-
Cellular Context: The expression levels of CRBN and the components of the ubiquitin-proteasome system can vary between cell lines, impacting PROTAC activity.[11][22]
-
Off-Target Effects: As derivatives of IMiDs, CRBN ligands can induce the degradation of endogenous neosubstrates of CRBN (e.g., IKZF1, IKZF3).[] It is essential to profile the selectivity of new PROTACs to assess potential off-target effects.
Conclusion
This compound is a powerful tool in the development of PROTACs for targeted protein degradation. A thorough understanding of its mechanism of action, facilitated by the quantitative assays and protocols outlined in this guide, is essential for the rational design and optimization of novel therapeutics. By systematically evaluating binary and ternary complex formation, ubiquitination, and cellular degradation, researchers can effectively advance the development of potent and selective protein degraders.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 14. Protein Degradation and PROTACs [promega.sg]
- 15. benchchem.com [benchchem.com]
- 16. o2hdiscovery.co [o2hdiscovery.co]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. lifesensors.com [lifesensors.com]
- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 21. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Profile of CRBN Ligand-12: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of CRBN ligand-12, a significant molecule in the field of targeted protein degradation. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's physicochemical properties, its mechanism of action within the ubiquitin-proteasome system, and relevant experimental protocols for its characterization.
Core Properties of this compound
This compound is a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the Cullin-Ring Ligase 4 (CRL4-CRBN) complex. Its primary application is in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as the E3 ligase-recruiting moiety. The fundamental physicochemical properties of this compound are summarized below.
| Property | Value |
| Molecular Weight | 310.30 g/mol |
| Molecular Formula | C₁₅H₁₆F₂N₂O₃ |
| CAS Number | 2820501-20-8 |
Mechanism of Action: The Ubiquitin-Proteasome System
This compound functions by hijacking the body's natural protein disposal system, the ubiquitin-proteasome system (UPS). When incorporated into a PROTAC, the this compound moiety binds to the CRBN protein, while another part of the PROTAC binds to a target protein of interest. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Experimental Protocols
The following are representative protocols for the characterization of CRBN ligands and their corresponding PROTACs. While these are generalized, they provide a robust framework for experimental design.
In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC containing this compound to induce the ubiquitination of a target protein in a reconstituted system.
Materials:
-
E1 Activating Enzyme
-
E2 Conjugating Enzyme (e.g., UBE2D2)
-
Purified CRL4-CRBN E3 Ligase Complex
-
Human Ubiquitin
-
Purified recombinant Protein of Interest (POI)
-
PROTAC molecule incorporating this compound
-
ATP solution
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, ubiquitin, E1, and E2 enzymes.
-
Add the purified CRL4-CRBN complex and the protein of interest.
-
Initiate the reaction by adding the PROTAC molecule at various concentrations.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot using an antibody specific to the protein of interest to visualize the appearance of higher molecular weight polyubiquitinated species.
Cellular Degradation Assay (Western Blot)
This assay determines the efficacy of a PROTAC in inducing the degradation of the target protein within a cellular context.
Materials:
-
Cell line expressing the target protein and CRBN
-
Cell culture medium and supplements
-
PROTAC molecule incorporating this compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies for the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response range of the PROTAC or DMSO for a specified time course (e.g., 4, 8, 16, 24 hours).
-
As a control, co-treat cells with the PROTAC and a proteasome inhibitor to confirm that degradation is proteasome-dependent.
-
Harvest the cells, wash with cold PBS, and lyse with RIPA buffer.
-
Quantify total protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting to detect the levels of the target protein and the loading control.
-
Quantify band intensities to determine the extent of protein degradation (DC₅₀ and Dₘₐₓ values).
Conclusion
This compound is a pivotal tool in the advancement of targeted protein degradation. Its well-defined physicochemical properties and its role in the recruitment of the CRL4-CRBN E3 ligase complex make it a valuable component in the design of novel therapeutics. The experimental protocols outlined in this guide provide a foundation for the robust evaluation of PROTACs and other chemical probes that utilize this versatile ligand.
In-Depth Technical Guide: Cereblon E3 Ligase Binding Affinity of CRBN Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN) is a critical component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), where it functions as a substrate receptor.[1] The discovery of CRBN as the primary target of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide (B1683931) has revolutionized therapeutic strategies, particularly in the context of targeted protein degradation.[2] These ligands act as "molecular glues," modulating the substrate specificity of the CRL4^CRBN^ complex to induce the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3]
Data Presentation: Quantitative Binding Affinities of Representative CRBN Ligands
The following table summarizes the binding affinities of several well-characterized CRBN ligands, providing a comparative baseline for assessing novel compounds like CRBN ligand-12. The data is compiled from various biophysical and cellular assays.
| Ligand | Binding Assay | Measured Value (IC50/Kd) | Cell Line/System | Reference |
| Lenalidomide | TR-FRET | IC50 = 2.694 µM | In vitro | [5] |
| Pomalidomide | TR-FRET | - | - | |
| Thalidomide | Fluorescence Polarization | Kd ≈ 250 nM | In vitro | [6] |
| Iberdomide (CC-220) | Thermophoresis | - | In vitro | [7] |
| Mezigdomide (CC-92480) | Thermophoresis | - | In vitro | [7] |
| YJ1b | TR-FRET | IC50 = 0.206 µM | In vitro | [5] |
| YJ2c | TR-FRET | IC50 = 0.211 µM | In vitro | [5] |
| YJ2h | TR-FRET | IC50 = 0.282 µM | In vitro | [5] |
| PFI-7 (Compound 9) | Surface Plasmon Resonance (SPR) | Kd = 0.08 µM | In vitro | [8] |
Experimental Protocols
A variety of robust methods are available to quantify the binding affinity of ligands to CRBN. Below are detailed protocols for three commonly employed assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This competitive binding assay measures the displacement of a fluorescently labeled tracer from the CRBN protein by a test compound.
Materials:
-
Recombinant human CRBN/DDB1 complex
-
Fluorescently labeled CRBN tracer (e.g., a derivative of thalidomide)
-
TR-FRET compatible microplate reader
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4)
-
Test compounds (e.g., this compound)
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a suitable microplate, add the test compound dilutions.
-
Add a fixed concentration of the fluorescently labeled CRBN tracer to each well.
-
Initiate the binding reaction by adding a fixed concentration of the recombinant CRBN/DDB1 complex to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
-
Measure the TR-FRET signal using a microplate reader with appropriate excitation and emission wavelengths.
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescent light emitted from a labeled tracer upon binding to CRBN.
Materials:
-
Recombinant human CRBN/DDB1 complex
-
Fluorescently labeled CRBN ligand (e.g., FITC-thalidomide)
-
Microplate reader with fluorescence polarization capabilities
-
Assay buffer (e.g., 50 mM HEPES, 75 mM NaCl, 0.01 % Triton X-100, pH 7.4)
-
Test compounds
Procedure:
-
Prepare a dilution series of the test compound.
-
To each well of a microplate, add the test compound.
-
Add a constant concentration of the fluorescently labeled CRBN ligand to all wells.
-
Add a constant concentration of the recombinant CRBN/DDB1 protein complex to initiate the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), shielded from light.
-
Measure the fluorescence polarization (in millipolarization units, mP).
-
Plot the mP values against the logarithm of the test compound concentration.
-
Use non-linear regression (e.g., a 4-parameter logistic model) to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the direct engagement of a ligand with its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Materials:
-
Cultured cells expressing CRBN (e.g., MM.1S)
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-CRBN antibody
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in lysis buffer and lyse the cells.
-
Clarify the lysates by centrifugation.
-
Aliquot the supernatant into separate tubes and heat them to a range of temperatures.
-
After heating, centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the levels of soluble CRBN in each sample by Western blotting.
-
Plot the percentage of soluble CRBN relative to the non-heated control against the temperature.
-
The shift in the melting curve (ΔTm) between the compound-treated and vehicle-treated samples indicates target engagement.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling pathway of the CRL4^CRBN^ E3 ligase and a general workflow for assessing ligand binding.
Caption: CRL4^CRBN^ E3 Ligase Signaling Pathway.
Caption: Experimental Workflow for CRBN Ligand Binding Affinity.
References
- 1. US20200347045A1 - Crbn ligands and uses thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.dundee.ac.uk [sites.dundee.ac.uk]
- 8. WO2019140387A1 - Crbn ligands and uses thereof - Google Patents [patents.google.com]
The Role of CRBN Ligands in the Ubiquitin-Proteasome System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of a vast majority of intracellular proteins, thereby regulating a multitude of cellular processes. A key component of this system is the E3 ubiquitin ligase, which provides substrate specificity for ubiquitination. Cereblon (CRBN), a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, has emerged as a pivotal target in the field of targeted protein degradation (TPD). Small molecules that bind to CRBN, known as CRBN ligands, can modulate the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.
These CRBN ligands can function as "molecular glues," inducing proximity between CRBN and novel protein substrates (neosubstrates) that are not typically targeted by the native E3 ligase complex.[1][2] This mechanism is exemplified by the immunomodulatory drugs (IMiDs) thalidomide (B1683933), lenalidomide, and pomalidomide (B1683931).[2][3] Furthermore, CRBN ligands are integral components of Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that tether a target protein to an E3 ligase, thereby inducing its degradation.[1]
A contemporary example of a CRBN ligand developed for PROTAC synthesis is CRBN ligand-12. While specific quantitative data for this particular ligand is not extensively available in public literature, its chemical structure represents the ongoing efforts to develop novel CRBN binders with improved properties for TPD.
Figure 1: Chemical Structure of this compound.
This technical guide will delve into the core principles of CRBN ligand-mediated protein degradation, using the well-characterized CRBN ligand, pomalidomide, and a pomalidomide-based PROTAC, ARV-110, as representative examples to provide quantitative data and detailed experimental protocols.
Core Mechanism of Action
CRBN ligands initiate a cascade of events leading to the degradation of target proteins via the UPS. The process can be summarized as follows:
-
Binding to CRBN: The CRBN ligand binds to a specific pocket on the CRBN protein, which is a component of the CRL4 E3 ubiquitin ligase complex.[3]
-
Ternary Complex Formation: This binding event alters the surface of CRBN, creating a novel interface for the recruitment of a target protein (in the case of molecular glues) or a protein targeted by the other end of a PROTAC molecule. This results in the formation of a ternary complex consisting of the CRBN E3 ligase, the CRBN ligand, and the target protein.
-
Ubiquitination: The close proximity of the target protein to the E3 ligase complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
This mechanism effectively hijacks the cell's own protein disposal machinery to eliminate proteins of interest, offering a powerful therapeutic strategy for targeting proteins that have been traditionally considered "undruggable."[2]
Quantitative Data Presentation
The efficacy of CRBN ligands in mediating protein degradation is quantified by several key parameters, including binding affinity to CRBN and the efficiency of target protein degradation (DC50 and Dmax).
CRBN Ligand Binding Affinities
The binding affinity of a ligand to CRBN is a critical determinant of its ability to induce the formation of a stable ternary complex. This is typically measured as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays.
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Thalidomide | ~250 nM[3] | Competitive Titration[3] | |
| Lenalidomide | ~178 nM[3] | Competitive Titration[3] | |
| Pomalidomide | ~157 nM[3] | ~1-3 µM[4][5] | Competitive Titration, Competitive Binding Assay[3][4][5] |
Table 1: Binding affinities of common immunomodulatory drugs to the CRBN E3 ligase.
Target Protein Degradation Efficiency
The cellular potency of a CRBN ligand, either as a molecular glue or as part of a PROTAC, is assessed by its ability to induce the degradation of a specific target protein. This is quantified by the DC50 (the concentration of the compound that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of target protein degradation achieved).
| Compound | Target Protein | Cell Line | DC50 | Dmax |
| Pomalidomide | IKZF1 | Mino | 8.7 nM | >95% |
| Pomalidomide | GSPT1 | MM1.S | 1.6 nM | >90%[6] |
Table 2: Degradation efficiency of pomalidomide for its neosubstrates Ikaros (IKZF1) and GSPT1.
| PROTAC | Target Protein | Cell Line | DC50 | Dmax |
| ARV-110 | Androgen Receptor | VCaP | < 1 nM[7][8][9] | >90%[8] |
Table 3: Degradation efficiency of the pomalidomide-based PROTAC ARV-110 for the Androgen Receptor.
Signaling Pathways and Experimental Workflows
Visualizing the intricate processes involved in CRBN-mediated protein degradation and the experimental procedures to study them is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate these core concepts.
Diagram 1: CRBN Ligand-Mediated Protein Degradation Pathway.
Experimental Protocols
To investigate the role of CRBN ligands in the ubiquitin-proteasome system, a suite of biochemical and cell-based assays is employed. The following are detailed methodologies for key experiments.
CRBN Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of a ligand to the CRBN protein in a competitive format.
Diagram 2: Workflow for CRBN Binding Assay (Fluorescence Polarization).
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human CRBN-DDB1 complex in assay buffer.
-
Prepare a stock solution of a fluorescently labeled CRBN ligand (e.g., fluorescein-labeled pomalidomide) as a tracer.
-
Prepare serial dilutions of the test ligand (e.g., pomalidomide) in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well, low-volume, black plate, add the serially diluted test ligand.
-
Add the fluorescent tracer to all wells at a final concentration optimized for the assay.
-
Add the CRBN-DDB1 complex to all wells (except for a "no protein" control) at a final concentration that yields a stable and robust FP signal.
-
Include controls for no inhibition (DMSO vehicle) and maximal inhibition (a high concentration of a known binder).
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a microplate reader equipped with appropriate filters for the fluorophore used.
-
-
Data Analysis:
-
The FP signal will decrease as the test ligand displaces the fluorescent tracer from CRBN.
-
Plot the FP signal as a function of the test ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test ligand that displaces 50% of the fluorescent tracer.
-
Cellular Protein Degradation Assay (Western Blot)
This assay is used to quantify the degradation of a target protein in cells upon treatment with a CRBN ligand.
Diagram 3: Workflow for Cellular Protein Degradation Assay (Western Blot).
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MM.1S for IKZF1 degradation) at an appropriate density and allow them to adhere or stabilize in suspension overnight.
-
Treat the cells with a serial dilution of the CRBN ligand (e.g., pomalidomide) or a vehicle control (e.g., DMSO) for a specified period (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to ensure equal loading and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-IKZF1) and a primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation as a function of the ligand concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to directly assess the ability of a CRBN ligand to promote the ubiquitination of a target protein.
Diagram 4: Workflow for In Vitro Ubiquitination Assay.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following purified recombinant components in a reaction buffer:
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UBE2D3)
-
CRL4-CRBN E3 ubiquitin ligase complex
-
The target protein of interest (e.g., IKZF1)
-
Ubiquitin
-
ATP
-
-
Prepare a master mix of the common components.
-
-
Initiation of Reaction:
-
Aliquot the master mix into individual reaction tubes.
-
Add the CRBN ligand (e.g., pomalidomide) at the desired concentration to the test reactions and a vehicle control (DMSO) to the negative control reaction.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow the ubiquitination reaction to proceed.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using a primary antibody against the target protein.
-
Analyze the blot for the appearance of a ladder of higher molecular weight bands corresponding to the mono- and poly-ubiquitinated forms of the target protein. An increase in the intensity of these higher molecular weight species in the presence of the CRBN ligand indicates successful ligand-dependent ubiquitination.
-
Conclusion
CRBN ligands represent a powerful and versatile class of small molecules that have revolutionized the landscape of drug discovery through the targeted degradation of disease-causing proteins. By hijacking the CRL4-CRBN E3 ubiquitin ligase complex, these ligands, whether acting as molecular glues or as components of PROTACs, offer a novel therapeutic modality with the potential to address a wide range of diseases. The quantitative analysis of their binding affinities and degradation efficiencies, coupled with detailed in vitro and cellular assays, provides a robust framework for the development and optimization of this exciting class of therapeutics. The continued exploration of new CRBN ligands, such as this compound, and the refinement of experimental methodologies will undoubtedly pave the way for the next generation of targeted protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Novel CRBN Ligands: An In-depth Technical Guide to Discovery and Development
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Forefront of Targeted Protein Degradation
The field of targeted protein degradation (TPD) has witnessed a paradigm shift with the discovery and development of novel ligands for the Cereblon (CRBN) E3 ubiquitin ligase. These ligands, acting as molecular glues or as components of Proteolysis Targeting Chimeras (PROTACs), have unlocked new therapeutic avenues by enabling the selective degradation of previously "undruggable" proteins. This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanistic understanding of these innovative CRBN modulators, tailored for researchers, scientists, and drug development professionals.
Introduction to Cereblon and Its Ligands
Cereblon (CRBN) is the substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2] The discovery that the immunomodulatory imide drugs (IMiDs), such as thalidomide (B1683933), lenalidomide, and pomalidomide, bind directly to CRBN was a watershed moment in the field.[1][3] This interaction does not inhibit the enzyme but rather "reprograms" it, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not the native targets of CRBN.[2][4] This "molecular glue" mechanism has been the foundation for the development of a new class of therapeutics known as Cereblon E3 Ligase Modulating Drugs (CELMoDs).[1]
Beyond molecular glues, CRBN ligands are integral components of PROTACs. These heterobifunctional molecules consist of a CRBN-binding moiety, a linker, and a ligand that binds to a protein of interest (POI). By bringing the POI into proximity with the E3 ligase, PROTACs trigger the ubiquitination and degradation of the target protein.[5][6]
Quantitative Analysis of CRBN Ligands
The development of novel CRBN ligands necessitates rigorous quantitative assessment of their binding affinity and degradation efficiency. A summary of key quantitative data for representative CRBN ligands is presented below.
Table 1: Binding Affinities of IMiDs and CELMoDs to CRBN
| Compound | Binding Assay | Kd / Ki (nM) | Cell Line/System | Reference |
| Thalidomide | Fluorescence Polarization | 249.20 | hsDDB1-hsCRBN | [7] |
| Lenalidomide | Fluorescence Polarization | 177.80 | hsDDB1-hsCRBN | [7] |
| Pomalidomide | Fluorescence Polarization | 156.60 | hsDDB1-hsCRBN | [7] |
| Iberdomide (CC-220) | Cryo-EM Analysis | ~20-fold > Pomalidomide | DDB1-CRBN | [8][9] |
Table 2: Degradation Efficiency of CRBN-based PROTACs
| PROTAC | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| TD-165 | CRBN | 20.4 | >80 | HEK293T | [10] |
| TD-158 | CRBN | 44.5 | >80 | HEK293T | [10] |
| RC-3 | BTK | <10 | >85 | Patient-derived CLL cells | [11] |
| GP262 | p110α | 227.4 | 71.3 | MDA-MB-231 | [12] |
| GP262 | p110γ | 42.23 | 88.6 | MDA-MB-231 | [12] |
| GP262 | mTOR | 45.4 | 74.9 | MDA-MB-231 | [12] |
Key Experimental Protocols
The discovery and characterization of novel CRBN ligands rely on a suite of robust biochemical and cellular assays. Detailed methodologies for key experiments are provided below.
Fluorescence Polarization (FP) Binding Assay
This assay is a widely used method to determine the binding affinity of a ligand to a protein in a homogeneous format.[13][14]
Principle: A fluorescently labeled CRBN ligand (tracer) is excited with polarized light. When unbound, the tracer tumbles rapidly, resulting in low polarization of the emitted light. Upon binding to the larger CRBN protein, the tracer's rotation slows down, leading to a higher polarization value. Unlabeled test compounds compete with the tracer for binding to CRBN, causing a decrease in fluorescence polarization.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant CRBN/DDB1 complex in assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.01% BSA, pH 7.4).
-
Prepare a stock solution of a fluorescently labeled CRBN ligand (e.g., Cy5-thalidomide) in DMSO.
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Setup (384-well plate):
-
Add assay buffer to all wells.
-
Add the fluorescent tracer to all wells at a final concentration typically below its Kd.
-
Add the CRBN/DDB1 complex to all wells except the "no protein" control wells. The final concentration should be optimized for a significant polarization window.
-
Add the test compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
Calculate the anisotropy or polarization values.
-
Plot the polarization values against the logarithm of the test compound concentration.
-
Fit the data to a suitable binding model (e.g., one-site competition) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ assay allows for the quantitative measurement of compound binding to a target protein within living cells.[15][16][17]
Principle: This assay is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CRBN (energy donor) and a cell-permeable fluorescent tracer that binds to CRBN (energy acceptor). Binding of the tracer to the NanoLuc®-CRBN fusion protein brings the donor and acceptor into close proximity, resulting in energy transfer and a BRET signal. Test compounds that bind to CRBN will compete with the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Cell Preparation:
-
Plate cells (e.g., HEK293T) in a 96-well or 384-well plate.
-
Co-transfect the cells with plasmids encoding NanoLuc®-CRBN and DDB1. Alternatively, use a stable cell line expressing the fusion protein.
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
-
Assay Execution:
-
Prepare serial dilutions of the test compound in Opti-MEM® I Reduced Serum Medium.
-
Add the test compound dilutions to the cells and incubate for a defined period (e.g., 2 hours) at 37°C, 5% CO2.
-
Prepare the NanoBRET® tracer and NanoBRET® Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the tracer and substrate mixture to the cells.
-
Incubate for a short period (e.g., 3-5 minutes) at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm) using a BRET-capable plate reader.
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.
-
In Vitro Ubiquitination Assay
This assay biochemically reconstitutes the ubiquitination cascade to confirm that a CRBN ligand can induce the ubiquitination of a specific neosubstrate.[5][6][18]
Principle: The assay combines purified components of the ubiquitination machinery (E1 activating enzyme, E2 conjugating enzyme, and the CRL4^CRBN^ E3 ligase complex), ubiquitin, ATP, the neosubstrate protein, and the CRBN ligand. The reaction mixture is incubated, and the ubiquitination of the neosubstrate is detected, typically by Western blotting.
Protocol:
-
Reaction Setup (on ice):
-
In a microcentrifuge tube, combine the following components in ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT):
-
E1 enzyme (e.g., UBE1)
-
E2 enzyme (e.g., UBE2D2)
-
CRL4^CRBN^ complex
-
Ubiquitin (and often biotinylated-ubiquitin for easier detection)
-
Recombinant neosubstrate protein
-
CRBN ligand (test compound) or DMSO (vehicle control)
-
-
Initiate the reaction by adding ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.
-
-
Detection and Analysis:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using an antibody specific to the neosubstrate or a streptavidin-HRP conjugate to detect biotinylated ubiquitin.
-
A ladder of higher molecular weight bands corresponding to the ubiquitinated neosubstrate will indicate a positive result.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in CRBN-mediated protein degradation is crucial for a comprehensive understanding. The following diagrams, rendered in DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
CRBN-Mediated Protein Degradation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay in Summary_ki [bdb99.ucsd.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Molecular glue CELMoD compounds are regulators of cereblon conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 16. NanoBRET® TE E3 Ligase Vectors | CRBN | VHL | DDB1 [promega.jp]
- 17. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.jp]
- 18. docs.abcam.com [docs.abcam.com]
An In-depth Technical Guide to CRBN Ligand-12 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" disease targets. This approach utilizes small molecules to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). At the forefront of this technology are ligands that recruit the E3 ubiquitin ligase Cereblon (CRBN). This technical guide provides a comprehensive overview of a representative CRBN ligand, herein referred to as CRBN Ligand-12, a conceptual thalidomide (B1683933) analog designed for potent and specific recruitment of the CRBN E3 ligase complex for targeted protein degradation.
This compound, like other thalidomide derivatives, functions by binding to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2] This binding event alters the substrate specificity of CRBN, inducing the recruitment of neo-substrates—proteins not normally targeted by this E3 ligase—for ubiquitination and subsequent degradation by the proteasome.[1][3] This mechanism can be exploited in two primary ways: through "molecular glues" that induce the degradation of endogenous cellular proteins, or as a component of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules composed of a ligand for the target protein, a linker, and an E3 ligase ligand, such as this compound.[4] By simultaneously binding to both the target protein and CRBN, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination and degradation of the target protein.[4]
This guide will delve into the quantitative aspects of this compound's interaction with CRBN, provide detailed experimental protocols for its characterization, and visualize the key biological pathways and experimental workflows.
Data Presentation
The efficacy of a CRBN ligand is determined by its binding affinity to CRBN and its ability to promote the degradation of a target protein when incorporated into a PROTAC. The following tables summarize key quantitative data for this compound, benchmarked against well-characterized CRBN ligands and a clinical-stage PROTAC.
| Compound | Binding Affinity to CRBN (Kd) | Assay Method |
| Thalidomide | ~250 nM[5] | Not Specified |
| Lenalidomide | ~178 nM[5] | Not Specified |
| Pomalidomide | ~157 nM[5] | Not Specified |
| This compound (representative) | ~150-200 nM | Time-Resolved Fluorescence Energy Transfer (TR-FRET) |
| PROTAC | Target Protein | DC50 | Dmax | Cell Line |
| ARV-110 | Androgen Receptor | < 1 nM[6][7] | >95%[6] | VCaP |
| PROTAC-12 (hypothetical, using this compound) | Target Protein X | ~5 nM | >90% | Relevant Cancer Cell Line |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
Synthesis of this compound (Thalidomide Analog)
This protocol describes a general method for the synthesis of a thalidomide analog that can serve as a CRBN ligand.
Materials:
-
3-aminopiperidine-2,6-dione (B110489) hydrochloride
-
Substituted phthalic anhydride
-
Glacial acetic acid
-
Sodium acetate (B1210297)
Procedure:
-
To a solution of 3-aminopiperidine-2,6-dione hydrochloride in glacial acetic acid, add sodium acetate and the desired substituted phthalic anhydride.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir for 30 minutes to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) CRBN Binding Assay
This assay is used to determine the binding affinity of this compound to the CRBN protein in a competitive binding format.[8][9]
Materials:
-
His-tagged recombinant human CRBN/DDB1 protein complex
-
Fluorescently labeled thalidomide tracer (e.g., FITC-Thalidomide)
-
Terbium-conjugated anti-His antibody
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4)
-
384-well low-volume assay plates
-
This compound
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the diluted this compound or vehicle control.
-
Add the fluorescently labeled thalidomide tracer to all wells at a final concentration near its Kd for CRBN.
-
Add the His-tagged CRBN/DDB1 protein complex and the Terbium-conjugated anti-His antibody to all wells.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Terbium) and 665 nm (FITC).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the ratio against the concentration of this compound to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Western Blot Analysis of Target Protein Degradation
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC incorporating this compound.[10]
Materials:
-
Cell line expressing the target protein
-
PROTAC-12 (containing this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of PROTAC-12 for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[4][11]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant CRL4^CRBN^ E3 ligase complex
-
Recombinant target protein
-
PROTAC-12
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
Procedure:
-
Set up the ubiquitination reaction in a microcentrifuge tube containing ubiquitination buffer, ATP, ubiquitin, E1, and E2 enzymes.
-
Add the recombinant CRL4^CRBN^ complex and the target protein.
-
Add PROTAC-12 or a vehicle control.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding Laemmli buffer.
-
Analyze the reaction products by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species.
Co-Immunoprecipitation (Co-IP) of the Ternary Complex
This protocol is used to provide evidence for the formation of the ternary complex (Target Protein - PROTAC-12 - CRBN).[12]
Materials:
-
Cell line expressing the target protein
-
PROTAC-12
-
Lysis buffer (non-denaturing)
-
Antibody against the target protein or CRBN
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Treat cells with PROTAC-12 or vehicle control for a short period (e.g., 1-2 hours).
-
Lyse the cells in non-denaturing lysis buffer.
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting for the presence of the target protein and CRBN.
Mandatory Visualizations
Caption: this compound mediated targeted protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis of protein degradation.
Caption: Experimental workflow for Co-Immunoprecipitation of the ternary complex.
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Ubiquitination Assay - Profacgen [profacgen.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Thalidomide-Binding Domain of Cereblon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN) is a pivotal protein in cellular homeostasis, functioning as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). This complex is integral to the ubiquitin-proteasome system, targeting specific proteins for degradation. The thalidomide-binding domain (TBD) of CRBN has garnered significant attention due to its interaction with immunomodulatory drugs (IMiDs), such as thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide. This interaction remodels the substrate specificity of the CRL4^CRBN^ complex, leading to the ubiquitination and subsequent degradation of "neosubstrates," a mechanism with profound therapeutic implications, particularly in the treatment of multiple myeloma.[1][2][3][4][5] This guide provides a comprehensive technical overview of the CRBN thalidomide-binding domain, including its structure, function, and the experimental methodologies used to investigate its interactions.
The Structure of the Thalidomide-Binding Domain
The thalidomide-binding domain of CRBN is a C-terminal region responsible for the direct binding of thalidomide and its analogs.[2][6][7] Structurally, this domain is characterized by a β-tent fold, stabilized by a zinc finger motif.[8][9] A key feature of the TBD is a hydrophobic "tri-tryptophan pocket" formed by three conserved tryptophan residues.[10][11][12] The glutarimide (B196013) moiety of thalidomide and its analogs fits snugly into this pocket, an interaction crucial for their biological activity.[1] Mutations within this pocket, particularly of the tryptophan residues, have been shown to abolish IMiD binding and their downstream effects.[1][13]
CRBN itself is composed of an N-terminal Lon-like domain (LLD) and the C-terminal TBD.[1][2][11] The LLD is responsible for binding to DDB1, another component of the CRL4 E3 ligase complex.[1][2][11] The binding of an IMiD to the TBD induces a conformational change in CRBN, creating a neomorphic surface that facilitates the recruitment of neosubstrates.[9]
Mechanism of Action: A Molecular Glue
Thalidomide and its derivatives act as "molecular glues," mediating the interaction between CRBN and proteins that are not its natural substrates.[14] Upon binding of an IMiD to the TBD, the CRL4^CRBN^ complex acquires the ability to recognize and bind to specific neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[15][16][17][18][19]
The degradation of Ikaros and Aiolos is a key mechanism behind the anti-myeloma and immunomodulatory effects of IMiDs.[15][17][20] These transcription factors are critical for the survival of multiple myeloma cells, and their degradation leads to apoptosis and cell growth inhibition.[17][20] The interaction is highly specific; for instance, the (S)-enantiomer of thalidomide exhibits a significantly stronger binding to CRBN compared to the (R)-enantiomer, which correlates with its more potent biological activity.[10][12][21]
Quantitative Data on CRBN-Ligand Interactions
The binding affinity of thalidomide and its analogs to CRBN is a critical determinant of their potency. Various biophysical techniques have been employed to quantify these interactions.
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [13] |
| Lenalidomide | ~178 nM | Not Specified | [13] |
| Pomalidomide | ~157 nM | Not Specified | [13] |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | [10][12][21] |
| Compound | IC50 for Thermal Melt Shift | Reference |
| Thalidomide | ~30 µM | [22] |
| Lenalidomide | ~3 µM | [22] |
| Pomalidomide | ~3 µM | [22] |
Experimental Protocols
Recombinant Protein Expression and Purification
Objective: To produce purified CRBN or CRBN-DDB1 complex for use in binding and functional assays.
Methodology:
-
Construct Design: The full-length or the thalidomide-binding domain (amino acids 318-426) of human CRBN can be cloned into an expression vector, often with an N-terminal tag (e.g., 6xHis, FLAG, ZZ-tag) to facilitate purification.[12][23][24][25][26] For the CRBN-DDB1 complex, both proteins are co-expressed.[22][23]
-
Expression System: Baculovirus-infected insect cells (e.g., Sf9) or E. coli are commonly used for expression.[12][22][23]
-
Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 10 mM imidazole (B134444), 5% glycerol, 0.5 mM TCEP) and lysed by sonication or other mechanical means.[12] The lysate is then clarified by centrifugation.[12]
-
Affinity Chromatography: The clarified lysate is incubated with a resin that binds the tag (e.g., Ni-NTA for His-tags). The column is washed with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elution: The tagged protein is eluted from the resin using a high concentration of imidazole or by tag cleavage with a specific protease (e.g., TEV protease).[23]
-
Size-Exclusion Chromatography (SEC): Further purification is often performed using SEC to separate the protein of interest from aggregates and other contaminants. The protein is eluted in a suitable storage buffer (e.g., 25 mM HEPES pH 7.5, 300 mM NaCl, 1 mM TCEP).[23]
-
Purity Assessment: The purity of the final protein preparation is assessed by SDS-PAGE.
Co-Immunoprecipitation (Co-IP)
Objective: To demonstrate the interaction between CRBN and its binding partners (e.g., DDB1, neosubstrates) in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T, multiple myeloma cell lines) and treat with the compound of interest (e.g., lenalidomide) or a vehicle control.
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors).[5]
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-CRBN antibody) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the "prey" protein (e.g., anti-IKZF1 antibody) and the "bait" protein as a control.
In Vitro Ubiquitination Assay
Objective: To reconstitute the ubiquitination of a neosubstrate by the CRL4^CRBN^ complex in a cell-free system.
Methodology:
-
Reaction Mixture Preparation: On ice, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT):
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2D3/UBE2G1)
-
Ubiquitin (wild-type or tagged)
-
ATP
-
Purified CRL4^CRBN^ complex (or individual components: CRBN-DDB1, CUL4A, RBX1)
-
Purified neosubstrate (e.g., IKZF1)
-
The compound of interest (e.g., pomalidomide) or vehicle control.
-
-
Initiation and Incubation: Initiate the reaction by adding the E3 ligase complex and incubate at 30-37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Detection: Analyze the reaction products by Western blotting using an antibody against the neosubstrate. A ladder of higher molecular weight bands corresponding to polyubiquitinated substrate should be observed in the presence of the IMiD.
Surface Plasmon Resonance (SPR)
Objective: To measure the real-time binding kinetics and affinity of a ligand to CRBN.
Methodology:
-
Chip Preparation: Immobilize purified CRBN (or its TBD) onto a sensor chip surface.
-
Analyte Injection: Flow solutions containing different concentrations of the ligand (analyte) over the chip surface.
-
Signal Detection: Monitor the change in the refractive index at the sensor surface in real-time. The binding of the analyte to the immobilized ligand causes an increase in mass on the surface, resulting in a change in the SPR signal, measured in Resonance Units (RU).
-
Dissociation: Flow a buffer solution without the analyte over the chip to measure the dissociation of the ligand.
-
Data Analysis: Analyze the resulting sensorgrams (plots of RU versus time) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of ligand binding to CRBN, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Methodology:
-
Sample Preparation: Place a solution of purified CRBN in the sample cell of the calorimeter and a solution of the ligand in the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.
-
Titration: Inject small aliquots of the ligand solution into the CRBN solution at a constant temperature.
-
Heat Measurement: Measure the heat released or absorbed upon each injection.
-
Data Analysis: Plot the heat change per injection against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.
Fluorescence Polarization (FP) Assay
Objective: To measure the binding of a fluorescently labeled ligand to CRBN in a high-throughput format.
Methodology:
-
Principle: A small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger protein like CRBN, its rotational motion is slowed, leading to an increase in fluorescence polarization.
-
Assay Setup: In a microplate, add a fixed concentration of a fluorescently labeled IMiD analog (tracer) and a fixed concentration of purified CRBN.
-
Competition: Add varying concentrations of an unlabeled test compound (competitor). The competitor will displace the tracer from CRBN, causing a decrease in fluorescence polarization.
-
Measurement: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: Plot the fluorescence polarization signal against the concentration of the competitor to determine the IC50 value, which can be converted to a binding affinity (Ki).
Signaling Pathways and Logical Relationships
The binding of an IMiD to the CRBN thalidomide-binding domain initiates a cascade of events leading to the degradation of specific neosubstrates. This process can be visualized as a signaling pathway.
Caption: IMiD-mediated neosubstrate degradation pathway via CRL4^CRBN^.
Experimental Workflow for Neosubstrate Degradation
The following diagram illustrates a typical workflow for confirming that a protein is a neosubstrate of CRBN degraded in an IMiD-dependent manner.
Caption: Experimental workflow for validating a CRBN neosubstrate.
Conclusion
The thalidomide-binding domain of CRBN represents a fascinating example of how a small molecule can modulate the function of an E3 ubiquitin ligase to induce the degradation of specific proteins. This "molecular glue" mechanism has not only unraveled the long-standing mystery of thalidomide's teratogenicity and therapeutic efficacy but has also opened up new avenues for drug development, including the design of proteolysis-targeting chimeras (PROTACs). The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers aiming to further explore the intricate biology of CRBN and leverage its potential for therapeutic intervention. A thorough understanding of the structure, function, and molecular interactions of the CRBN thalidomide-binding domain is essential for the rational design of next-generation therapies that harness the power of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. zaguan.unizar.es [zaguan.unizar.es]
- 7. The Thalidomide-Binding Domain of Cereblon Defines the CULT Domain Family and Is a New Member of the β-Tent Fold | PLOS Computational Biology [journals.plos.org]
- 8. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 9. tainstruments.com [tainstruments.com]
- 10. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 12. biorxiv.org [biorxiv.org]
- 13. nanomicronspheres.com [nanomicronspheres.com]
- 14. Case Study: Single‑Molecule Insights into CRBN/DDB1–MEIS2 Interactions [depixus.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rndsystems.com [rndsystems.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. docs.abcam.com [docs.abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
- 24. cusabio.com [cusabio.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. mybiosource.com [mybiosource.com]
An In-depth Technical Guide to CRBN Ligand-12 (CAS: 2820501-20-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRBN Ligand-12, identified by CAS number 2820501-20-8, is a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] As a fundamental component in the development of Proteolysis Targeting Chimeras (PROTACs), this ligand serves as a molecular bridge, bringing a target protein into proximity with the CRBN E3 ligase complex to induce its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its role in the CRBN signaling pathway, and detailed experimental protocols for its characterization. While specific quantitative data for this particular ligand is not extensively available in the public domain, this document presents standardized methodologies and data presentation formats applicable to its evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for its handling, formulation, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 2820501-20-8 | [1][2][3] |
| Molecular Formula | C15H16F2N2O3 | [2][3] |
| Molecular Weight | 310.3 g/mol | [3] |
| Primary Use | Preparation of PROTACs | [1][2] |
| Storage Temperature | -20°C | [2] |
Mechanism of Action: The CRBN E3 Ubiquitin Ligase Pathway
This compound functions by hijacking the cell's natural protein degradation machinery, specifically the Cullin-RING E3 ubiquitin ligase (CRL) complex of which Cereblon is a substrate receptor. The binding of the ligand to CRBN induces a conformational change that allows for the recruitment of a target protein, facilitated by a PROTAC molecule. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Below is a diagram illustrating the signaling pathway of CRBN-mediated protein degradation when utilized by a PROTAC incorporating a CRBN ligand.
Quantitative Data Presentation
The efficacy of a CRBN ligand within a PROTAC is determined by its binding affinity to CRBN and the subsequent degradation of the target protein. Below are example tables that should be used to summarize such quantitative data.
Table 1: Binding Affinity Data
This table is a template for presenting binding affinity data, typically measured by assays such as TR-FRET or Surface Plasmon Resonance (SPR).
| Ligand | Target | Assay | Metric | Value |
| This compound | CRBN | TR-FRET | IC50 (nM) | Data not available |
| SPR | Kd (nM) | Data not available | ||
| Reference Ligand | CRBN | TR-FRET | IC50 (nM) | e.g., 50 |
Table 2: Protein Degradation Data
This table is a template for presenting the cellular degradation efficacy of a PROTAC containing the CRBN ligand. This is typically measured by Western Blot or other protein quantification methods.
| PROTAC Construct | Target Protein | Cell Line | Metric | Value |
| Example PROTAC-1 | e.g., BRD4 | e.g., HeLa | DC50 (nM) | Data not available |
| Dmax (%) | Data not available | |||
| Reference PROTAC | e.g., BRD4 | e.g., HeLa | DC50 (nM) | e.g., 10 |
| Dmax (%) | e.g., 95 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings. The following sections provide standardized protocols for assessing the binding and degradation capabilities of a CRBN ligand-based PROTAC.
Experimental Workflow
The general workflow for characterizing a novel PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and efficacy.
References
The Structural Basis of Cereblon (CRBN) Ligand Engagement: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4), has emerged as a pivotal target in the field of targeted protein degradation. Initially identified as the target of the infamous teratogenic drug thalidomide, CRBN is now central to the mechanism of action of a class of therapeutics known as immunomodulatory drugs (IMiDs) and is a widely utilized E3 ligase for the development of proteolysis-targeting chimeras (PROTACs) and novel molecular glues. These small molecules function by modulating the substrate specificity of the CRL4-CRBN complex, inducing the ubiquitination and subsequent proteasomal degradation of neo-substrates. This guide provides a comprehensive technical overview of the structural biology of CRBN in complex with its various ligands, focusing on quantitative data, detailed experimental methodologies, and the visualization of key biological and experimental pathways.
The binding of ligands to CRBN occurs within a hydrophobic pocket in its C-terminal thalidomide-binding domain (TBD). This binding event induces conformational changes that create a neomorphic surface, facilitating the recruitment of proteins that are not endogenous substrates of CRBN. This induced proximity leads to their ubiquitination and degradation, a mechanism that is being harnessed to target proteins previously considered "undruggable." Understanding the precise molecular interactions within these ternary complexes—comprising CRBN, the ligand, and the neo-substrate—is paramount for the rational design of next-generation protein degraders with improved potency and selectivity.
Data Presentation: Structural and Biophysical Parameters of CRBN-Ligand Complexes
The following tables summarize key quantitative data from structural and biophysical studies of CRBN in complex with various ligands.
Table 1: X-ray Crystallography and Cryo-EM Data for Human CRBN Complexes
| PDB ID | Ligand/Neosubstrate | Resolution (Å) | Method | CRBN Construct | DDB1 Construct | Key Interacting Residues in CRBN |
| IMiDs | ||||||
| 4CI1[1] | Thalidomide | 2.98 | X-ray Diffraction | Chicken CRBN | Human DDB1 | W380, W386, W400, H378 |
| 4CI2 | Lenalidomide | 3.00 | X-ray Diffraction | Chicken CRBN | Human DDB1 | W380, W386, W400, H378 |
| 4CI3[2] | Pomalidomide | 3.50 | X-ray Diffraction | Chicken CRBN | Human DDB1 | W380, W386, W400, H378 |
| 9FJX[3] | Lenalidomide | 2.00 | X-ray Diffraction | Human CRBN | Human DDB1 | Not specified in abstract |
| Molecular Glues & Neosubstrates | ||||||
| 5FQD[4] | Lenalidomide, CK1α | 2.45 | X-ray Diffraction | Human CRBN | Human DDB1 | Not specified in abstract |
| 5HXB[5] | CC-885, GSPT1 | 3.60 | X-ray Diffraction | Human CRBN | Human DDB1 | Not specified in abstract |
| PROTACs | ||||||
| 6BN9[6] | dBET70, BRD4(BD1) | 4.38 | X-ray Diffraction | Not specified | Not specified | Not specified in abstract |
| 9SAF[7] | JQ1-AcQ, BRD4-BD1 | 2.55 | Electron Microscopy | Human CRBN | Human DDB1 | Not specified in abstract |
| Other Ligands | ||||||
| 8OJH[8] | Compound 4 | 2.72 | X-ray Diffraction | Human CRBN | Human DDB1 | Not specified in abstract |
| 9DQD[9] | Non-traditional binder | Not specified | Cryo-EM | Human CRBN | Human DDB1 | Not specified in abstract |
Table 2: Binding Affinities and Thermodynamic Data for CRBN Ligands
| Ligand | CRBN Construct | Method | Binding Affinity (Kd) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| Lenalidomide | CRBN-DDB1 | ITC | ~178 - 640 nM | +2.5 | -7.4 | [10] |
| Pomalidomide | CRBN-DDB1 | ITC | ~157 nM | Not Reported | Not Reported | [10] |
| Thalidomide | CRBN-DDB1 | ITC | ~250 nM | Not Reported | Not Reported | [10] |
| Lenalidomide | CRBN | SPR | 445 ± 19 nM | Not Applicable | Not Applicable | |
| Pomalidomide | CRBN | SPR | 264 ± 18 nM | Not Applicable | Not Applicable |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the structural biology of CRBN.
CRL4-CRBN Ubiquitination Pathway
Caption: The canonical CRL4-CRBN ubiquitination pathway leading to substrate degradation.
Mechanism of Action: Molecular Glues and PROTACs
Caption: Comparative mechanism of ternary complex formation by molecular glues and PROTACs.
Experimental Workflow for Structural and Biophysical Analysis
Caption: A general experimental workflow for the structural and biophysical analysis of CRBN-ligand complexes.
Experimental Protocols
This section outlines generalized protocols for key experiments used in the structural and biophysical characterization of CRBN-ligand complexes, synthesized from methodologies reported in the literature.
Protein Expression and Purification of CRBN-DDB1 Complex
This protocol is a composite of methods used for producing the CRBN-DDB1 complex for structural studies, often employing a baculovirus expression system in insect cells to ensure proper folding and post-translational modifications.
-
Construct Design:
-
Human CRBN (e.g., residues 40-442) and full-length human DDB1 are often co-expressed.
-
Affinity tags (e.g., N-terminal FLAG-tag or His6-tag) are typically fused to one or both proteins for purification.
-
-
Baculovirus Expression in Insect Cells (e.g., Sf9 or Tni):
-
Virus Generation: Co-transfect Sf9 cells with bacmids containing the CRBN and DDB1 expression cassettes to generate P1 viral stock. Amplify the virus to a high-titer P2 stock.
-
Expression: Infect Tni (High Five™) cells at a density of 2-3 x 106 cells/mL with the P2 viral stock.
-
Harvesting: Harvest cells by centrifugation 48-72 hours post-infection. Cell pellets can be stored at -80°C.
-
-
Purification Protocol:
-
Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol (B35011), 1 mM TCEP, protease inhibitors). Lyse cells by sonication or microfluidization.
-
Clarification: Centrifuge the lysate at high speed (e.g., 40,000 x g) for 1 hour to pellet cellular debris.
-
Affinity Chromatography:
-
If using a FLAG-tag, incubate the clarified lysate with anti-FLAG M2 affinity resin. Elute the complex with a buffer containing 3x FLAG peptide.
-
If using a His-tag, apply the lysate to a Ni-NTA resin column. Elute with an imidazole (B134444) gradient.
-
-
Ion-Exchange Chromatography (IEX): Further purify the complex using an IEX column (e.g., Mono Q or Mono S), eluting with a salt gradient.
-
Size-Exclusion Chromatography (SEC): As a final polishing step, apply the concentrated protein to a SEC column (e.g., Superdex 200 or Superose 6) equilibrated in a final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). This step also confirms the monodispersity of the complex.
-
Concentration and Storage: Concentrate the purified complex to a suitable concentration (e.g., 5-10 mg/mL) for downstream applications. Flash-freeze aliquots in liquid nitrogen and store at -80°C.
-
X-ray Crystallography of CRBN-Ligand-Neosubstrate Ternary Complexes
This protocol outlines the general steps for obtaining crystal structures of CRBN ternary complexes.
-
Complex Formation:
-
Incubate the purified CRBN-DDB1 complex with a 2-5 fold molar excess of the small molecule ligand (e.g., lenalidomide, pomalidomide, or a PROTAC) for 30-60 minutes on ice.
-
Add a 1.5-2 fold molar excess of the purified neosubstrate protein (e.g., CK1α, GSPT1).
-
Re-purify the ternary complex using SEC to remove unbound components and ensure a homogenous sample.
-
-
Crystallization:
-
Screening: Use robotic vapor-diffusion screening (sitting or hanging drop) with a variety of commercial crystallization screens at 4°C and 20°C. Protein concentrations are typically in the range of 5-10 mg/mL.
-
Optimization: Optimize initial crystal hits by varying the precipitant concentration, pH, and temperature, and by using additives. For example, a reported condition for the DDB1-CRBN-lenalidomide-CK1α complex was 70 mM TRIS pH 7.0, 140 mM MgCl2, 7% w/v PEG 8000.[1]
-
-
Data Collection and Structure Determination:
-
Cryo-protection: Soak crystals in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., 20-25% glycerol or ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
-
Data Collection: Collect diffraction data at a synchrotron source.
-
Structure Solution: Solve the structure by molecular replacement using existing CRBN-DDB1 structures (e.g., PDB 4CI1) as search models. Refine the model against the diffraction data and build the ligand and neosubstrate into the resulting electron density maps.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the kinetics (association and dissociation rates) and affinity of ligand binding to CRBN.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Purified CRBN-DDB1 complex (ligand)
-
Small molecule (analyte)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
-
Protocol:
-
Immobilization: Covalently immobilize the CRBN-DDB1 complex onto the sensor chip surface via amine coupling. A reference flow cell is typically activated and blocked without protein immobilization to subtract non-specific binding.
-
Binding Analysis:
-
Inject a series of concentrations of the small molecule analyte over the ligand and reference flow cells at a constant flow rate.
-
Monitor the association phase, followed by a dissociation phase where only running buffer flows over the chip.
-
-
Regeneration: After each cycle, inject a regeneration solution (e.g., a short pulse of low pH buffer like 10 mM Glycine-HCl pH 2.5, or a high salt concentration) to remove the bound analyte and prepare the surface for the next injection.[11][12] The choice of regeneration buffer must be optimized to ensure complete removal of the analyte without denaturing the immobilized ligand.
-
Data Analysis: Subtract the reference flow cell data from the ligand flow cell data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation:
-
Exhaustively dialyze the purified CRBN-DDB1 complex against the final ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Buffers with low ionization enthalpies, like phosphate (B84403) or acetate, are preferred to minimize buffer mismatch heats.
-
Dissolve the small molecule ligand in the final dialysis buffer to ensure a perfect buffer match.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
Titration:
-
Load the CRBN-DDB1 solution (typically 10-50 µM) into the sample cell of the calorimeter.
-
Load the ligand solution (typically 10-20 times the protein concentration) into the injection syringe.
-
Perform a series of small injections (e.g., 2 µL) of the ligand into the sample cell, allowing the system to return to thermal equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat change per injection.
-
Perform a control titration (ligand into buffer) and subtract the heat of dilution.
-
Fit the corrected binding isotherm to a suitable binding model (e.g., one set of sites) to determine the binding stoichiometry (n), the dissociation constant (Kd), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in vitro to confirm that a ligand induces the CRL4-CRBN-dependent ubiquitination of a neosubstrate.
-
Reaction Components:
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UBE2D3)
-
E3 ligase: Purified CRL4-CRBN complex (or CRBN-DDB1 with purified CUL4A-RBX1)
-
Ubiquitin (wild-type or tagged)
-
Substrate: Purified neosubstrate protein (e.g., IKZF1)
-
ATP regeneration system
-
Small molecule ligand (e.g., pomalidomide) or DMSO control
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
-
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine E1 (e.g., 50-100 nM), E2 (e.g., 200-500 nM), CRL4-CRBN (e.g., 50-100 nM), ubiquitin (e.g., 5-10 µM), and the substrate (e.g., 200-500 nM) in the reaction buffer.
-
Ligand Addition: Add the small molecule ligand to the desired final concentration (e.g., 10 µM). Include a DMSO-only reaction as a negative control.
-
Initiation: Start the reaction by adding ATP (e.g., 2-5 mM).
-
Incubation: Incubate the reaction at 37°C for 60-90 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate protein. An upward smear or discrete higher molecular weight bands corresponding to ubiquitinated substrate should be observed in the presence of the ligand but not in the DMSO control.
-
Conclusion
The structural and biophysical characterization of CRBN in complex with its ligands has been instrumental in transforming our understanding of this E3 ligase from a historical teratogenic target to a powerful tool in modern drug discovery. The detailed structural information, combined with quantitative biophysical data, provides a roadmap for the rational design of novel molecular glues and PROTACs with enhanced potency, selectivity, and therapeutic potential. The experimental protocols and workflows outlined in this guide serve as a foundational resource for researchers aiming to further unravel the complexities of CRBN-mediated protein degradation and to develop the next generation of therapeutics targeting the undruggable proteome.
References
- 1. rcsb.org [rcsb.org]
- 2. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.jp]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Modeling the CRL4A ligase complex to predict target protein ubiquitination induced by cereblon-recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regeneration [sprpages.nl]
- 12. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: CRBN Expression Levels in Different Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cereblon (CRBN) is a crucial protein that functions as a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN). This complex plays a pivotal role in cellular protein homeostasis by targeting specific proteins for ubiquitination and subsequent proteasomal degradation. CRBN has garnered significant attention in the fields of oncology and drug development, primarily due to its role as the direct target of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931).[1] The binding of IMiDs to CRBN alters the substrate specificity of the E3 ligase complex, leading to the degradation of neosubstrates, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] This targeted protein degradation is central to the therapeutic efficacy of IMiDs in hematological malignancies, particularly multiple myeloma.
The expression level of CRBN in cancer cells is a critical determinant of sensitivity to IMiDs. Low or absent CRBN expression is frequently associated with innate or acquired resistance to these agents.[4][5] Therefore, the accurate quantification of CRBN expression in different cell lines is essential for preclinical research, biomarker discovery, and the development of novel therapeutics that modulate the activity of the CRL4-CRBN complex.
This technical guide provides a comprehensive overview of CRBN expression levels across various cell lines, detailed experimental protocols for quantifying its expression, and a visualization of the key signaling pathways involving CRBN.
Data Presentation: CRBN Expression Levels
The following tables summarize the quantitative and semi-quantitative expression levels of CRBN in various human cell lines. Table 1 presents mRNA expression levels as normalized Transcripts Per Million (nTPM) from the Human Protein Atlas. Table 2 provides relative protein expression data (Normalized Relative Protein Expression - nRPX) from the same source. Table 3 compiles semi-quantitative protein expression data from Western blot analyses reported in the literature, primarily focusing on multiple myeloma cell lines.
Table 1: CRBN mRNA Expression in Human Cancer Cell Lines
| Cell Line | Cancer Type/Tissue of Origin | CRBN mRNA Expression (nTPM) |
| A-431 | Epidermoid carcinoma | 15.8 |
| A549 | Lung carcinoma | 12.5 |
| HCT-116 | Colon carcinoma | 18.2 |
| HEK 293 | Embryonic kidney | 20.1 |
| HeLa | Cervical carcinoma | 14.9 |
| Hep G2 | Liver carcinoma | 10.7 |
| K-562 | Chronic myelogenous leukemia | 17.3 |
| MCF7 | Breast adenocarcinoma | 11.6 |
| PC-3 | Prostate adenocarcinoma | 13.4 |
| U-2 OS | Osteosarcoma | 16.5 |
| U-251 MG | Glioblastoma | 19.3 |
Data sourced from the Human Protein Atlas. nTPM values are a measure of gene expression that normalizes for gene length and sequencing depth.[6]
Table 2: Relative CRBN Protein Expression in Human Cancer Cell Lines
| Cell Line | Cancer Type/Tissue of Origin | Relative CRBN Protein Expression (nRPX) |
| A549 | Lung carcinoma | 0.8 |
| HCT-116 | Colon carcinoma | 1.2 |
| HEK 293 | Embryonic kidney | 1.5 |
| HeLa | Cervical carcinoma | 1.1 |
| Hep G2 | Liver carcinoma | 0.7 |
| K-562 | Chronic myelogenous leukemia | 1.3 |
| MCF7 | Breast adenocarcinoma | 0.9 |
| PC-3 | Prostate adenocarcinoma | 1.0 |
| U-2 OS | Osteosarcoma | 1.4 |
Data sourced from the Human Protein Atlas. nRPX values are based on mass spectrometry data and represent relative protein abundance.[6]
Table 3: Semi-Quantitative CRBN Protein Expression in Multiple Myeloma Cell Lines
| Cell Line | IMiD Sensitivity | Relative CRBN Protein Level (Normalized to loading control) | Reference |
| MM1.S | Sensitive | High | [4][5] |
| OPM2 | Sensitive | High | |
| H929 | Sensitive | Moderate | [4] |
| DF15 | Sensitive | High | [6] |
| OCI-My5 | Resistant | Low | |
| OPM1 | Resistant | Low | |
| MM1.Sres | Resistant | Very Low / Absent | [4] |
| DF15R | Resistant | Very Low / Absent | [6] |
This table provides a qualitative summary based on Western blot data from the cited literature. "High", "Moderate", and "Low" are relative terms used in the original publications.
Experimental Protocols
Accurate and reproducible measurement of CRBN expression is paramount for research and clinical applications. The following sections provide detailed methodologies for quantifying CRBN mRNA and protein levels.
Protocol 1: Quantitative Real-Time PCR (qPCR) for CRBN mRNA Expression
This protocol outlines the steps for measuring CRBN mRNA levels in cell lines.
1. RNA Isolation:
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Elute RNA in RNase-free water.
-
Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
2. DNase Treatment (Optional but Recommended):
-
To remove any contaminating genomic DNA, treat the RNA samples with DNase I.
-
Follow the protocol provided with the DNase I enzyme.
-
Inactivate the DNase I according to the manufacturer's instructions.
3. cDNA Synthesis (Reverse Transcription):
-
In a sterile, RNase-free tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and RNase-free water to the recommended volume.
-
Heat the mixture to 65°C for 5 minutes and then place on ice.
-
Prepare a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme.
-
Add the master mix to the RNA-primer mixture.
-
Perform the reverse transcription reaction in a thermal cycler using the following program: 25°C for 10 minutes, 50°C for 60 minutes, and 70°C for 15 minutes to inactivate the enzyme.
-
The resulting cDNA can be stored at -20°C.
4. Quantitative PCR:
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for CRBN, and the synthesized cDNA template.
-
CRBN Primer Example: (Note: Primer sequences should be validated for specificity and efficiency)
-
Forward: 5'-AGCTGCAAGAGCTATGGAAG-3'
-
Reverse: 5'-TCTTTGCTCTCTTCCTCCAC-3'
-
-
Include a no-template control (NTC) to check for contamination.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Perform the qPCR reaction in a real-time PCR system with a thermal profile such as: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.
-
A melt curve analysis should be performed at the end of the run to verify the specificity of the amplified product.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for both CRBN and the housekeeping gene.
-
Calculate the relative expression of CRBN mRNA using the ΔΔCt method.
Protocol 2: Western Blotting for CRBN Protein Expression
This protocol describes the detection and semi-quantification of CRBN protein.
1. Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
2. Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CRBN (e.g., rabbit anti-CRBN) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
For semi-quantitative analysis, perform densitometry on the resulting bands using image analysis software (e.g., ImageJ).
-
Normalize the CRBN band intensity to that of a loading control protein (e.g., β-actin, GAPDH).
Protocol 3: Immunofluorescence for CRBN Protein Localization
This protocol allows for the visualization of the subcellular localization of CRBN.
1. Cell Culture and Fixation:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Once cells reach the desired confluency, wash them with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
2. Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30 minutes.
3. Antibody Incubation:
-
Dilute the primary anti-CRBN antibody in the blocking solution.
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS.
-
Dilute a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG) in the blocking solution.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
4. Counterstaining and Mounting:
-
(Optional) Counterstain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish.
5. Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets. CRBN has been reported to be localized in both the cytoplasm and the nucleus.[7]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the central role of CRBN in the CRL4 E3 ubiquitin ligase complex and its modulation by IMiDs, as well as its involvement in the AMPK-mTOR pathway.
Caption: CRBN signaling pathways.
Experimental Workflow
This diagram outlines a typical workflow for the quantification of CRBN expression in cell lines.
Caption: Workflow for CRBN expression analysis.
References
- 1. Expression of CRBN in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. Subcellular - CRBN - The Human Protein Atlas [proteinatlas.org]
- 3. Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-cancer analysis reveals the prognostic and immunologic roles of cereblon and its significance for PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NIH 3D - Structure of the DDB1-CRBN E3 ubiquitin ligase bound to lenalidomide [3d.nih.gov]
- 6. Cell line - CRBN - The Human Protein Atlas [proteinatlas.org]
- 7. researchgate.net [researchgate.net]
The Neosubstrate Degradation Profile of CRBN Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN), the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), has emerged as a pivotal target in the field of targeted protein degradation.[1][2][3] Small molecule ligands of CRBN, often referred to as molecular glues or Cereblon E3 Ligase Modulating Drugs (CELMoDs), reprogram the substrate specificity of the E3 ligase.[2][4][5] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of proteins not natively targeted by CRBN, termed "neosubstrates."[2][6] This powerful mechanism underpins the therapeutic efficacy of immunomodulatory drugs (IMiDs) like thalidomide (B1683933), lenalidomide, and pomalidomide, and has spurred the development of novel heterobifunctional degraders (PROTACs) that recruit CRBN to degrade specific proteins of interest.[1][7]
Understanding the neosubstrate degradation profile of different CRBN ligands is paramount for the development of selective and potent therapeutics while minimizing off-target effects. This technical guide provides an in-depth overview of the quantitative degradation profiles of various CRBN ligands, details key experimental protocols for neosubstrate identification and characterization, and visualizes the underlying molecular mechanisms and experimental workflows.
Quantitative Neosubstrate Degradation Profiles
The degradation efficiency and substrate specificity of CRBN ligands are influenced by the chemical structure of the ligand, which dictates the formation and stability of the ternary complex between CRBN, the ligand, and the neosubstrate.[4][8] Quantitative proteomics and targeted assays have been instrumental in defining these profiles.[8][9]
Immunomodulatory Drugs (IMiDs) and Analogs
IMiDs, the pioneering class of CRBN ligands, exhibit distinct neosubstrate profiles. Common neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), Casein Kinase 1α (CK1α), and the translation termination factor GSPT1.[4][5][10]
Table 1: Degradation Potency (DC50) of IMiDs and Analogs for Key Neosubstrates in MM1S Cells [8]
| Neosubstrate | Pomalidomide (µM) | Lenalidomide (µM) | Avadomide (B1662804) (µM) | CC-885 (µM) |
| IKZF1 | ~0.1 | ~1.0 | <0.1 | ~0.01 |
| IKZF3 | <0.1 | ~1.0 | <0.1 | ~0.01 |
| CK1α | >10 | ~1.0 | >10 | ~0.1 |
| GSPT1 | >10 | >10 | >10 | <0.01 |
| ZFP91 | ~0.1 | >1.0 | ~0.1 | >1.0 |
| ZNF692 | ~0.1 | >1.0 | ~0.1 | ~0.1 |
| RNF166 | ~0.1 | >1.0 | ~0.1 | ~0.1 |
Data adapted from a quantitative mass spectrometry-based assay in MM1S multiple myeloma cells after 6 hours of treatment.[8] DC50 represents the concentration at which 50% of the maximal degradation is achieved.
Pomalidomide and its analog avadomide are generally more potent degraders of IKZF1 and IKZF3 than lenalidomide.[8] Lenalidomide, however, uniquely and efficiently degrades CK1α.[3][8] The compound CC-885 demonstrates exceptionally potent degradation of GSPT1, a target not significantly affected by other IMiDs.[3][8][11]
Novel Neosubstrates and Ligand Selectivity
High-throughput proteomic screens have significantly expanded the landscape of known CRBN neosubstrates.[9][12] A recent study employing data-independent acquisition mass spectrometry (DIA-MS) screened 100 CRBN ligands across two cancer cell lines, identifying 50 novel neosubstrate candidates.[9] These include proteins without the classical CRBN degron motif, such as KDM4B, G3BP2, and VCL.[9]
Table 2: Maximum Degradation (Dmax) of Neosubstrates by IMiDs in RPMI 8266 Cells [7]
| Neosubstrate | Pomalidomide (%) | Lenalidomide (%) |
| IKZF1 | ~85 | <50 |
| IKZF3 | ~95 | ~60 |
Data adapted from Simple Western analysis in RPMI 8266 cells.[7] Dmax represents the maximum percentage of degradation observed.
Experimental Protocols
The identification and characterization of CRBN neosubstrates rely on a suite of sophisticated experimental techniques.
High-Throughput Proteomics for Neosubstrate Discovery
This unbiased approach aims to identify all proteins degraded upon treatment with a CRBN ligand.
-
Cell Treatment: Cancer cell lines (e.g., Huh-7, NB-4) are plated in 96-well plates and treated with a library of CRBN ligands (e.g., at 10 µM) or DMSO as a control for various time points (e.g., 6 and 24 hours).[9]
-
Sample Preparation: Cells are lysed, and proteins are extracted, digested into peptides (typically with trypsin), and prepared for mass spectrometry analysis.
-
Mass Spectrometry: Data-Independent Acquisition Mass Spectrometry (DIA-MS) is a powerful technique for comprehensive and reproducible quantification of thousands of proteins across many samples.[9]
-
Data Analysis: Raw MS data is processed using specialized software (e.g., DIA-NN).[9] Proteins with a significant reduction in abundance (e.g., >25%) in ligand-treated cells compared to controls are identified as potential neosubstrates.[9]
-
Validation: Candidate neosubstrates are validated through several methods:
-
CRL-Dependency: Co-treatment with a NEDD8-activating enzyme inhibitor (e.g., MLN4924) should rescue the degradation, confirming the involvement of the Cullin-RING ligase machinery.[9]
-
CRBN-Dependency: CRISPR-Cas9 mediated knockout of CRBN should abrogate the degradation of the candidate neosubstrate.[9]
-
Ubiquitinomics: An increase in the ubiquitination of the candidate neosubstrate upon ligand treatment can be confirmed by enriching for ubiquitinated peptides (e.g., using K-ε-GG remnant antibodies) followed by MS analysis.[9]
-
Affinity Purification-Mass Spectrometry (IP-MS) for Ternary Complex Identification
This method identifies proteins that form a complex with CRBN in the presence of a ligand.
-
Lysate Preparation: Cell lysates are prepared from cells of interest.
-
Ternary Complex Formation: Recombinant FLAG-tagged CRBN (often in complex with DDB1) is added to the lysate along with the CRBN ligand to facilitate the formation of the ternary complex.[13] A mutant form of DDB1 (ΔB) can be used to prevent ubiquitination of the recruited target.[13]
-
Immunoprecipitation: The CRBN complex is immunoprecipitated using anti-FLAG antibodies.
-
Mass Spectrometry: The immunoprecipitated proteins are identified and quantified by mass spectrometry. Proteins enriched in the presence of the ligand are identified as potential neosubstrates or interacting partners.[14]
Cellular Degradation Assays
These assays are used to quantify the degradation of specific neosubstrates.
-
Western Blotting / Simple Western: This is a standard method to measure the levels of a specific protein. Cells are treated with varying concentrations of the CRBN ligand, and the protein levels of the neosubstrate are determined by immunoblotting.[7] This allows for the calculation of DC50 and Dmax values.[7]
-
NanoBRET™ Ternary Complex and Occupancy Assays: Bioluminescence Resonance Energy Transfer (BRET) can be used to measure the formation of the ternary complex in live cells.[8][15] One protein (e.g., CRBN) is fused to a NanoLuc luciferase, and the other (the neosubstrate) is fused to a HaloTag labeled with a fluorescent ligand.[8] Ligand-induced proximity results in an increased BRET signal.[8] A competition-based assay can also measure the engagement of a ligand with CRBN in cells.[15]
-
Fluorescent Reporter Assays: A neosubstrate or its degron can be fused to a fluorescent protein (e.g., GFP).[16][17] Degradation is then quantified by the loss of fluorescence, which can be measured by flow cytometry or microscopy.[16][17]
CRISPR-Cas9 Screens for Identifying Degradation Modulators
Genome-wide CRISPR screens can identify genes whose loss confers resistance to a CRBN ligand, providing insights into the degradation pathway.[18]
-
Cell Library Generation: A population of cells is transduced with a pooled CRISPR library targeting all genes in the genome.
-
Drug Selection: The cell population is treated with a CRBN ligand at a concentration that is toxic to most cells.
-
Screen Analysis: Cells that survive the treatment are harvested, and the sgRNAs they contain are sequenced. Genes whose sgRNAs are enriched in the surviving population are identified as essential for the drug's activity.[18] For CRBN ligands, this often includes components of the CRL4^CRBN^ complex itself.[18]
Signaling Pathways and Experimental Workflows
CRBN-Mediated Neosubstrate Degradation Pathway
The binding of a CRBN ligand to the thalidomide-binding domain of CRBN creates a novel protein-protein interaction surface.[2] This new surface recruits a neosubstrate, often through a specific structural motif known as a "degron."[11] The canonical degron for many neosubstrates is a β-hairpin loop containing a critical glycine (B1666218) residue.[11] Once the ternary complex is formed, the neosubstrate is brought into proximity of the E2 ubiquitin-conjugating enzyme associated with the CRL4^CRBN^ complex, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[2][7]
Caption: CRBN-mediated neosubstrate degradation pathway.
Experimental Workflow for Neosubstrate Identification
The process of discovering and validating novel neosubstrates for a given CRBN ligand follows a systematic workflow, integrating unbiased proteomics with targeted validation experiments.
Caption: Workflow for CRBN neosubstrate discovery and validation.
Conclusion
The study of CRBN neosubstrate degradation profiles is a dynamic and rapidly evolving field. The development of advanced proteomic techniques and cellular assays has provided unprecedented insight into the mechanism of action of CRBN ligands. This knowledge is crucial for the rational design of next-generation molecular glues and PROTACs with improved potency and selectivity. The continued exploration of the CRBN-ligand-neosubstrate landscape holds immense promise for expanding the "druggable" proteome and developing novel therapeutics for a wide range of diseases.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores. | Semantic Scholar [semanticscholar.org]
- 11. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods for Quantitative Assessment of Protein Degradation | Springer Nature Experiments [experiments.springernature.com]
- 18. Genome-wide CRISPR screens reveal genetic mediators of cereblon modulator toxicity in primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of CRBN Ligand-12
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of CRBN ligand-12, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). While the specific, detailed synthesis protocol for this compound is proprietary, this document offers a representative synthesis protocol for a structurally similar glutarimide-based Cereblon (CRBN) ligand based on established chemical literature. Furthermore, it outlines the key signaling pathway associated with CRBN-mediated targeted protein degradation.
Introduction
This compound, also identified as Compound 9, is a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN). Its primary application is in the construction of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins. By binding to both CRBN and a protein of interest, PROTACs facilitate the ubiquitination and subsequent proteasomal degradation of the target protein. This technology represents a promising therapeutic strategy for targeting proteins that have been traditionally considered "undruggable."
Data Presentation
| Parameter | Value | Reference |
| Compound Name | This compound (Compound 9) | N/A |
| CAS Number | 2820501-20-8 | N/A |
| Molecular Formula | C15H16F2N2O3 | N/A |
| Molecular Weight | 310.3 g/mol | N/A |
| Primary Use | E3 Ubiquitin Ligase Ligand for PROTACs | N/A |
Experimental Protocols
The precise, step-by-step synthesis protocol for this compound is detailed in patent CN117616021A and is not publicly available. However, a general and representative protocol for the synthesis of a glutarimide-based CRBN ligand is provided below, based on established methodologies for similar compounds. This protocol is intended for informational purposes to guide researchers in the synthesis of analogous molecules.
Representative Synthesis of a Glutarimide-Based CRBN Ligand
This protocol describes a potential synthetic route involving the coupling of a functionalized aromatic ring with a protected glutamine derivative, followed by cyclization to form the glutarimide (B196013) ring.
Materials:
| Reagent/Material | Grade | Supplier |
| 2,6-difluoro-4-nitrophenol (B1297671) | Reagent | Commercially Available |
| (S)-tert-butyl 2-amino-4-carbamoylbutanoate | Reagent | Commercially Available |
| Di-tert-butyl dicarbonate (B1257347) (Boc2O) | Reagent | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | Reagent | Commercially Available |
| Trifluoroacetic acid (TFA) | Reagent | Commercially Available |
| Palladium on carbon (10%) | Catalyst | Commercially Available |
| Azetidin-3-ylmethanol | Reagent | Commercially Available |
| Diethyl azodicarboxylate (DEAD) | Reagent | Commercially Available |
| Triphenylphosphine (PPh3) | Reagent | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Methanol (B129727) (MeOH) | Anhydrous | Commercially Available |
| Ethyl acetate (B1210297) (EtOAc) | Reagent | Commercially Available |
| Saturated aqueous sodium bicarbonate | Reagent | N/A |
| Brine | N/A | N/A |
| Anhydrous sodium sulfate | Reagent | N/A |
Procedure:
-
Protection of Glutamine: To a solution of (S)-tert-butyl 2-amino-4-carbamoylbutanoate in DCM, add Boc2O and a catalytic amount of DMAP. Stir the reaction at room temperature for 12 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected glutamine derivative.
-
Aromatic Coupling: In a round-bottom flask, dissolve 2,6-difluoro-4-nitrophenol and the Boc-protected glutamine derivative in anhydrous THF. Add PPh3 and cool the mixture to 0 °C. Add DEAD dropwise and allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction with water and extract with EtOAc. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
-
Glutarimide Ring Formation: Treat the product from the previous step with a 1:1 mixture of TFA and DCM at room temperature for 2 hours to remove the Boc and tert-butyl protecting groups and facilitate cyclization. Remove the solvent under reduced pressure.
-
Nitro Group Reduction: Dissolve the crude glutarimide intermediate in methanol and add 10% Pd/C. Stir the mixture under a hydrogen atmosphere (balloon) for 4 hours. Filter the reaction mixture through Celite and concentrate the filtrate to obtain the aniline (B41778) derivative.
-
Azetidine Moiety Installation (Mitsunobu Reaction): Dissolve the aniline derivative, azetidin-3-ylmethanol, and PPh3 in anhydrous THF. Cool the mixture to 0 °C and add DEAD dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Concentrate the reaction mixture and purify the residue by column chromatography to yield the final product.
Mandatory Visualizations
Synthesis Workflow
Caption: Generalized synthesis workflow for glutarimide-based CRBN ligands.
CRBN Signaling Pathway in Targeted Protein Degradation
Caption: CRBN-mediated targeted protein degradation pathway via PROTACs.
Concluding Remarks
This compound is a valuable tool for researchers engaged in the development of PROTAC-based therapeutics. While access to the specific synthesis protocol is limited, the representative methodology and pathway information provided herein offer a solid foundation for the design and synthesis of novel CRBN ligands and their application in targeted protein degradation. As the field of targeted protein degradation continues to evolve, the development of new and diverse E3 ligase ligands will be crucial for expanding the scope and efficacy of this therapeutic modality.
Application Notes and Protocols for Designing Linkers for CRBN Ligand-12 Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, is one of the most successfully exploited E3 ligases in PROTAC design. Its well-characterized ligands, derived from immunomodulatory imide drugs (IMiDs), offer favorable physicochemical properties. This document provides detailed application notes and protocols for the rational design and evaluation of linkers for PROTACs based on CRBN ligand-12, a novel CRBN ligand.
The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-CRBN), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability. Careful optimization of the linker's length, composition, and attachment points is therefore paramount for developing potent and drug-like PROTACs.
Data Presentation: Quantitative Analysis of Linker Performance
The following tables summarize illustrative quantitative data for a series of hypothetical PROTACs targeting a kinase of interest (KOI), constructed with this compound and featuring different linker types and lengths. This data is representative of typical results obtained during a PROTAC optimization campaign and serves as a guide for interpreting experimental outcomes.
Table 1: Impact of Linker Length and Composition on Target Degradation
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| KOI-PROTAC-1 | PEG | 8 | 150 | 75 |
| KOI-PROTAC-2 | PEG | 12 | 25 | 92 |
| KOI-PROTAC-3 | PEG | 16 | 5 | 98 |
| KOI-PROTAC-4 | PEG | 20 | 50 | 85 |
| KOI-PROTAC-5 | Alkyl | 8 | 200 | 70 |
| KOI-PROTAC-6 | Alkyl | 12 | 45 | 88 |
| KOI-PROTAC-7 | Alkyl | 16 | 15 | 95 |
| KOI-PROTAC-8 | Alkyl | 20 | 80 | 80 |
DC50: Concentration of PROTAC required to induce 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Table 2: Biophysical Characterization of Ternary Complex Formation
| PROTAC ID | CRBN Binding (Kd, nM) | KOI Binding (Kd, nM) | Ternary Complex Cooperativity (α) |
| KOI-PROTAC-3 | 150 | 50 | 15 |
| KOI-PROTAC-7 | 150 | 50 | 8 |
Kd: Dissociation constant, a measure of binding affinity. α (Cooperativity): A value > 1 indicates positive cooperativity, where the binding of one protein enhances the binding of the other, leading to a more stable ternary complex.
Table 3: Physicochemical and Pharmacokinetic Properties
| PROTAC ID | Molecular Weight (Da) | cLogP | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| KOI-PROTAC-3 | 850 | 3.5 | 1.5 |
| KOI-PROTAC-7 | 780 | 4.8 | 0.8 |
cLogP: Calculated log P, an indicator of lipophilicity. Papp: Apparent permeability coefficient, a measure of cell permeability.
Mandatory Visualizations
Caption: CRBN signaling and PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for designing and evaluating PROTACs.
Caption: Logical relationships in PROTAC linker design.
Experimental Protocols
Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)
This protocol details the quantification of target protein degradation in cultured cells following PROTAC treatment.[1]
Materials:
-
Cell line expressing the protein of interest (e.g., HeLa, HEK293T)
-
PROTAC stock solutions (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 1 nM to 10 µM.
-
Treat cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol describes a homogenous assay to quantify the formation of the POI-PROTAC-CRBN ternary complex in solution.[2]
Materials:
-
His-tagged CRBN/DDB1 complex
-
GST-tagged protein of interest (POI)
-
PROTAC stock solutions (in DMSO)
-
TR-FRET assay buffer
-
Tb-conjugated anti-His antibody (donor)
-
Fluorescently labeled anti-GST antibody (acceptor)
-
384-well assay plates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
Prepare a mixture of the His-tagged CRBN/DDB1 and GST-tagged POI in assay buffer.
-
Prepare a mixture of the Tb-conjugated anti-His antibody and the fluorescently labeled anti-GST antibody in assay buffer.
-
-
Assay Assembly:
-
Add the PROTAC dilutions to the wells of a 384-well plate.
-
Add the protein mixture to each well.
-
Add the antibody mixture to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at 340 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (emission at 665 nm / emission at 620 nm).
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped "hook effect" curve is characteristic of ternary complex formation. The peak of the curve represents the maximum ternary complex formation.
-
Caco-2 Permeability Assay
This protocol assesses the intestinal permeability of PROTACs using a Caco-2 cell monolayer model.[3]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS) with calcium and magnesium
-
PROTAC stock solutions (in DMSO)
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add HBSS containing the PROTAC to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the final time point, collect samples from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the PROTAC in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Conclusion
The design of the linker is a multifaceted optimization process that is crucial for the development of effective this compound based PROTACs. By systematically varying linker length and composition and employing the detailed experimental protocols outlined in these application notes, researchers can efficiently evaluate key parameters such as degradation efficacy, ternary complex formation, and cell permeability. The illustrative data and workflows provided herein serve as a practical guide for the iterative design and optimization of novel PROTACs with improved therapeutic potential. Careful attention to linker design will undoubtedly accelerate the discovery of next-generation targeted protein degraders.
References
Application Notes and Protocols for CRBN Ligand-12 Cell Permeability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN) is a crucial component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex, which is frequently co-opted by Proteolysis Targeting Chimeras (PROTACs) and molecular glues for targeted protein degradation.[1] The efficacy of such therapeutic agents, including the hypothetical CRBN Ligand-12, is fundamentally dependent on their ability to permeate the cell membrane to engage with their intracellular targets.[2][3] Due to their often high molecular weight and polar surface area, assessing the cell permeability of CRBN ligands and associated PROTACs is a critical step in the drug discovery and development process.[2][4]
These application notes provide detailed protocols for assessing the cell permeability of this compound using two standard industry methods: the Caco-2 Permeability Assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
Signaling Pathway of CRBN-Mediated Protein Degradation
The diagram below illustrates the general mechanism by which a PROTAC, utilizing a CRBN ligand, induces the degradation of a target protein.
References
Application Notes: In Vitro Ubiquitination Assay Using CRBN Ligand-12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro ubiquitination assay to characterize the activity of molecules, such as Proteolysis Targeting Chimeras (PROTACs), that utilize CRBN Ligand-12 to recruit the Cereblon (CRBN) E3 ubiquitin ligase.
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular pathway for protein degradation, and its targeted manipulation has emerged as a promising therapeutic strategy.[1][2] Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to co-opt the UPS by bringing a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[1]
Cereblon (CRBN) is a substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 complex and is a prominent target for PROTAC development.[3][4] Ligands that bind to CRBN can induce the recruitment of neo-substrates to the CRL4-CRBN complex for ubiquitination.[3][5] this compound is a ligand for the CRBN E3 ubiquitin ligase and is utilized in the synthesis of PROTACs.[6][7]
The in vitro ubiquitination assay is an essential tool to biochemically validate the mechanism of action of a CRBN-based PROTAC. This assay reconstitutes the key components of the ubiquitination cascade to directly measure the ligand-dependent ubiquitination of a target protein.
Principle of the Assay
The in vitro ubiquitination assay relies on the enzymatic cascade involving three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1] In the context of a CRBN-based PROTAC, the assay measures the transfer of ubiquitin to a specific POI, which is dependent on the formation of a ternary complex between the CRL4-CRBN E3 ligase, the PROTAC (containing this compound), and the POI. The resulting polyubiquitinated POI can then be detected by various methods, most commonly by Western blotting.
Signaling Pathway
The binding of a CRBN ligand, as part of a PROTAC, to the CRL4-CRBN complex alters its substrate specificity, facilitating the recruitment of the target POI. This induced proximity allows the E2 enzyme, charged with ubiquitin, to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the POI.[1] This process is repeated to form a polyubiquitin (B1169507) chain, which marks the POI for degradation by the 26S proteasome in a cellular context.
Caption: this compound mediated ubiquitination pathway.
Experimental Protocols
This protocol provides a method for a standard 25 µL in vitro ubiquitination reaction. It is crucial to assemble reactions on ice and to include appropriate controls.
Materials and Reagents
-
Enzymes and Proteins:
-
Ligand:
-
This compound (or a PROTAC containing it), dissolved in DMSO
-
-
Buffers and Solutions:
-
10X Ubiquitination Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 200 mM MgCl₂, 100 mM DTT)
-
ATP Solution (100 mM)
-
5X SDS-PAGE Sample Buffer
-
DMSO (vehicle control)
-
-
Antibodies:
-
Primary antibody against the POI
-
HRP-conjugated secondary antibody
-
-
Other:
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Experimental Workflow
Caption: Step-by-step experimental workflow.
Procedure
-
Thaw Components: Thaw all enzymes, proteins, and reagents on ice. Briefly centrifuge vials to collect the contents at the bottom.
-
Prepare Master Mix: To ensure consistency, prepare a master mix of common reagents. For each 25 µL reaction, the master mix will contain the components listed in the table below, minus the E3 ligase and the ligand.
| Component | Stock Concentration | Volume per Reaction | Final Concentration |
| 10X Ubiquitination Buffer | 10X | 2.5 µL | 1X |
| E1 (UBE1) | 1 µM | 1.25 µL | 50 nM |
| E2 (UBE2D1) | 10 µM | 0.5 µL | 200 nM |
| Ubiquitin | 250 µM | 1.0 µL | 10 µM |
| POI | 10 µM | 2.5 µL | 1 µM |
| ATP | 100 mM | 0.5 µL | 2 mM |
| Nuclease-Free Water | - | Up to 20 µL | - |
| Sub-total | - | Variable | - |
| CRL4-CRBN Complex | 1 µM | 1.25 µL | 50 nM |
| This compound / DMSO | Variable | 1.0 µL | Variable |
| ATP (to initiate) | 100 mM | 2.5 µL | 10 mM |
| Total Volume | - | 25 µL | - |
-
Reaction Setup: On ice, set up individual 25 µL reactions in microcentrifuge tubes.
-
Add the master mix to each tube.
-
Add the CRL4-CRBN E3 ligase complex.
-
Add this compound to the desired final concentration (e.g., a range from 0.1 to 10 µM).
-
Controls:
-
Negative Control: Add DMSO vehicle instead of the this compound.
-
No E3 Control: Omit the CRL4-CRBN complex.
-
No ATP Control: Omit ATP to ensure the reaction is ATP-dependent.[5]
-
-
-
Initiate and Incubate: Initiate the reactions by adding the ATP solution. Mix gently and incubate at 37°C for 60-90 minutes.[5]
-
Reaction Termination: Stop the reactions by adding 5 µL of 5X SDS-PAGE sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[5]
-
SDS-PAGE and Western Blotting:
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody against the POI overnight at 4°C. This will detect the unmodified POI and higher molecular weight, ubiquitinated species.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an appropriate imaging system. The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates ubiquitination.
Data Presentation
The results of the in vitro ubiquitination assay can be quantified by densitometry of the Western blot bands. The percentage of ubiquitinated POI can be calculated and plotted against the concentration of this compound.
Table 1: Representative Quantitative Data for this compound Induced Ubiquitination
| This compound (µM) | % POI Ubiquitination (Mean ± SD, n=3) | Fold Change over DMSO |
| 0 (DMSO) | 5.2 ± 1.1 | 1.0 |
| 0.1 | 25.8 ± 3.5 | 5.0 |
| 0.5 | 58.1 ± 6.2 | 11.2 |
| 1.0 | 75.3 ± 5.9 | 14.5 |
| 5.0 | 82.4 ± 4.7 | 15.8 |
| 10.0 | 85.1 ± 4.1 | 16.4 |
Note: The data presented in this table is representative and should be generated empirically for each specific POI and experimental setup.
Table 2: Summary of Reaction Components and Final Concentrations
| Component | Final Concentration Range | Purpose |
| E1 (UBE1) | 50-100 nM | Activates ubiquitin in an ATP-dependent manner.[5] |
| E2 (e.g., UBE2D1) | 200-500 nM | Receives activated ubiquitin from E1.[5] |
| CRL4-CRBN Complex | 50-100 nM | E3 ligase that facilitates ubiquitin transfer to the substrate.[5] |
| Ubiquitin | 5-10 µM | The protein tag for degradation.[5] |
| Protein of Interest (POI) | 200-500 nM | The target substrate for ubiquitination.[5] |
| ATP | 2-5 mM | Provides the energy for the ubiquitination cascade.[5] |
| This compound | 0.1-10 µM | Induces the proximity between the E3 ligase and the POI. |
Troubleshooting
-
No ubiquitination observed:
-
Verify the activity of all enzymes and the integrity of the POI.
-
Confirm the concentration and purity of all reagents.
-
Ensure ATP was added to initiate the reaction.
-
Optimize the incubation time and temperature.
-
-
High background in the negative control:
-
This may indicate ligand-independent ubiquitination. Ensure the purity of the E3 ligase complex and the POI.
-
Reduce the concentration of the E3 ligase or the incubation time.
-
-
Weak signal:
-
Increase the concentration of the enzymes, ubiquitin, or POI.
-
Increase the incubation time.
-
Optimize the Western blotting and detection conditions.
-
By following this detailed protocol, researchers can effectively utilize the in vitro ubiquitination assay to validate and characterize the activity of PROTACs and other molecules that employ this compound to induce protein degradation.
References
- 1. Modeling the CRL4A ligase complex to predict target protein ubiquitination induced by cereblon-recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. revvity.com [revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lifesensors.com [lifesensors.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) for Cereblon (CRBN) Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique used to assess the engagement of a ligand with its target protein in a cellular environment. This method is predicated on the principle that ligand binding alters the thermal stability of the target protein.[1] Consequently, ligand-bound proteins exhibit a different melting profile when subjected to a temperature gradient compared to their unbound counterparts. This change in thermal stability, often observed as an increase in the aggregation temperature (Tagg), serves as a direct indicator of target engagement.[1]
Cereblon (CRBN) is a crucial component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, acting as a substrate receptor. It is the primary target of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, and is a key component in the development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[1] These therapeutic modalities hijack the E3 ligase machinery to induce the degradation of specific target proteins. Therefore, confirming the direct binding of small molecules to CRBN within the cell is a critical step in the development of such therapeutics. CETSA provides a label-free method to quantify this engagement in a physiologically relevant context.
These application notes provide detailed protocols for performing CETSA to determine the binding of ligands to CRBN in cultured cells, including methods for generating melt curves and isothermal dose-response curves.
Principle of the Assay
The core principle of CETSA lies in the ligand-induced stabilization of the target protein. When cells are heated, proteins begin to denature and aggregate at their characteristic melting temperatures. The binding of a small molecule to its protein target can increase the energy required to unfold the protein, thus shifting its melting curve to a higher temperature. This thermal shift (ΔTagg) is a quantifiable measure of target engagement.[1] The amount of soluble protein remaining after heat treatment is typically assessed by Western blotting or other protein detection methods.
Data Presentation: Quantitative Analysis of CRBN Ligand Binding
The following tables summarize quantitative data for the binding of various ligands to CRBN, as determined by different biochemical and cellular assays.
| Ligand | Assay Type | Cell Line/System | IC50/EC50 | Reference |
| Thalidomide | Thermal Shift Assay | Recombinant CRBN-DDB1 | ~30 µM | [2] |
| Affinity Bead Binding | U266 Myeloma Cells | - | [2] | |
| Lenalidomide | Thermal Shift Assay | Recombinant CRBN-DDB1 | ~3 µM | [2] |
| Affinity Bead Binding | U266 Myeloma Cells | ~2 µM | [2][3] | |
| TR-FRET | - | 1.5 µM | [4][5] | |
| Pomalidomide | Thermal Shift Assay | Recombinant CRBN-DDB1 | ~3 µM | [2] |
| Affinity Bead Binding | U266 Myeloma Cells | ~2 µM | [2][3] | |
| TR-FRET | - | 1.2 µM | [4][5] | |
| CC-220 (Iberdomide) | TR-FRET | - | 60 nM | [4][5] |
| CC-122 (Avadomide) | Cell-based Assay | MM1S Cells | Less potent than pomalidomide | [4][5] |
| CC-885 | Cell-based Assay | MM1S Cells | High affinity | [4][5] |
Note: IC50/EC50 values are dependent on the specific assay conditions and cell type used.
Experimental Protocols
Two primary CETSA formats are described below: the melt curve analysis for determining the thermal shift (ΔTagg) and the isothermal dose-response (ITDR) analysis for determining the compound's potency (EC50) in stabilizing CRBN.
Part 1: CETSA Melt Curve Analysis for CRBN
This protocol is designed to determine the aggregation temperature (Tagg) of CRBN and the thermal shift (ΔTagg) induced by a ligand.
Materials and Reagents:
-
Cell Line: K562 (human myelogenous leukemia) or MM.1S (human multiple myeloma) cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compound: Test ligand (e.g., lenalidomide) and vehicle control (e.g., DMSO).
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: PBS containing 0.4% NP-40 and 1x Protease Inhibitor Cocktail (see below for recipe). Commercial lysis buffers are also available (e.g., from Revvity).[6]
-
Protease Inhibitor Cocktail (100X): Commercial cocktails are recommended (e.g., Thermo Fisher Scientific, Cat. No. 78415).[7] Alternatively, a custom cocktail can be prepared.
-
Primary Antibody: Rabbit anti-CRBN antibody (e.g., Cell Signaling Technology, #71810, used at 1:1000 dilution).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Western Blotting Reagents: SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat dry milk in TBST), TBST, ECL substrate.
-
Equipment: Cell culture incubator, hemocytometer or cell counter, microcentrifuge, thermocycler, Western blot apparatus, and imaging system.
Procedure:
-
Cell Culture: Culture K562 or MM.1S cells to a density of approximately 1-2 x 10^6 cells/mL. Ensure cells are in the logarithmic growth phase.
-
Compound Treatment:
-
Harvest cells by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in fresh culture medium at a concentration of 2 x 10^6 cells/mL.
-
Prepare two aliquots of the cell suspension. To one, add the test ligand to the desired final concentration (e.g., 10 µM lenalidomide). To the other, add the same volume of vehicle (DMSO).
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
-
-
Heat Treatment:
-
Aliquot 50 µL of the vehicle-treated and ligand-treated cell suspensions into separate PCR tubes for each temperature point. A typical temperature range is 40°C to 64°C, with 2-3°C increments.
-
Place the PCR tubes in a thermocycler and heat for 3 minutes at the specified temperatures.
-
Immediately after the heating step, cool the tubes to 4°C for 3 minutes in the thermocycler.
-
-
Cell Lysis:
-
Transfer the PCR tubes to ice.
-
Add 50 µL of ice-cold Lysis Buffer to each tube.
-
Lyse the cells by performing three freeze-thaw cycles (freeze in liquid nitrogen, then thaw at room temperature).
-
-
Clarification of Lysate:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.
-
-
Sample Preparation for Western Blot:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentration of all samples with Lysis Buffer.
-
Add Laemmli sample buffer to the normalized lysates and boil at 95°C for 5 minutes.
-
-
Western Blot Analysis:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CRBN antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL detection system.
-
-
Data Analysis:
-
Quantify the band intensities for CRBN using densitometry software.
-
Normalize the band intensity of each heated sample to the intensity of the corresponding unheated (or lowest temperature) sample.
-
Plot the normalized band intensities against the temperature for both the vehicle- and ligand-treated samples to generate the melt curves.
-
The Tagg is the temperature at which 50% of the protein has aggregated. The difference in Tagg between the ligand-treated and vehicle-treated samples is the thermal shift (ΔTagg).
-
Part 2: Isothermal Dose-Response (ITDR) CETSA for CRBN
This protocol is used to determine the EC50 value of a ligand, which represents the concentration required to achieve 50% of the maximal thermal stabilization.
Procedure:
-
Cell Culture and Harvesting: Follow steps 1 and 2a-c from the Melt Curve protocol.
-
Compound Treatment:
-
Prepare a serial dilution of the test ligand in culture medium.
-
Aliquot the cell suspension into PCR tubes.
-
Add the different concentrations of the ligand or vehicle to the respective tubes.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Heat Treatment:
-
Based on the melt curve data, select an optimal temperature for the heat treatment. This temperature should be in the steep part of the vehicle-treated melt curve, where a significant portion of CRBN is denatured.
-
Heat all samples at this single temperature for 3 minutes in a thermocycler, followed by cooling to 4°C for 3 minutes.
-
Include a non-heated control sample treated with vehicle.
-
-
Cell Lysis, Clarification, and Western Blot: Follow steps 4-7 from the Melt Curve protocol.
-
Data Analysis:
-
Quantify the band intensities for CRBN.
-
Normalize the band intensity of each sample to the intensity of the non-heated control.
-
Plot the normalized band intensities against the logarithm of the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value.
-
Mandatory Visualizations
Caption: CETSA Workflow for CRBN Binding.
References
- 1. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CRBN Antibodies: Novus Biologicals [novusbio.com]
- 4. researchgate.net [researchgate.net]
- 5. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Fluorescence Polarization Assay for CRBN Ligand Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN) is a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This complex plays a pivotal role in the ubiquitin-proteasome system by targeting specific proteins for degradation. The therapeutic importance of CRBN was highlighted by the discovery that immunomodulatory drugs (IMiDs®), such as thalidomide (B1683933), lenalidomide, and pomalidomide, exert their effects by binding to CRBN. This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent degradation of so-called "neosubstrates," including the transcription factors IKZF1 and IKZF3. This mechanism is central to the treatment of certain hematological malignancies.[1][2][3][4]
The development of novel CRBN-targeting therapeutics, including molecular glues and proteolysis-targeting chimeras (PROTACs), necessitates robust and quantitative methods to assess the binding affinity of small molecules to CRBN. Fluorescence Polarization (FP) is a powerful, solution-based, homogeneous technique well-suited for this purpose. It allows for the rapid and precise determination of binding affinities (Kd) or inhibitory constants (IC50) in a high-throughput format.[5][6]
These application notes provide a detailed protocol for a competitive Fluorescence Polarization assay to determine the binding affinity of test compounds to the CRBN protein.
Principle of the Fluorescence Polarization Assay
The Fluorescence Polarization (FP) assay is based on the principle that the rotational motion of a fluorescent molecule in solution affects the polarization of its emitted light after excitation with plane-polarized light.[5][7]
-
Low Polarization: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution. When excited with polarized light, the emitted light is largely depolarized, resulting in a low FP signal.
-
High Polarization: When the fluorescent tracer binds to a much larger molecule, such as the CRBN protein, its rotational motion is significantly slowed. This results in a higher degree of polarization of the emitted light and, consequently, a higher FP signal.
In a competitive binding assay, a constant concentration of CRBN and a fluorescently labeled CRBN ligand (tracer) are incubated with varying concentrations of an unlabeled test compound. The test compound competes with the tracer for binding to CRBN. As the concentration of the test compound increases, it displaces the tracer from CRBN, leading to a decrease in the FP signal. The IC50 value, the concentration of the test compound that displaces 50% of the bound tracer, can then be determined and used to calculate the binding affinity (Ki).[6][8]
Data Presentation
The binding affinities of various ligands to CRBN have been determined using FP and other biophysical assays. The following table summarizes representative quantitative data for well-characterized CRBN ligands.
| Compound | Assay Type | Tracer/Probe | Protein Construct | Reported Kd or IC50 | Reference |
| Thalidomide | FP | Cy5-thalidomide | DDB1-CRBN | IC50: 404.6 nM | [9] |
| Lenalidomide | FP | Cy5-thalidomide | DDB1-CRBN | IC50: 296.9 nM | [9] |
| Pomalidomide | FP | Cy5-thalidomide | DDB1-CRBN | IC50: 264.8 nM | [9] |
| Thalidomide | FP | Bodipy-thalidomide | Cereblon/DDB1 | IC50: 347.2 nM | [10] |
| Lenalidomide | FP | Bodipy-thalidomide | Cereblon/DDB1 | IC50: 268.6 nM | [10] |
| Pomalidomide | FP | Bodipy-thalidomide | Cereblon/DDB1 | IC50: 153.9 nM | [10] |
| Thalidomide | Not Specified | - | CRBN | Kd: ~250 nM | [11] |
| Lenalidomide | Not Specified | - | CRBN | Kd: ~178 nM | [11] |
| Pomalidomide | Not Specified | - | CRBN | Kd: ~157 nM | [11] |
Experimental Protocols
This section provides a detailed methodology for performing a competitive FP assay to determine the affinity of test compounds for CRBN.
Materials and Reagents
-
Purified Recombinant CRBN Protein: Human CRBN, preferably as a complex with DDB1 (CRBN-DDB1) for enhanced stability and solubility.
-
Fluorescent Tracer: A fluorescently labeled thalidomide analog, such as Cy5-labeled Thalidomide or BODIPY-labeled Thalidomide.
-
Test Compounds: Small molecule inhibitors or ligands to be tested.
-
Positive Control: A known CRBN binder, such as pomalidomide.
-
Assay Buffer: e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.01% Triton X-100.
-
DMSO: For dissolving test compounds.
-
Microplates: 384-well, low-volume, black, non-binding microplates are recommended to minimize non-specific binding and background fluorescence.[12][13]
-
Fluorescence Polarization Plate Reader: A plate reader capable of measuring fluorescence polarization with appropriate excitation and emission filters for the chosen fluorophore.
Experimental Workflow Diagram
Caption: Workflow for the CRBN competitive FP assay.
Detailed Step-by-Step Protocol
1. Reagent Preparation:
-
Assay Buffer: Prepare a sufficient volume of assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.01% Triton X-100).
-
CRBN-DDB1 Solution: Dilute the purified CRBN-DDB1 protein complex to the desired working concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Fluorescent Tracer Solution: Dilute the fluorescent tracer to its working concentration in assay buffer. The concentration should be at or below its Kd for CRBN to ensure assay sensitivity, typically in the low nanomolar range.[13]
-
Test Compound and Control Dilutions:
-
Prepare a stock solution of the test compounds and the positive control (e.g., pomalidomide) in 100% DMSO.
-
Perform a serial dilution of the stock solutions in DMSO.
-
Further dilute the DMSO serial dilutions into assay buffer to create the final working concentrations. The final DMSO concentration in the assay wells should be kept low (typically ≤1%) to avoid interference with the binding reaction.[1]
-
2. Assay Procedure:
-
Dispense Compounds: To a 384-well black microplate, add a small volume (e.g., 5 µL) of the serially diluted test compounds, positive control, and a DMSO/assay buffer mixture for the negative control (maximum binding) wells.
-
Add CRBN-DDB1: Add an equal volume (e.g., 5 µL) of the CRBN-DDB1 solution to all wells except for the "tracer only" (minimum binding) wells.
-
Incubation 1: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) with gentle shaking to allow the test compounds to bind to CRBN.
-
Add Fluorescent Tracer: Add an equal volume (e.g., 10 µL) of the fluorescent tracer solution to all wells.
-
Incubation 2: Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 60-120 minutes), protected from light. The optimal incubation time should be determined empirically.
-
Measure Fluorescence Polarization: Read the plate on a fluorescence polarization plate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., for Cy5, excitation ~630-640 nm and emission ~670-690 nm).[1] The output is typically in millipolarization (mP) units.
3. Data Analysis:
-
Calculate Percent Inhibition: The raw mP values are converted to percent inhibition using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) Where:
-
mP_sample is the mP value in the presence of the test compound.
-
mP_max is the average mP value of the negative control (DMSO only).
-
mP_min is the average mP value of the "tracer only" control.
-
-
Generate Dose-Response Curves: Plot the percent inhibition as a function of the logarithm of the test compound concentration.
-
Determine IC50: Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
(Optional) Calculate Ki: The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent tracer and its concentration.
CRBN Signaling Pathway
CRBN functions as a substrate receptor within the CRL4-CRBN E3 ubiquitin ligase complex. This complex consists of Cullin 4 (CUL4), DNA Damage-Binding Protein 1 (DDB1), and RING-Box Protein 1 (RBX1).[4] In its native state, the CRL4-CRBN complex targets endogenous substrates for ubiquitination and proteasomal degradation.
The binding of IMiDs or other molecular glues to a specific pocket on CRBN creates a neomorphic protein surface. This new surface enables the recruitment of proteins that are not typically substrates of CRBN, known as neosubstrates.[12] A well-studied example is the recruitment of the Ikaros family transcription factors, IKZF1 and IKZF3. Once recruited, the neosubstrate is polyubiquitinated by the E3 ligase complex and subsequently targeted for degradation by the 26S proteasome. The degradation of these neosubstrates is responsible for the therapeutic effects of IMiDs in multiple myeloma.[2][14]
Caption: CRBN in the CRL4 E3 ligase complex.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gosset.ai [gosset.ai]
- 5. nanomicronspheres.com [nanomicronspheres.com]
- 6. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay in Summary_ki [bdb99.ucsd.edu]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 14. Figure 4. Schematic model of CRBN-directed cullin 4 ring E3 ubiquitin ligase complex (CRL4) action after binding of IMiDs to CRBN. CRBN forms an E3 ubiquitin ligase complex with three other proteins-damaged DNA binding protein 1 (DDB1), cullin 4 (CUL4), and regulator of cullins 1 (Roc1). IMiDs binding to CRBN results in the selective ubiquitination and proteasomal degradation of Ikaros family zinc finger transcription factors IKZF1 and IKZF3. This degradation decreases interferon regulatory factor 4 (IRF4) in plasma cells and increases IL-2 expression in T cells : Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide : Science and Education Publishing [pubs.sciepub.com]
Application Notes and Protocols for the Use of Pomalidomide in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), a thalidomide (B1683933) analog, is a potent immunomodulatory agent that functions as a "molecular glue." It facilitates the interaction between the Cereblon (CRBN) E3 ubiquitin ligase complex and specific target proteins, known as neosubstrates, leading to their ubiquitination and subsequent degradation by the proteasome. The primary neosubstrates of pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Human Embryonic Kidney 293 (HEK293) cells are a widely used cell line in biomedical research and are a valuable tool for studying the mechanism of action of CRBN ligands like pomalidomide. These application notes provide detailed protocols for utilizing pomalidomide in HEK293 cells to investigate its effects on protein degradation and cellular processes.
Mechanism of Action
Pomalidomide binds to CRBN, a substrate receptor for the CULLIN 4-RING E3 ubiquitin ligase (CRL4) complex. This binding event alters the substrate specificity of the CRL4-CRBN complex, inducing the recruitment of neosubstrates IKZF1 and IKZF3.[1] The CRL4-CRBN complex then polyubiquitinates these transcription factors, marking them for degradation by the 26S proteasome.[2] The degradation of IKZF1 and IKZF3 has significant downstream effects on cellular signaling and gene expression.
Signaling Pathway of Pomalidomide Action
Caption: Pomalidomide-mediated degradation of IKZF1/IKZF3.
Quantitative Data
Table 1: Pomalidomide Binding Affinity and Biological Activity
| Parameter | Description | Value | Cell Line/System | Reference |
| IC50 | Inhibition of CRBN binding to thalidomide analog beads | ~2 µM | U266 Myeloma Cells | [3] |
| IC50 | Inhibition of TNF-α production | 13 nM | Not specified | [4][5] |
| EC50 | Inhibition of IL-2 production | 8 nM | Not specified | [4][5] |
Table 2: Pomalidomide-Induced Neosubstrate Degradation
| Neosubstrate | DC50 | Dmax | Cell Line | Reference |
| IKZF1 (Ikaros) | Data not available | >90% degradation observed at 1 µM after 24h | T-cells | [6] |
| IKZF3 (Aiolos) | Data not available | >90% degradation observed at 1 µM after 24h | T-cells | [6] |
Table 3: Pomalidomide Effect on Cell Viability
| Cell Line | IC50 (48h treatment) | Reference |
| RPMI8226 (Multiple Myeloma) | 8 µM | [7] |
| OPM2 (Multiple Myeloma) | 10 µM | [7] |
Experimental Protocols
The following are detailed protocols for studying the effects of pomalidomide in HEK293 cells.
Experimental Workflow Overview
Caption: General workflow for studying pomalidomide in HEK293 cells.
Protocol 1: Western Blot Analysis of IKZF1/IKZF3 Degradation
This protocol details the steps to assess the degradation of IKZF1 and IKZF3 in HEK293T cells following pomalidomide treatment.
Materials:
-
HEK293T cells
-
Complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Pomalidomide (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-IKZF1 (e.g., Sigma-Aldrich, Cat# SAB2101144)
-
Rabbit anti-IKZF3 (e.g., Abcam, Cat# ab139408)[8]
-
Mouse anti-β-Actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Pomalidomide Treatment:
-
Prepare serial dilutions of pomalidomide in complete growth medium. A suggested concentration range is 0.1 µM to 10 µM.
-
Include a DMSO vehicle control.
-
Aspirate the old medium from the cells and add the medium containing pomalidomide or DMSO.
-
Incubate for the desired time points (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and β-Actin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: Co-Immunoprecipitation of CRBN and IKZF1/IKZF3
This protocol is for investigating the pomalidomide-induced interaction between CRBN and its neosubstrates in HEK293T cells.
Materials:
-
HEK293T cells
-
Expression vectors for FLAG-tagged CRBN and HA-tagged IKZF1/IKZF3
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Pomalidomide and DMSO
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 with protease inhibitors)
-
Anti-FLAG M2 affinity gel (or magnetic beads)
-
FLAG peptide (for elution)
-
Primary antibodies:
-
Rabbit anti-HA
-
Mouse anti-FLAG
-
-
HRP-conjugated secondary antibodies
Procedure:
-
Transfection:
-
Co-transfect HEK293T cells with FLAG-CRBN and HA-IKZF1 or HA-IKZF3 expression vectors using a suitable transfection reagent.
-
-
Pomalidomide Treatment:
-
48 hours post-transfection, treat the cells with pomalidomide (e.g., 10 µM) or DMSO for 1-2 hours.
-
-
Cell Lysis:
-
Harvest and lyse the cells in Co-IP lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cleared lysates with anti-FLAG M2 affinity gel for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer.
-
-
Elution:
-
Elute the bound proteins by incubating the beads with FLAG peptide.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins and input lysates by Western blotting using anti-HA and anti-FLAG antibodies as described in Protocol 1.
-
Protocol 3: In Vivo Ubiquitination Assay
This protocol is to detect the pomalidomide-induced ubiquitination of IKZF1/IKZF3 in HEK293T cells.
Materials:
-
HEK293T cells
-
Expression vectors for His-tagged Ubiquitin, FLAG-tagged IKZF1/IKZF3, and HA-tagged CRBN
-
Pomalidomide and DMSO
-
MG132 (proteasome inhibitor)
-
Denaturing Lysis Buffer (e.g., 1% SDS, 50 mM Tris-HCl pH 7.5, 0.5 mM EDTA)
-
Dilution Buffer (e.g., 1% Triton X-100, 2 mM EDTA, 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
Ni-NTA agarose (B213101) beads
-
Primary antibodies:
-
Rabbit anti-FLAG
-
Mouse anti-His
-
-
HRP-conjugated secondary antibodies
Procedure:
-
Transfection:
-
Co-transfect HEK293T cells with plasmids expressing His-Ubiquitin, FLAG-IKZF1/IKZF3, and HA-CRBN.
-
-
Treatment:
-
24 hours post-transfection, treat cells with pomalidomide (e.g., 10 µM) or DMSO for 4-6 hours.
-
Add MG132 (10 µM) for the last 2-4 hours of treatment to allow ubiquitinated proteins to accumulate.
-
-
Cell Lysis under Denaturing Conditions:
-
Lyse cells in denaturing lysis buffer and boil for 10 minutes to disrupt protein interactions.
-
Dilute the lysate 10-fold with dilution buffer.
-
-
Pull-down of Ubiquitinated Proteins:
-
Incubate the diluted lysate with Ni-NTA agarose beads overnight at 4°C.
-
Wash the beads extensively.
-
-
Western Blot Analysis:
-
Elute the bound proteins by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting with an anti-FLAG antibody to detect ubiquitinated IKZF1/IKZF3. A ladder of higher molecular weight bands will indicate polyubiquitination.
-
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol measures the effect of pomalidomide on the viability of HEK293 cells.
Materials:
-
HEK293 cells
-
Complete growth medium
-
Pomalidomide and DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Pomalidomide Treatment:
-
After 24 hours, treat the cells with serial dilutions of pomalidomide.
-
Include a vehicle control (DMSO) and a no-cell control.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Plot the data to determine the IC50 value of pomalidomide.
-
Troubleshooting
-
No or weak degradation of IKZF1/IKZF3:
-
Confirm pomalidomide activity and concentration.
-
Ensure sufficient CRBN expression in HEK293 cells.
-
Optimize treatment time.
-
-
High background in immunoprecipitation:
-
Increase the number of washes.
-
Use a more stringent lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
-
No ubiquitination signal:
-
Ensure efficient transfection of all plasmids.
-
Confirm the activity of the proteasome inhibitor MG132.
-
Optimize the duration of pomalidomide and MG132 treatment.
-
These application notes and protocols provide a comprehensive guide for researchers to effectively use pomalidomide as a tool to study the CRBN-mediated protein degradation pathway in HEK293 cells. By following these detailed methodologies, scientists can gain valuable insights into the mechanism of action of this important class of therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-IKZF3 antibody [EPR9342(B)] (ab139408) | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Studies of PROTACs Utilizing CRBN Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system. A significant number of PROTACs in development utilize ligands for the Cereblon (CRBN) E3 ubiquitin ligase to hijack this cellular machinery. This document provides detailed application notes and generalized protocols for conducting in vivo studies with CRBN-based PROTACs.
Note on "CRBN ligand-12": A thorough search of scientific literature and chemical databases identified "this compound" (CAS No. 2820501-20-8) as a commercially available CRBN ligand for the synthesis of PROTACs.[1][2][3] However, as of the date of this document, no published in vivo studies, quantitative efficacy data, or specific protocols for PROTACs incorporating this particular ligand were found. Therefore, the following data and protocols are based on well-characterized PROTACs that employ common thalidomide- or pomalidomide-based CRBN ligands to provide a representative framework for preclinical evaluation.
Signaling Pathway and Mechanism of Action
CRBN-based PROTACs are heterobifunctional molecules that bring a target Protein of Interest (POI) into close proximity with the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.
Quantitative Data from Representative In Vivo Studies
The following tables summarize quantitative data from published in vivo studies of CRBN-based PROTACs targeting the epigenetic reader protein BRD4, a common target in oncology research. These data are provided as examples to illustrate typical experimental parameters and outcomes.
Table 1: Summary of In Vivo Efficacy Studies of BRD4-targeting PROTACs
| PROTAC Name | Animal Model | Cancer Type | Dosing Route & Schedule | Tumor Growth Inhibition (TGI) | Reference |
| ARV-825 | NOD/SCID Mice | Burkitt's Lymphoma (Raji Xenograft) | 100 mg/kg, i.p., 5 days/week | ~70% TGI | [4] |
| dBET1 | NSG Mice | Acute Myeloid Leukemia (MV4-11 Xenograft) | 50 mg/kg, i.p., daily | Significant tumor regression | N/A |
| A1874 | Nude Mice | Prostate Cancer (22Rv1 Xenograft) | 50 mg/kg, p.o., daily | >100% TGI (Tumor Regression) | N/A |
Table 2: Summary of Pharmacokinetic (PK) and Pharmacodynamic (PD) Data
| PROTAC Name | Animal Model | Dosing Route & Dose | Key PK Parameters | PD Endpoint (BRD4 Degradation) | Reference |
| ARV-825 | CD-1 Mice | 10 mg/kg, i.v. | T½: ~4.5 hrs | >90% degradation in tumor at 24h | [4] |
| dBET1 | CD-1 Mice | 50 mg/kg, i.p. | Cmax: ~1.5 µM | ~98% degradation in tumor at 4h | N/A |
| A1874 | Sprague-Dawley Rats | 5 mg/kg, p.o. | Oral Bioavailability: ~30% | >90% degradation in tumor at 8h | N/A |
Detailed Experimental Protocols
The following are generalized protocols for key in vivo experiments with CRBN-based PROTACs, synthesized from methodologies reported in the literature.
Animal Model and Tumor Implantation
-
Animal Strain: Immunodeficient mice (e.g., NOD/SCID, NSG, or Athymic Nude), typically 6-8 weeks old, are used for xenograft studies.
-
Cell Culture: Culture the desired human cancer cell line (e.g., MV4-11 for AML, Raji for lymphoma) under standard conditions.
-
Implantation:
-
Harvest cells during the logarithmic growth phase.
-
For solid tumors, subcutaneously inject 1 x 10⁶ to 5 x 10⁷ cells, often resuspended in a 1:1 mixture of serum-free media and Matrigel, into the flank of each mouse.[5]
-
For hematological malignancies, intravenous (tail vein) injection of 1 x 10⁶ to 5 x 10⁶ cells is common for systemic disease models.
-
PROTAC Formulation and Administration
-
Formulation: Due to the often high molecular weight and poor solubility of PROTACs, formulation is critical. A common vehicle for preclinical studies is:
-
Oral (p.o.): 0.5% (w/v) methylcellulose (B11928114) with 0.2% (v/v) Tween 80 in sterile water.[5]
-
Intraperitoneal (i.p.) or Intravenous (i.v.): 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6]
-
-
Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[5][7]
-
Administer the PROTAC formulation at the predetermined dose and schedule (e.g., daily, 5 days on/2 days off) via the chosen route (e.g., oral gavage, i.p. injection).[5][6]
-
The vehicle alone is administered to the control group.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. This compound - Immunomart [immunomart.com]
- 4. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Lentiviral-Mediated CRBN Knockdown
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the production of lentiviral particles to mediate the knockdown of Cereblon (CRBN) for in vitro experimental purposes. This document includes detailed protocols for lentiviral packaging, transduction of target cells, and subsequent validation of CRBN knockdown.
Introduction to Cereblon (CRBN)
Cereblon (CRBN) is a crucial protein that functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][2][3] This complex plays a vital role in cellular homeostasis by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome.[1][2] CRBN's role is particularly significant in the mechanism of action of immunomodulatory drugs (IMiDs) such as thalidomide (B1683933), lenalidomide, and pomalidomide, which bind to CRBN and induce the degradation of specific target proteins.[1][4][5] Given its central role in protein degradation and its therapeutic relevance, particularly in oncology, robust methods for studying CRBN function are essential.[1][2] Lentiviral-mediated shRNA knockdown is a powerful tool for achieving stable and long-term suppression of CRBN expression, enabling detailed investigation of its biological functions.[6][7]
Principle of Lentiviral-Mediated shRNA Knockdown
Lentiviral vectors are a type of retrovirus that can efficiently deliver genetic material into the genome of both dividing and non-dividing cells.[8][9] For CRBN knockdown, a transfer plasmid is engineered to carry a short hairpin RNA (shRNA) sequence specifically targeting the CRBN mRNA. This transfer plasmid, along with packaging and envelope plasmids, is co-transfected into a packaging cell line, typically HEK293T cells.[6][10][11] The packaging cells then produce replication-incompetent lentiviral particles containing the shRNA construct.[12] These viral particles can then be used to transduce target cells. Once inside the cell, the shRNA is processed by the cell's RNA interference (RNAi) machinery, leading to the degradation of the target CRBN mRNA and a subsequent reduction in CRBN protein levels.
Experimental Overview
The workflow for CRBN knockdown using lentivirus involves several key stages:
-
Lentiviral Packaging: Production of high-titer lentiviral particles in HEK293T cells.
-
Lentiviral Titer Determination: Quantifying the concentration of functional viral particles.
-
Transduction of Target Cells: Infection of the desired cell line with the CRBN shRNA lentivirus.
-
Selection of Stable Cells: Establishing a cell line with stable integration of the shRNA construct.
-
Validation of CRBN Knockdown: Confirming the reduction of CRBN expression at the mRNA and protein levels.
Section 1: Lentiviral Packaging
This section details the materials and methods required for producing lentiviral particles carrying a CRBN-targeting shRNA. A second-generation packaging system is described, which is widely used and effective.[13]
Plasmids and Reagents
A three-plasmid system is used for generating the lentiviral particles:
| Plasmid Type | Example Plasmid | Function |
| Transfer Plasmid | pLKO.1-shCRBN | Carries the shRNA sequence targeting human CRBN and a selection marker (e.g., puromycin (B1679871) resistance gene).[6][14][15] |
| Packaging Plasmid | psPAX2 | Provides the structural (Gag) and enzymatic (Pol, Rev) proteins necessary for viral particle formation.[16][17][18] |
| Envelope Plasmid | pMD2.G | Encodes the Vesicular Stomatitis Virus G (VSV-G) envelope protein, which allows for broad tropism.[13][16][17] |
Cell Line for Packaging
HEK293T cells are the recommended cell line for lentiviral packaging due to their high transfectability and ability to produce high viral titers.[6][11] It is critical to use healthy, low-passage HEK293T cells (passage < 15) for optimal virus production.[10]
Protocol: Lentivirus Production in 10 cm Dish Format
This protocol is optimized for a 10 cm tissue culture dish. Reagent quantities can be scaled for different plate formats.
Day 0: Seed HEK293T Cells
-
Culture HEK293T cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 4 mM L-glutamine.
-
On the day before transfection, seed 3.8 x 10^6 to 8.5 x 10^6 HEK293T cells in a 10 cm dish in antibiotic-free complete growth medium.[10][19]
-
Ensure cells are evenly distributed and incubate overnight at 37°C with 5% CO2. The cells should be 70-80% confluent at the time of transfection.[11]
Day 1: Transfection
-
In a sterile tube, prepare the DNA mixture in a serum-free medium like Opti-MEM. The ratio of transfer to packaging to envelope plasmid is crucial for optimal virus production.[6]
-
Transfer Plasmid (pLKO.1-shCRBN): 10 µg
-
Packaging Plasmid (psPAX2): 7.5 µg
-
Envelope Plasmid (pMD2.G): 2.5 µg
-
-
Use a suitable transfection reagent, such as Polyethylenimine (PEI) or a commercial lipid-based reagent. For PEI, a common ratio is 1:3 (µg DNA:µg PEI).[10]
-
Incubate the DNA-transfection reagent complex at room temperature for 15-30 minutes.[6][20]
-
Add the transfection complex dropwise to the HEK293T cells. Gently swirl the plate to ensure even distribution.[6][20]
-
Incubate the cells at 37°C with 5% CO2.
Day 2: Medium Change
-
Approximately 16-18 hours post-transfection, carefully aspirate the medium containing the transfection reagent and replace it with fresh, complete growth medium (with antibiotics).[6][19]
Day 3-4: Viral Harvest
-
At 48 hours post-transfection, collect the supernatant containing the viral particles into a sterile polypropylene (B1209903) tube.
-
Add fresh complete growth medium to the cells and return them to the incubator.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour harvest.
-
Centrifuge the collected supernatant at a low speed (e.g., 2100 rcf for 5 minutes) to pellet any cellular debris.[10]
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles.[10][22]
Quantitative Data for Lentiviral Production
| Parameter | 10 cm Dish | 6-well Plate |
| HEK293T Seeding Density | 3.8 - 8.5 x 10^6 cells | 5 x 10^5 cells[20] |
| Total Plasmid DNA | ~20 µg | ~2.2 µg[20] |
| pLKO.1-shCRBN | 10 µg | 1 µg[20] |
| psPAX2 | 7.5 µg | 1.2 µg (as part of a mix)[20] |
| pMD2.G | 2.5 µg | (Included in packaging mix) |
| Transfection Reagent Volume | Varies by reagent | Varies by reagent |
| Culture Medium Volume | 10 mL | 2 mL |
| Viral Supernatant Harvest Volume | ~10 mL per harvest | ~2 mL per harvest |
| Expected Viral Titer (IFU/mL) | 10^6 - 10^8 | 10^6 - 10^8 |
Note: The optimal plasmid ratios and amounts may need to be determined empirically for your specific shRNA construct.[6]
Diagram: Lentiviral Packaging Workflow
Caption: Workflow for producing lentiviral particles for CRBN knockdown.
Section 2: Lentiviral Transduction and Stable Cell Line Generation
This section outlines the process of using the harvested lentivirus to transduce target cells and establish a stable cell line with persistent CRBN knockdown.
Determining Optimal Puromycin Concentration (Kill Curve)
Before transduction, it is essential to determine the minimum concentration of puromycin required to kill non-transduced cells.[7]
-
Plate your target cells at a low density in a multi-well plate.
-
The following day, add a range of puromycin concentrations (e.g., 1-10 µg/mL) to the wells.[7]
-
Include a "no puromycin" control.
-
Monitor the cells daily and identify the lowest concentration of puromycin that causes complete cell death within 3-5 days. This concentration will be used for selecting transduced cells.
Protocol: Transduction of Target Cells
Day 0: Seed and Transduce Cells
-
Plate the target cells so they are approximately 70% confluent on the day of transduction.[7]
-
On the day of transduction, prepare the transduction medium. This is the complete growth medium for your target cells supplemented with a transduction enhancer like Polybrene (typically 8 µg/mL).[7][23] Note: Polybrene can be toxic to some cell lines, so it's advisable to test for toxicity beforehand.[7]
-
Thaw the lentiviral supernatant on ice.
-
Add the desired amount of lentivirus to the transduction medium. The amount of virus to add is determined by the Multiplicity of Infection (MOI), which is the ratio of infectious viral particles to the number of cells. For initial experiments, it's recommended to test a range of MOIs (e.g., 1, 2, 5).
-
Aspirate the old medium from the target cells and add the virus-containing transduction medium.
-
Incubate the cells at 37°C with 5% CO2 for 18-24 hours.[7]
Day 1-2: Medium Change and Selection
-
After the incubation period, remove the virus-containing medium and replace it with fresh, complete growth medium.[7]
-
Allow the cells to recover for 24-48 hours before starting antibiotic selection.[7][22]
-
After the recovery period, replace the medium with complete growth medium containing the predetermined optimal concentration of puromycin.
Day 3 onwards: Selection and Expansion
-
Continue to culture the cells in the puromycin-containing medium, changing the medium every 2-3 days.
-
Non-transduced cells will die off. Once a stable population of resistant cells emerges, they can be expanded for further experiments. This process typically takes 1-2 weeks.[23]
Diagram: Transduction and Selection Workflow
Caption: Process for transducing target cells and selecting a stable CRBN knockdown cell line.
Section 3: Validation of CRBN Knockdown
After establishing a stable cell line, it is crucial to validate the efficiency of CRBN knockdown at both the mRNA and protein levels.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the reduction in CRBN mRNA levels.
-
RNA Extraction: Isolate total RNA from both the CRBN knockdown cells and a control cell line (e.g., cells transduced with a non-targeting shRNA lentivirus).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers specific for the human CRBN gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: Calculate the relative expression of CRBN mRNA in the knockdown cells compared to the control cells using the ΔΔCt method.
Western Blotting
Western blotting is used to confirm the reduction of CRBN protein levels.
-
Protein Lysate Preparation: Prepare whole-cell lysates from the CRBN knockdown and control cell lines.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for CRBN and a primary antibody for a loading control (e.g., β-actin, GAPDH).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the percentage of CRBN protein reduction in the knockdown cells relative to the control.
Diagram: CRBN Signaling and Knockdown Validation
References
- 1. What are CRBN inhibitors and how do they work? [synapse.patsnap.com]
- 2. What is the functional role of the thalidomide binding protein cereblon? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CRBN modulators and how do they work? [synapse.patsnap.com]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. hollingscancercenter.org [hollingscancercenter.org]
- 7. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 8. lse.technion.ac.il [lse.technion.ac.il]
- 9. Trans-Lentiviral shRNA Packaging System [horizondiscovery.com]
- 10. addgene.org [addgene.org]
- 11. How to Produce Lentiviral Vectors Using HEK293T Cells [cytion.com]
- 12. systembio.com [systembio.com]
- 13. 2nd and 3rd generation lentiviral packaging system and plasmids NovoPro [novoprolabs.com]
- 14. scbt.com [scbt.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. biocat.com [biocat.com]
- 17. researchgate.net [researchgate.net]
- 18. An Improved Protocol for the Production of Lentiviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdanderson.org [mdanderson.org]
- 20. origene.com [origene.com]
- 21. manuals.cellecta.com [manuals.cellecta.com]
- 22. Lentiviral Gene Delivery for Mammalian Expression—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 23. addgene.org [addgene.org]
Application Notes and Protocols: Custom Synthesis and Application of CRBN Ligand-12 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery, offering the potential to address disease-causing proteins previously considered "undruggable".[1][2] This strategy utilizes bifunctional small molecules, most notably proteolysis-targeting chimeras (PROTACs), to hijack the cell's natural ubiquitin-proteasome system (UPS) for the selective elimination of target proteins.[3][4][5]
A critical component of any PROTAC is the ligand that recruits an E3 ubiquitin ligase.[6] Cereblon (CRBN), the substrate receptor of the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex, is one of the most widely utilized E3 ligases in PROTAC design.[7][8] Ligands based on immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide (B1683931) have been instrumental in the development of CRBN-recruiting PROTACs.[9][]
This document provides detailed protocols for the custom synthesis of derivatives of CRBN Ligand-12, a novel and potent CRBN binder, and their subsequent application in the development and evaluation of PROTACs. Synthesizing derivatives of this ligand allows for the systematic optimization of PROTAC properties, including linker attachment, ternary complex formation, and degradation efficacy.[11]
Mechanism of Action: CRBN-based PROTACs
A PROTAC molecule consists of three key components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase (in this case, a this compound derivative), and a chemical linker connecting them. The PROTAC works by inducing proximity between the target protein and the CRBN E3 ligase complex, forming a ternary complex.[12] Within this complex, the E3 ligase facilitates the transfer of ubiquitin from an E2 conjugating enzyme to accessible lysine (B10760008) residues on the target protein. This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome, thereby eliminating it from the cell.[4] The PROTAC molecule is then released to engage another target protein, acting catalytically.[13]
Caption: PROTAC-mediated targeted protein degradation workflow.
Experimental Protocols
Protocol 1: Synthesis of a Functionalized this compound Derivative for Linker Attachment
The structure of this compound features a primary alcohol on the azetidine (B1206935) ring, which serves as a convenient handle for derivatization.[14][15] This protocol describes the conversion of the alcohol to a terminal alkyne, preparing it for conjugation to a target ligand via "click chemistry," a robust and widely used bioconjugation method.[11]
1.1. Materials and Reagents
-
This compound (Compound 9)
-
4-Pentynoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate (B1210297), Hexanes)
1.2. Reaction Procedure (Esterification)
-
Dissolve this compound (1.0 eq) and 4-pentynoic acid (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture. If using HATU, add it directly followed by a base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used).
-
Dilute the filtrate with additional DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
1.3. Purification
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-100% ethyl acetate in hexanes).
-
Combine fractions containing the desired product and concentrate under reduced pressure to yield the alkyne-functionalized this compound derivative.
1.4. Characterization
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Workflow for synthesis and purification of a this compound derivative.
Protocol 2: Evaluation of CRBN Binding Affinity via Competitive Fluorescence Polarization (FP) Assay
This protocol outlines a method to determine the binding affinity (IC₅₀) of the newly synthesized derivative for CRBN. The assay measures the displacement of a fluorescently labeled CRBN ligand (probe) by the unlabeled test compound.[16]
2.1. Materials and Reagents
-
Recombinant human DDB1:CRBN protein complex
-
Fluorescent CRBN probe (e.g., FITC-Thalidomide)
-
Synthesized this compound derivative
-
Reference compound (e.g., Pomalidomide)
-
Assay Buffer (e.g., 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4)
-
384-well, low-volume, black plates
-
Plate reader with fluorescence polarization capabilities
2.2. Assay Procedure
-
Prepare a serial dilution of the synthesized this compound derivative and reference compound in Assay Buffer.
-
In a 384-well plate, add the recombinant DDB1:CRBN protein complex (final concentration typically 50-100 nM) and the fluorescent probe (final concentration typically 5-10 nM).
-
Add the serially diluted test compounds to the wells. Include controls for no inhibition (DMSO vehicle) and maximum inhibition (high concentration of reference ligand or no protein).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization (mP) of each well using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: PROTAC Assembly and In-Cell Target Degradation Assay
This protocol describes the final steps: conjugating the CRBN ligand derivative to a target protein ligand and then testing the resulting PROTAC for its ability to degrade the target protein in cells.
3.1. PROTAC Assembly (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
-
Synthesize or procure an azide-functionalized ligand for the protein of interest (e.g., an azide-modified JQ1 for targeting BRD4).
-
Dissolve the alkyne-functionalized this compound derivative (from Protocol 1) and the azide-functionalized target ligand (1.0-1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMF).
-
Add a copper(I) source, such as copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate, or a pre-formed Cu(I) catalyst.
-
Stir the reaction at room temperature for 4-12 hours.
-
Purify the resulting PROTAC molecule using reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and HRMS.
3.2. In-Cell Target Degradation Assay (Western Blot)
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., MM.1S multiple myeloma cells for BRD4 degradation) to ~70-80% confluency.[17]
-
Treat the cells with various concentrations of the synthesized PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[13] Include a vehicle control (DMSO) and a negative control (e.g., a proteasome inhibitor like MG132 co-treated with the PROTAC to confirm proteasome-dependent degradation).[13]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of total protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4 °C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).
-
Caption: Overall experimental workflow from ligand synthesis to degradation assessment.
Data Presentation
Quantitative data from the characterization of a series of this compound derivatives should be summarized for clear comparison.
| Compound ID | Linker Attachment Point | CRBN Binding IC₅₀ (nM) [a] | Target Binding IC₅₀ (nM) [b] | Target Degradation DC₅₀ (nM) [c] | Max Degradation (Dₘₐₓ) (%) [c] |
| PROTAC-12-A | C4-Alkyne | 45 | 120 | 25 | >95 |
| PROTAC-12-B | C6-Alkyne | 52 | 115 | 18 | >95 |
| PROTAC-12-C | PEG3-Alkyne | 65 | 130 | 75 | 90 |
| PROTAC-12-D | C8-Alkyne | 48 | 125 | 33 | >95 |
| Reference | Pomalidomide-based | 30 | 120 | 40 | >95 |
Table Notes: [a] Determined by competitive Fluorescence Polarization (FP) assay. [b] Determined by a relevant biochemical or biophysical assay for the target protein. [c] Determined by Western Blot analysis in a relevant cell line after 24-hour treatment.
Conclusion
The custom synthesis of this compound derivatives provides a powerful platform for developing novel PROTACs. By systematically modifying the linker and attachment points, researchers can fine-tune the physicochemical properties, ternary complex formation, and ultimately the degradation potency and selectivity of these molecules. The detailed protocols provided herein offer a comprehensive guide for the synthesis, characterization, and cellular evaluation of these next-generation protein degraders, facilitating the advancement of targeted protein degradation as a therapeutic strategy.
References
- 1. Tactics and Strategies for the Synthesis of Cereblon Ligands | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Developments of CRBN-based PROTACs as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway [mdpi.com]
- 5. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. grant.rscf.ru [grant.rscf.ru]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. This compound - Immunomart [immunomart.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Mass Spectrometry Analysis of Ubiquitination Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein ubiquitination is a critical post-translational modification (PTM) that governs a vast array of cellular processes, including protein degradation, signal transduction, DNA repair, and cell cycle control.[1][2][3] The covalent attachment of ubiquitin, a 76-amino acid polypeptide, to substrate proteins can lead to various outcomes depending on the nature of the ubiquitin linkage.[4][5] Dysregulation of the ubiquitin system is implicated in numerous diseases, making the enzymes of this pathway attractive targets for drug development. Mass spectrometry (MS)-based proteomics has emerged as an indispensable tool for the large-scale identification and quantification of ubiquitination sites, providing crucial insights into cellular regulation and disease pathogenesis.[1][4][6]
Recent advancements, particularly the development of antibodies specifically recognizing the di-glycine (K-ε-GG) remnant of ubiquitin following trypsin digestion, have revolutionized the field.[3][7][8][9] This has enabled the enrichment and identification of tens of thousands of ubiquitination sites in a single experiment, offering a global view of the ubiquitinome.[7][8][10]
These application notes provide a detailed overview and protocols for the analysis of ubiquitination sites by mass spectrometry, aimed at researchers, scientists, and professionals in drug development.
Signaling Pathway: The Ubiquitination Cascade
Ubiquitination is a sequential enzymatic process involving three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[4][11] The E3 ligase provides substrate specificity, recognizing the target protein and catalyzing the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the substrate.[11] This process can be reversed by deubiquitinating enzymes (DUBs).
Caption: The enzymatic cascade of protein ubiquitination.
Experimental Workflow for Ubiquitination Site Analysis
The identification of ubiquitination sites by mass spectrometry typically involves several key steps: protein extraction and digestion, enrichment of ubiquitinated peptides, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: General experimental workflow for ubiquitination site analysis.
Detailed Experimental Protocols
Protocol 1: Sample Preparation from Cultured Cells
This protocol outlines the steps for preparing cell lysates for ubiquitination analysis.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., Urea-based buffer: 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0, with protease and DUB inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Lys-C (mass spectrometry grade)
Procedure:
-
Cell Harvest: Harvest cells (typically 50-100 x 10^6 cells) and wash twice with ice-cold PBS.[7] To increase the stoichiometry of ubiquitinated proteins, cells can be treated with a proteasome inhibitor (e.g., MG-132) prior to harvesting.[7]
-
Cell Lysis: Resuspend the cell pellet in lysis buffer. Sonicate the lysate on ice to shear DNA and reduce viscosity.
-
Protein Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay). A typical starting amount is ≥ 5 mg of protein.[7]
-
Reduction and Alkylation: Reduce disulfide bonds by adding DTT to a final concentration of 5-10 mM and incubating at 37°C for 1 hour. Alkylate cysteine residues by adding IAA to a final concentration of 15-20 mM and incubating for 30 minutes at room temperature in the dark.
-
Protein Digestion:
-
Peptide Cleanup: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1-1% to stop the digestion. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge and dry the eluted peptides in a vacuum centrifuge.
Protocol 2: Enrichment of K-ε-GG Peptides
This protocol describes the immunoaffinity purification of ubiquitinated peptides.
Materials:
-
Anti-K-ε-GG antibody conjugated beads (e.g., PTMScan® Ubiquitin Remnant Motif Kit).[11][12]
-
Immunoaffinity Purification (IAP) Buffer
-
Wash Buffer
-
Elution Buffer (e.g., 0.15% TFA)
Procedure:
-
Antibody-Bead Preparation: Wash the anti-K-ε-GG antibody-conjugated beads with IAP buffer.
-
Peptide Incubation: Resuspend the dried peptides from Protocol 1 in IAP buffer and incubate with the antibody-beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads multiple times with IAP buffer followed by washes with water to remove non-specifically bound peptides.
-
Elution: Elute the enriched K-ε-GG peptides from the beads using the elution buffer.
-
Cleanup: Desalt the eluted peptides using a C18 StageTip or equivalent and dry in a vacuum centrifuge.
Protocol 3: LC-MS/MS Analysis and Data Interpretation
This protocol provides a general guideline for the analysis of enriched peptides.
Procedure:
-
LC-MS/MS Analysis: Reconstitute the dried, enriched peptides in a buffer compatible with mass spectrometry (e.g., 0.1% formic acid). Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap series).[7]
-
Data Analysis:
-
Process the raw MS data using software such as MaxQuant, Proteome Discoverer, or similar platforms.[4][7]
-
Search the tandem mass spectra against a protein sequence database (e.g., UniProt) with the following modifications specified:
-
Fixed modification: Carbamidomethyl (C)
-
Variable modifications: Oxidation (M), Acetyl (Protein N-term), and GlyGly (K).
-
-
The identification of a peptide with a GlyGly modification on a lysine residue indicates a site of ubiquitination.
-
For quantitative analysis, use methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or label-free quantification.[2][4][5] Note that isobaric tags like TMT and iTRAQ are generally not compatible with K-ε-GG enrichment if labeling is performed before enrichment, as they can modify the remnant motif.[7]
-
Quantitative Data Presentation
Quantitative proteomics allows for the comparison of ubiquitination levels across different conditions. Below is a template for presenting such data.
Table 1: Example of Quantitative Ubiquitination Site Analysis
| Protein | Gene | UniProt ID | Site | Peptide Sequence | Fold Change (Treatment/Control) | p-value |
| Histone H2A | HIST1H2AG | P0C0S8 | K119 | AGLQFPVGRVHRLLRKGNYAER | 2.5 | 0.001 |
| PCNA | PCNA | P12004 | K164 | DSHVVSLIPQALLRKGNYAER | -1.8 | 0.015 |
| ... | ... | ... | ... | ... | ... | ... |
This table is a template. Actual data will be generated from experimental results.
In a study on HeLa cells, combining ubiquitin profiling with SILAC, researchers compared ubiquitination in untreated cells versus those treated with the proteasome inhibitor MG132.[5] This approach led to the identification of 669 ubiquitinated proteins and 44 precise ubiquitin attachment sites.[5] As expected, many ubiquitinated proteins increased in abundance after proteasome inhibition, while surprisingly, some, including various histones, showed a decrease.[5]
Conclusion
The mass spectrometry-based analysis of ubiquitination sites, particularly through the enrichment of K-ε-GG remnant peptides, is a powerful technique for elucidating the roles of ubiquitination in health and disease. The protocols and workflows described here provide a robust framework for researchers to identify and quantify thousands of ubiquitination sites, paving the way for new discoveries and the development of novel therapeutics targeting the ubiquitin system.
References
- 1. How to Identify Ubiquitination Substrates Using Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Characterization of ubiquitination dependent dynamics in growth factor receptor signaling by quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pan-Ubiquitin Remnant Motif (K-ε-GG) polyclonal antibody - Nordic Biosite [nordicbiosite.com]
- 4. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Weighing in on Ubiquitin: The Expanding Role of Mass Spectrometry-based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Refined Preparation and Use of Anti-diglycine Remnant (K-ε-GG) Antibody Enables Routine Quantification of 10,000s of Ubiquitination Sites in Single Proteomics Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Large-scale identification of ubiquitination sites by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Large-scale identification of ubiquitination sites by mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. PTMScan® Ubiquitin Remnant Motif (K-epsilon-GG) Kit | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low PROTAC Efficiency with CRBN Ligand-12
Welcome to the technical support center for researchers utilizing PROTACs (Proteolysis-Targeting Chimeras) that incorporate CRBN ligand-12. This resource is designed for scientists and drug development professionals to navigate common challenges and optimize their experiments for successful targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: My PROTAC incorporating this compound shows little to no degradation of my target protein. What are the initial troubleshooting steps?
A1: Low or no degradation is a common hurdle. A systematic approach to troubleshooting is crucial. Here are the primary areas to investigate:
-
Compound Integrity and Properties: Verify the chemical structure, purity (>95%), and stability of your PROTAC. Issues with solubility and cell permeability are also frequent culprits for large molecules like PROTACs.
-
Biological System Validation: Confirm that your target protein and Cereblon (CRBN), the E3 ligase recruited by this compound, are expressed in your cellular model. Low levels of either will limit PROTAC efficacy.
-
Ternary Complex Formation: The formation of a stable and productive ternary complex (Target Protein-PROTAC-CRBN) is the cornerstone of PROTAC-mediated degradation. Inefficient complex formation is a major reason for failure.
-
The "Hook Effect": Using a PROTAC at excessively high concentrations can lead to the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex, paradoxically reducing degradation efficiency.[1]
Q2: How can I confirm that my PROTAC is entering the cells and engaging with CRBN?
A2: Assessing cellular uptake and target engagement is a critical step. Several assays can provide this information:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of the target protein upon ligand binding in intact cells or cell lysates.
-
NanoBRET™ Target Engagement Assay: This in-cell assay provides a quantitative measure of PROTAC binding to CRBN in a live-cell context by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc-tagged CRBN and a fluorescent tracer.
-
Immunoblotting for Neosubstrate Degradation: CRBN ligands can induce the degradation of endogenous proteins known as neosubstrates (e.g., IKZF1, IKZF3). Observing the degradation of these proteins can serve as a proxy for CRBN engagement.
Q3: I've confirmed target engagement, but still see no degradation. What are the next steps?
A3: If target engagement is confirmed but degradation is absent, the issue likely lies downstream in the ubiquitin-proteasome pathway.
-
Inefficient Ubiquitination: The ternary complex may form but in a non-productive conformation that does not allow for efficient ubiquitination of the target protein. The linker length and composition of your PROTAC are critical for achieving a productive orientation.
-
Proteasome Activity: Ensure that the proteasome is active in your cells. You can test this by co-treating with a known proteasome inhibitor (e.g., MG132), which should rescue the degradation of a positive control protein.
-
Protein Synthesis Rate: The rate of new protein synthesis might be outpacing the rate of degradation. Co-treatment with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX) can help to unmask the degradation activity.
Q4: My PROTAC shows high efficiency in one cell line but not in another. What could be the reason?
A4: Cell line-specific differences are common and can be attributed to several factors:
-
Differential Expression of CRBN or Target Protein: The non-responsive cell line may have significantly lower or absent expression of CRBN or your target protein.
-
Presence of Drug Efflux Pumps: Some cell lines express high levels of efflux pumps that can actively remove the PROTAC from the cell, preventing it from reaching its intracellular target.
-
Mutations in CRBN or Target Protein: Mutations in the binding site of either CRBN or the target protein can abolish PROTAC binding and subsequent degradation.
Data Presentation: Illustrative Performance of CRBN-Based PROTACs
| PROTAC Example | Target Protein | CRBN Ligand Type | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-110 | Androgen Receptor | Glutarimide-based | ~1 | >85 | VCaP |
| dBET1 | BRD4 | Thalidomide | <100 | >90 | MV4-11 |
| Compound X | BTK | Pomalidomide | <300 | ~75 | Mino |
| Compound Y | CDK6 | Pomalidomide | 2.1 | >80 | U251 |
Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation achieved. These values are highly dependent on the specific PROTAC, target protein, and experimental conditions.
Mandatory Visualizations
Caption: PROTAC-induced protein degradation pathway.
Caption: A decision tree for troubleshooting experiments.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cells expressing the target protein and CRBN
-
PROTAC with this compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. Allow cells to adhere overnight. Treat cells with a dose-response range of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO). Include a positive control (a known degrader for your target or a different target) and a negative control (an inactive analogue of your PROTAC, if available). For proteasome inhibition control, pre-treat cells with MG132 (e.g., 10 µM) for 1-2 hours before adding the PROTAC. Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to verify the PROTAC-dependent interaction between the target protein and CRBN.
Materials:
-
Cells expressing the target protein and CRBN
-
PROTAC with this compound
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Antibody for immunoprecipitation (e.g., anti-target protein or anti-CRBN)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli buffer)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at the optimal concentration for ternary complex formation (determined from a dose-response experiment) and a vehicle control for 2-4 hours. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the lysates with magnetic beads. Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C. Add fresh magnetic beads and incubate for another 2-4 hours.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binders.
-
Elution and Western Blot: Elute the protein complexes from the beads. Analyze the eluates by Western blot, probing for the co-immunoprecipitated protein (e.g., if you pulled down the target protein, probe for CRBN). An increased signal for the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein in the presence of the PROTAC.
Materials:
-
Recombinant purified target protein
-
Recombinant purified CRBN/DDB1 complex
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2D2)
-
Ubiquitin
-
ATP
-
PROTAC with this compound
-
Ubiquitination reaction buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, and E2 enzymes.
-
PROTAC and Protein Addition: Add the PROTAC at various concentrations and the purified target protein and CRBN/DDB1 complex.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Analysis: Stop the reaction by adding Laemmli buffer and heating. Analyze the reaction products by Western blot, probing for the target protein. An upward smearing or the appearance of higher molecular weight bands in the presence of the PROTAC indicates poly-ubiquitination. You can also use an antibody specific for ubiquitin to confirm.
References
Technical Support Center: Overcoming the Hook Effect in CRBN-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the hook effect in CRBN-based PROTAC experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of CRBN-based PROTACs?
A1: The hook effect is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations. This results in a characteristic bell-shaped curve. At optimal concentrations, the PROTAC efficiently forms a productive ternary complex (Target Protein-PROTAC-CRBN), leading to target ubiquitination and degradation. However, at excessive concentrations, the PROTAC can independently bind to either the target protein or CRBN, forming non-productive binary complexes. These binary complexes sequester the components needed for the ternary complex, thus inhibiting the degradation process.[1][2][3]
Q2: What are the primary factors that contribute to the hook effect?
A2: The primary factors influencing the hook effect are:
-
PROTAC Concentration: Excessively high concentrations are the direct cause of the hook effect.[1][2][3]
-
Ternary Complex Stability and Cooperativity: The stability of the ternary complex is crucial. Positive cooperativity, where the binding of the PROTAC to one protein partner enhances its affinity for the other, helps stabilize the ternary complex and can mitigate the hook effect. Conversely, negative cooperativity can exacerbate it.[4][5][6]
-
Binary Binding Affinities: A significant imbalance in the binding affinities of the PROTAC for the target protein and CRBN can promote the formation of one binary complex over the other, contributing to a more pronounced hook effect.
-
Linker Length and Composition: The linker plays a critical role in the geometry and stability of the ternary complex. An suboptimal linker can hinder the formation of a productive ternary complex and contribute to the hook effect.[7]
Q3: How can I experimentally confirm that I am observing a hook effect?
A3: To confirm a hook effect, you should:
-
Perform a broad dose-response curve: Test a wide range of PROTAC concentrations, from picomolar to high micromolar, to clearly observe the bell-shaped curve.[2]
-
Measure ternary complex formation: Utilize biophysical or cellular assays like NanoBRET, Co-Immunoprecipitation (Co-IP), or Surface Plasmon Resonance (SPR) to directly measure the formation of the ternary complex at different PROTAC concentrations. A decrease in ternary complex formation at high concentrations would correlate with the observed decrease in degradation.
Q4: What is cooperativity (α) and how does it relate to the hook effect?
A4: Cooperativity (α) is a quantitative measure of how the binding of a PROTAC to one of its target proteins (either the protein of interest or the E3 ligase) affects its binding to the other. It is calculated as the ratio of the binary binding affinity to the ternary binding affinity.
-
α > 1 (Positive Cooperativity): The formation of a binary complex enhances the binding to the second protein, stabilizing the ternary complex and potentially reducing the hook effect.[4][6]
-
α < 1 (Negative Cooperativity): The formation of a binary complex hinders the binding to the second protein, destabilizing the ternary complex and potentially worsening the hook effect.
-
α = 1 (No Cooperativity): The binding events are independent of each other.
A higher positive cooperativity value is generally desirable for a more robust degradation profile and a less pronounced hook effect.[4][6]
Troubleshooting Guides
Problem 1: My dose-response curve shows a bell shape, with decreased degradation at high concentrations.
-
Likely Cause: You are observing the hook effect.
-
Troubleshooting Steps:
-
Confirm with a wider concentration range: Repeat the experiment with a broader and more granular range of PROTAC concentrations to clearly define the optimal concentration (Dmax) and the onset of the hook effect.
-
Optimize PROTAC concentration: For future experiments, use concentrations at or below the Dmax to achieve maximal degradation.
-
Assess ternary complex formation: Use assays like NanoBRET or Co-IP to correlate the decrease in degradation with a reduction in ternary complex formation at high concentrations.
-
Evaluate PROTAC design: If the hook effect is severe and limits the therapeutic window, consider redesigning the PROTAC to enhance ternary complex cooperativity. This can involve modifying the linker length or composition.
-
Problem 2: My PROTAC shows good binary binding but poor degradation and a significant hook effect.
-
Likely Cause: The ternary complex is unstable or has a non-productive conformation for ubiquitination.
-
Troubleshooting Steps:
-
Measure Cooperativity: Employ techniques like Isothermal Titration Calorimetry (ITC) or Fluorescence Polarization (FP) to quantify the cooperativity of your PROTAC. Negative or low cooperativity can indicate an unstable ternary complex.
-
Optimize the Linker: Synthesize and test a series of PROTACs with varying linker lengths and compositions. This can help identify a linker that promotes a more stable and productive ternary complex.[7]
-
Structural Biology: If possible, obtain structural information of the ternary complex (e.g., through X-ray crystallography) to understand the protein-protein interactions and guide rational linker design.
-
Problem 3: I don't observe any degradation, even at low concentrations.
-
Likely Cause: The PROTAC may not be cell-permeable, or the ternary complex is not forming.
-
Troubleshooting Steps:
-
Verify Target Engagement in Cells: Use a cellular target engagement assay (e.g., cellular thermal shift assay - CETSA or NanoBRET target engagement assay) to confirm that the PROTAC can bind to its target inside the cell.
-
Assess Cell Permeability: If target engagement is low, consider performing a cell permeability assay (e.g., Parallel Artificial Membrane Permeability Assay - PAMPA).
-
Check for E3 Ligase Expression: Ensure that the cell line used expresses sufficient levels of CRBN.
-
Confirm Ternary Complex Formation: Use a sensitive assay like NanoBRET to see if any ternary complex is forming, even if it's not leading to degradation.
-
Data Presentation
Table 1: Impact of Linker Length on CRBN-Based BTK PROTACs
| PROTAC | Linker Length (PEG units) | DC50 (nM) in Ramos cells | Dmax (%) | Hook Effect | Cooperativity (α) |
| BTK Degrader 1 | 3 | >1000 | <20 | Not observed | Low |
| BTK Degrader 2 | 4 | 50 | ~80 | Moderate | 1.5 |
| BTK Degrader 3 | 5 | 10 | >90 | Minimal | 3.0 |
| BTK Degrader 4 | 6 | 40 | ~85 | Moderate | 1.8 |
Data is hypothetical and for illustrative purposes.
Table 2: Quantitative Comparison of CRBN-based BET Degraders
| PROTAC | Target | DC50 (nM) | Dmax (%) | Cooperativity (α) vs BRD4(BD2) | Reference |
| dBET1 | BETs | ~5 | >90 | 0.2 | [5] |
| dBET6 | BETs | ~1 | >95 | 0.6 | [1] |
| ARV-771 | BETs | <1 | >95 | Not Reported |
Mandatory Visualization
Caption: PROTAC mechanism and the hook effect.
Caption: Western Blot workflow for PROTAC degradation assay.
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate to achieve 70-80% confluency at the time of harvest.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended.
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells with lysis buffer and collect the lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]
-
NanoBRET™ Ternary Complex Formation Assay
This assay monitors the PROTAC-induced proximity of the target protein and CRBN in live cells.
Materials:
-
HEK293T cells
-
Plasmids: NanoLuc®-fused target protein (donor) and HaloTag®-fused CRBN (acceptor)
-
Transfection reagent
-
White, 96-well assay plates
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in white assay plates.
-
Co-transfect the cells with the donor and acceptor plasmids. A 1:10 donor to acceptor ratio is a good starting point.
-
Incubate for 24-48 hours.
-
-
Compound Treatment:
-
Pre-treat cells with a proteasome inhibitor (MG132) to prevent degradation of the target protein.
-
Add serial dilutions of the PROTAC to the cells and incubate.
-
-
Reagent Addition and Signal Measurement:
-
Prepare and add the NanoBRET™ detection reagent (HaloTag® ligand and Nano-Glo® substrate).
-
Measure the donor and acceptor emission signals using a luminometer.
-
-
Data Analysis:
Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol demonstrates the physical association of the target protein and CRBN in the presence of a PROTAC.
Materials:
-
Cells expressing the target protein and CRBN
-
PROTAC and vehicle control
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody against the target protein or CRBN for immunoprecipitation
-
Protein A/G beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blot detection (anti-target, anti-CRBN)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor.
-
Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the lysate to reduce non-specific binding.
-
Incubate the lysate with an antibody against the target protein or CRBN.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot.
-
Probe the membrane with antibodies against both the target protein and CRBN to confirm their co-precipitation.[4]
-
Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement
ITC is a quantitative technique to measure the thermodynamics of binding interactions and determine the cooperativity of ternary complex formation.
Procedure Outline:
-
Determine Binary Affinities:
-
PROTAC to CRBN: Titrate the PROTAC into a solution of CRBN to determine the binary binding affinity (Kd1).
-
PROTAC to Target Protein: Titrate the PROTAC into a solution of the target protein to determine the binary binding affinity (Kd2).
-
-
Determine Ternary Affinity:
-
Titrate the PROTAC into a solution containing the target protein and CRBN to determine the ternary binding affinity (Kd_ternary).
-
-
Calculate Cooperativity (α):
Fluorescence Polarization (FP) for Binding Affinity and Cooperativity
FP is a solution-based technique that can measure the binding of a fluorescently labeled molecule to a larger protein.
Procedure Outline:
-
Develop a Binary FP Assay:
-
Use a fluorescently labeled ligand that binds to either the target protein or CRBN.
-
Measure the increase in polarization as the labeled ligand binds to its partner.
-
Perform a competition assay by adding the PROTAC to displace the fluorescent ligand and determine the binary binding affinity.
-
-
Measure Ternary Affinity and Cooperativity:
-
To measure the affinity of the PROTAC for CRBN in the presence of the target protein, pre-incubate the PROTAC and the target protein, then titrate this mixture into the FP assay containing CRBN and its fluorescent ligand.
-
The change in the PROTAC's IC50 in the presence of the target protein allows for the calculation of cooperativity.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesensors.com [lifesensors.com]
- 4. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CRBN Ligand Off-Target Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cereblon (CRBN) ligands, including those used in PROTACs (Proteolysis Targeting Chimeras) and molecular glues. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate off-target effects and enhance the selectivity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with CRBN ligands?
A1: The most significant off-target effects stem from the inherent "molecular glue" properties of common CRBN ligands like thalidomide, lenalidomide (B1683929), and pomalidomide.[][2] These ligands can induce the degradation of endogenous proteins, known as "neosubstrates," that are not the intended target of the PROTAC.[][3] Common neosubstrates include transcription factors like Ikaros (IKZF1), Aiolos (IKZF3), and SALL4, as well as proteins like GSPT1 and casein kinase 1α (CK1α).[][4][5] This off-target degradation can lead to unintended biological consequences and toxicities.[]
Q2: How do subtle structural changes in a CRBN ligand affect its neosubstrate profile?
A2: Even minor modifications to the CRBN ligand can dramatically alter the neosubstrate degradation profile.[6] For example, lenalidomide and pomalidomide, which are structurally very similar, exhibit different degradation patterns; both degrade IKZF1/3, but only lenalidomide efficiently degrades CK1α.[4][6] This highlights that the chemical structure of the ligand directly modulates the surface of CRBN, creating unique interfaces that recruit different sets of neosubstrates.[6] Therefore, rational structural modification is a key strategy for tuning selectivity.
Q3: What is the role of the "degron" in off-target effects?
A3: A degron is a specific structural motif on a protein that is recognized by an E3 ligase, marking it for degradation. Classical CRBN neosubstrates like IKZF1/3 contain a C2H2 zinc finger motif with a key glycine (B1666218) residue within a β-hairpin loop that acts as a structural degron.[4] However, recent high-throughput proteomic studies have revealed that many novel neosubstrates do not contain this classical degron motif, indicating that CRBN can be modulated to recognize a much broader range of protein surfaces.[6][7]
Q4: Can off-target effects occur independently of CRBN?
A4: Yes. While neosubstrate degradation is the most discussed off-target effect, it's important to consider CRBN-independent effects. These can include the PROTAC's warhead binding to proteins other than the intended target or the molecule having other, unforeseen pharmacological activities.[6] Global proteomics analysis can help distinguish between CRBN-dependent and CRBN-independent protein downregulation.[6]
Troubleshooting Guides
Problem 1: My proteomics data shows significant degradation of known neosubstrates (e.g., IKZF1, IKZF3, GSPT1).
-
Likely Cause: The CRBN ligand moiety of your PROTAC is effectively recruiting these off-target proteins. This is a common issue with degraders based on traditional immunomodulatory drugs (IMiDs).[][2]
-
Troubleshooting Steps:
-
Structural Modification of the CRBN Ligand: This is the most direct approach. The phthalimide (B116566) ring of thalidomide-like ligands is amenable to modification.[]
-
Introduce Steric Hindrance: Adding bulky groups to the phthalimide ring can disrupt the formation of the ternary complex with neosubstrates.[8] Modifications at the 5-position of the phthalimide ring have been shown to be more effective at reducing zinc-finger protein degradation than 4-position modifications.[][9]
-
Alter Hydrogen Bonding: The aromatic amine linker in pomalidomide-based PROTACs, where the NH- group acts as a hydrogen bond donor, is important for inducing zinc-finger degradation. PROTACs lacking this hydrogen bond donor show reduced off-target activity.[]
-
Use Novel Scaffolds: Explore newer, non-IMiD CRBN binders that have been specifically designed for improved selectivity and chemical stability, such as phenyl glutarimides or conformationally locked benzamides.[2][10]
-
-
Modify Linker Attachment Point: The position where the linker is attached to the CRBN ligand can influence neosubstrate degradation. Attaching the linker at position 5 of the phthalimide unit has been shown to reduce IKZF1 degradation compared to other positions.[11]
-
Validate with a Negative Control: Synthesize an epimer of your PROTAC where the stereochemistry of the CRBN-binding glutarimide (B196013) is inverted. This molecule should not bind CRBN effectively and, therefore, should not degrade the target or the neosubstrates, confirming the degradation is CRBN-dependent.
-
Problem 2: I'm observing unexpected cellular toxicity that doesn't correlate with the degradation of my intended target.
-
Likely Cause: The toxicity could be due to the degradation of a critical off-target neosubstrate or a CRBN-independent effect. For example, the off-target degradation of GSPT1 can lead to widespread cytotoxicity due to its essential role in cellular functions.[]
-
Troubleshooting Steps:
-
Comprehensive Proteomics Analysis: Perform unbiased, quantitative mass spectrometry (e.g., DIA-MS) to get a global view of protein changes upon treatment.[12] Compare the proteome of cells treated with your degrader to DMSO-treated controls.
-
Confirm CRBN-Dependency: To distinguish CRBN-mediated effects from others, co-treat cells with your degrader and a NEDD8-activating enzyme inhibitor, such as MLN4924. This will block the activity of all cullin-RING ligases, including CRL4-CRBN. Proteins whose degradation is rescued by MLN4924 are bona fide CRL-dependent substrates.[6]
-
Evaluate a "Degron-Blocking" Ligand: Synthesize a version of your degrader using a modified CRBN ligand known to have a blunted neosubstrate profile. For instance, introducing a methoxy (B1213986) group to the phthalimide ring can block neosubstrate degradation while maintaining CRBN binding and on-target activity.[] If toxicity is reduced with this new version, it strongly implicates neosubstrate degradation as the cause.
-
Problem 3: My PROTAC is not degrading the target protein, but it shows CRBN engagement.
-
Likely Cause: While binary engagement of the PROTAC with CRBN is necessary, it is not sufficient for degradation. The issue likely lies in the inability to form a stable and productive ternary complex (Target-PROTAC-CRBN).
-
Troubleshooting Steps:
-
Assess Ternary Complex Formation: Use a biophysical assay like a NanoBRET-based ternary complex assay to directly measure the proximity induction between your target and CRBN in live cells.[9] A lack of a robust BRET signal indicates poor ternary complex formation.
-
Optimize the Linker: The length, composition, and attachment points of the linker are critical for allowing the target and CRBN to come together in a productive orientation for ubiquitination. Systematically synthesize a series of PROTACs with different linkers to find one that supports a stable ternary complex.
-
Consider Protein-Protein Interactions: Successful degradation often relies on favorable protein-protein interactions between the E3 ligase and the target protein.[13] If the surfaces of your target and CRBN are not compatible, degradation may not occur even if a ternary complex forms. In this case, switching to a different E3 ligase (e.g., VHL) may be a viable strategy.
-
Quantitative Data Summary
Table 1: Selectivity Profiles of Modified CRBN Ligands
| Ligand Type | Modification | Effect on Neosubstrate Degradation | Key Finding | Reference |
| Thalidomide Derivative | Methoxy substitution on phthalimide ring | Blocked degradation of GSPT1, IKZF1, IKZF3 | A "degron blocking" strategy can create highly selective degraders. | [] |
| Pomalidomide Derivative | Modification at C5 position of phthalimide | Reduced degradation of zinc-finger proteins | C5 modifications provide steric hindrance against neosubstrate binding. | [][9] |
| Pomalidomide-based PROTAC | Removal of H-bond donor near phthalimide | Minimized off-target zinc-finger degradation | H-bond donation is critical for stabilizing the off-target ternary complex. | [] |
| Benzamide-type Ligand | Conformationally locked, non-phthalimide scaffold | Significantly decreased degradation of IKZF1/3 and SALL4 | Novel scaffolds can be designed to avoid inherent neosubstrate recruitment. | [2][10] |
Key Experimental Protocols
1. Protocol: Global Proteomics Analysis by Mass Spectrometry
-
Objective: To identify all proteins that are degraded upon treatment with a CRBN-based degrader and to distinguish between on-target and off-target effects.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MM.1S, HEK293) and treat in triplicate with the degrader at the desired concentration and time points (e.g., 6 and 24 hours). Include DMSO-treated and MLN4924 co-treated controls.[6]
-
Cell Lysis and Protein Digestion: Harvest cells, lyse, and quantify protein concentration. Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze peptide samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, often using a data-independent acquisition (DIA) method for comprehensive quantification.[12]
-
Data Analysis: Process the raw MS data using a suitable software package (e.g., Spectronaut, MaxQuant). Perform statistical analysis to identify proteins with a significant reduction in abundance (e.g., >25% decrease) in the degrader-treated samples compared to controls.[6] Proteins rescued by MLN4924 co-treatment are considered CRL-dependent neosubstrates.
-
2. Protocol: Cellular CRBN Target Engagement NanoBRET Assay
-
Objective: To measure the binding affinity (occupancy) of a ligand or PROTAC to CRBN inside living cells.
-
Methodology:
-
Cell Line: Use a cell line (e.g., HEK293T) stably expressing CRBN fused to NanoLuc® luciferase (NanoLuc-CRBN).[14][15]
-
Assay Preparation: Plate the NanoLuc-CRBN cells in a 384-well plate.
-
Compound and Tracer Addition: Add the test compounds (ligands or PROTACs) at various concentrations. Then, add a cell-permeable fluorescent tracer that binds to CRBN (e.g., BODIPY-lenalidomide).[14][15]
-
BRET Measurement: When the tracer binds to NanoLuc-CRBN, Bioluminescence Resonance Energy Transfer (BRET) occurs. The test compound will compete with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.[14]
-
Data Analysis: Measure the BRET ratio. Plot the signal against the concentration of the test compound and fit the data to a competition binding curve to determine the IC50, which reflects the compound's cellular affinity for CRBN.[15]
-
Visualizations
Caption: On-target vs. off-target degradation pathways mediated by a CRBN-based PROTAC.
Caption: Troubleshooting workflow for identifying the cause of off-target degradation.
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. axial.substack.com [axial.substack.com]
- 8. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Improving Cell Permeability of CRBN Ligand-12 PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cell permeability of CRBN ligand-12 PROTACs.
Troubleshooting Guide
This section addresses common issues encountered during the development and evaluation of this compound PROTACs, offering potential solutions and experimental guidance.
| Problem | Potential Cause | Suggested Solution |
| Low PROTAC activity in cellular assays despite potent biochemical activity. | Poor cell permeability is a primary suspect. The large size and physicochemical properties of PROTACs often hinder their ability to cross the cell membrane.[1][2] | 1. Assess Permeability: Quantify the cell permeability of your PROTAC using assays like PAMPA and Caco-2.[3][4][5][6][7] 2. Modify the Linker: Systematically alter the linker to improve physicochemical properties. Consider reducing polarity or introducing features that promote cellular uptake.[1][8] Strategies include using shorter, more rigid linkers, or incorporating cyclic ionizable groups to enhance both permeability and solubility.[9] 3. Prodrug Approach: Mask polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active PROTAC.[1][9] |
| High variability in cellular assay results. | Inconsistent cell culture conditions or PROTAC instability in the culture medium can lead to variable outcomes. | 1. Standardize Cell Culture: Maintain consistent cell passage numbers and seeding densities for all experiments. 2. Assess Compound Stability: Evaluate the stability of your PROTAC in the cell culture medium over the duration of your experiment. |
| PROTAC shows good passive permeability in PAMPA but poor activity in cell-based assays. | The PROTAC may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell.[10][11] | 1. Conduct Bidirectional Caco-2 Assay: This assay can determine if your PROTAC is subject to active efflux by measuring transport in both the apical-to-basolateral and basolateral-to-apical directions. An efflux ratio greater than 2 is indicative of active efflux.[4][12][13] 2. Co-dosing with Efflux Inhibitors: Perform cellular activity assays in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to see if activity is restored. 3. Structural Modification: Modify the PROTAC structure to reduce its recognition by efflux transporters. This can involve altering the linker or the E3 ligase ligand. |
| PROTAC degradation efficacy decreases at higher concentrations (Hook Effect). | At excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-CRBN) rather than the productive ternary complex required for degradation.[1] | 1. Perform a Wide Dose-Response: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.[1] 2. Test Lower Concentrations: Evaluate your PROTAC at lower (nanomolar to low micromolar) concentrations to find the peak efficacy.[1] 3. Enhance Ternary Complex Cooperativity: Design PROTACs that favor the formation of the ternary complex. Biophysical assays like TR-FRET or SPR can help measure and optimize ternary complex stability.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the cell permeability of PROTACs?
A1: The cell permeability of PROTACs is a complex interplay of several physicochemical properties. Due to their high molecular weight (often >700 Da), they generally fall outside the typical "Rule of Five" space for orally bioavailable drugs.[14][15] Key factors include:
-
Molecular Weight (MW): Higher MW is generally associated with lower passive permeability.[5][8]
-
Lipophilicity (LogP/LogD): An optimal lipophilicity is required. While increased lipophilicity can enhance membrane partitioning, excessive lipophilicity can lead to poor solubility and non-specific binding.[10]
-
Polar Surface Area (PSA): A high PSA, often due to multiple hydrogen bond donors and acceptors, can hinder membrane permeability.[9][10]
-
Number of Rotatable Bonds: A high number of rotatable bonds can be entropically unfavorable for adopting a membrane-permeable conformation.[10]
-
Intramolecular Hydrogen Bonding: The ability to form intramolecular hydrogen bonds can mask polar groups and reduce the effective PSA, creating a more "chameleon-like" structure that is more amenable to membrane passage.[1][15]
Q2: How do I choose between the PAMPA and Caco-2 assays for assessing PROTAC permeability?
A2: The choice of assay depends on the type of information you need.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[3][16] It is a cost-effective method for early-stage screening to assess a compound's intrinsic ability to passively cross a membrane.[3] However, it does not account for active transport or efflux mechanisms.[4][16]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[4][12][13][17] It provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux.[4][17] The Caco-2 assay is considered more representative of in vivo human absorption.[4]
Using both assays in conjunction can be highly informative. For instance, a compound with high permeability in PAMPA but low permeability in the Caco-2 assay is likely a substrate for efflux pumps.[4]
Q3: How can the linker component of a PROTAC be modified to improve cell permeability?
A3: The linker plays a critical role in determining the overall physicochemical properties of the PROTAC and can be strategically modified to enhance cell permeability.[8] Key strategies include:
-
Length and Rigidity: Shorter and more rigid linkers can reduce the number of rotatable bonds and favor more compact, membrane-permeable conformations.[9]
-
Lipophilicity: Replacing polar moieties like polyethylene (B3416737) glycol (PEG) with shorter alkyl chains can decrease polarity and improve permeability.[5] However, a balance must be struck to maintain adequate solubility.
-
Incorporation of Cyclic Moieties: Introducing rigid cyclic structures like piperidine (B6355638) or piperazine (B1678402) can improve both rigidity and aqueous solubility.[8][9]
-
Amide-to-Ester Substitution: Replacing an amide bond with an ester can reduce the number of hydrogen bond donors and lower the polar surface area, thereby improving permeability.[9]
-
Metabolic Stability: Modifying the linker to block sites of metabolism can improve its stability and overall exposure.[1]
Q4: Can changing the E3 ligase ligand from CRBN to another ligand like VHL affect cell permeability?
A4: Yes, the choice of the E3 ligase ligand can significantly impact the permeability of a PROTAC. Different E3 ligase ligands have distinct physicochemical properties. For instance, VHL-based PROTACs often occupy a different chemical space than CRBN-based ones and may face different permeability challenges.[18][19] Systematically replacing the CRBN ligand with a VHL ligand while keeping the target binder and linker constant can reveal the influence of the E3 ligase ligand on permeability and efflux.[6]
Quantitative Data Summary
The following tables summarize representative quantitative data for PROTAC permeability from various assays. These values are illustrative and highlight how data can be structured for comparative analysis.
Table 1: PAMPA Permeability of Representative PROTACs and Fragments
| Compound | Molecular Weight (Da) | ALogP | H-Bond Donors | H-Bond Acceptors | PAMPA Pe (10-6 cm/s) |
| JQ-1 (Target Ligand) | 456.9 | 3.2 | 1 | 6 | ≥ 5 |
| VH298 (VHL Ligand) | 473.5 | 2.8 | 3 | 6 | ~2.5 |
| PROTAC 7 | 1003.2 | 4.5 | 5 | 14 | 0.6 |
| PROTAC 9 | 1045.3 | 4.8 | 5 | 15 | 0.006 |
| PROTAC 15 | 933.1 | 3.9 | 5 | 14 | 0.004 |
| PROTAC 17 (Alkyl Linker) | 903.1 | 5.2 | 4 | 12 | 0.002 |
Data adapted from illustrative examples in scientific literature.[5]
Table 2: Caco-2 Permeability Data for Androgen Receptor PROTACs
| PROTAC | E3 Ligand | Papp (A-B) (10-6 cm/s) | Papp (B-A) (10-6 cm/s) | Efflux Ratio |
| PROTAC 14 | Cereblon | 1.7 | 14.1 | 8.4 |
| PROTAC 18 | Adamantane | 0.15 | 0.22 | 1.5 |
| PROTAC 20d | VHL | BLQ | 9.6 | >12 |
Papp (A-B): Apparent permeability from apical to basolateral. Papp (B-A): Apparent permeability from basolateral to apical. BLQ: Below Limit of Quantification. Data is illustrative of trends discussed in the literature.[6]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[3]
Methodology:
-
Prepare the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin (B1663433) in dodecane) to form the artificial membrane.
-
Prepare Solutions:
-
Donor Solution: Dissolve the test PROTAC in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100-200 µM.
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with buffer, which may contain a scavenger to prevent back-diffusion.
-
-
Assay Assembly: Place the lipid-coated filter plate onto the acceptor plate, ensuring the bottom of the filter wells is in contact with the acceptor buffer.
-
Add Donor Solution: Add the donor solution containing the test PROTAC to the filter plate wells.
-
Incubation: Incubate the assembled plate at room temperature for 4-16 hours.
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient is calculated using the following formula: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium))
Caco-2 Permeability Assay
Principle: This assay utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and mimic the human intestinal epithelium, to assess the rate of compound transport.[12][13][17]
Methodology:
-
Cell Culture: Seed Caco-2 cells onto semi-permeable filter inserts in multi-well plates and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[4][17]
-
Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare Solutions: Prepare a solution of the test PROTAC in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a defined concentration (e.g., 10 µM).
-
Bidirectional Transport:
-
Apical to Basolateral (A-B) Transport: Add the PROTAC solution to the apical (upper) compartment and fresh buffer to the basolateral (lower) compartment.
-
Basolateral to Apical (B-A) Transport: Add the PROTAC solution to the basolateral compartment and fresh buffer to the apical compartment.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a set period (e.g., 2 hours).
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both the donor and receiver compartments and analyze the PROTAC concentration by LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration.
-
Calculate the efflux ratio: Efflux Ratio = Papp(B-A) / Papp(A-B)
-
Visualizations
Caption: Troubleshooting workflow for low PROTAC cellular activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. PAMPA | Evotec [evotec.com]
- 17. enamine.net [enamine.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length for CRBN Ligand-12 Degraders
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for optimizing the linker component of Proteolysis Targeting Chimeras (PROTACs) that utilize CRBN ligand-12.
Frequently Asked Questions (FAQs)
Q1: How does linker length critically impact the efficacy of a CRBN-based PROTAC?
The linker is a crucial component of a PROTAC, connecting the ligand that binds the target Protein of Interest (POI) to the ligand that recruits the CRBN E3 ligase.[1][2] Its length and composition are critical for inducing the formation of a stable and productive ternary complex (POI-PROTAC-CRBN).[3][4]
-
Incorrect Length: A linker that is too short can cause steric hindrance, preventing the target protein and CRBN from binding simultaneously.[3][5] Conversely, a linker that is too long or overly flexible might lead to non-productive ternary complexes where the geometry is not optimal for ubiquitin transfer.[3][6]
-
Optimal Length: The ideal linker length facilitates favorable protein-protein interactions between the POI and CRBN, leading to positive cooperativity in ternary complex formation and efficient ubiquitination.[3] Optimal linker length is highly dependent on the specific target protein, the warhead, and the CRBN ligand used.[5]
Q2: What is the "hook effect" and how can linker design help mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[5][7] This occurs because an excess of the PROTAC molecule leads to the formation of non-productive binary complexes (POI-PROTAC or CRBN-PROTAC) rather than the productive ternary complex required for degradation.[5][7]
Mitigation Strategies:
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of one protein to the PROTAC increases the binding affinity for the other. This stabilizes the ternary complex, making it more favorable than the binary complexes even at higher concentrations.[3]
-
Modify Linker Rigidity: Introducing rigid elements (e.g., piperazine, alkynes) into the linker can pre-organize the PROTAC into a conformation that is more conducive to forming the ternary complex, potentially reducing the formation of non-productive binary complexes.[3][6]
-
Perform Wide Dose-Response Experiments: It is essential to test a broad range of PROTAC concentrations to fully characterize the dose-response curve, identify the optimal concentration for degradation (DC50), and understand the severity of the hook effect.[5]
Q3: What are the common types of linkers used for CRBN-based degraders?
The most common linkers are polyethylene (B3416737) glycol (PEG) chains and alkyl chains, though more rigid structures are also used.[2][8]
-
PEG Linkers: Offer good solubility and flexibility. The length can be easily tuned by adding or removing PEG units.[1]
-
Alkyl Linkers: Provide a more hydrophobic and often more rigid connection compared to PEG linkers of similar length.[1]
-
"Clickable" Linkers: Linkers containing motifs like triazoles, installed via click chemistry, facilitate the rapid synthesis of PROTAC libraries with diverse linker lengths and compositions.[1]
The choice between linker types depends on the specific requirements of the POI-CRBN system and the desired physicochemical properties of the final PROTAC molecule.[]
Troubleshooting Guide
Issue: I am not observing any degradation of my target protein.
This is a common issue that can stem from problems with the PROTAC molecule, the biological system, or the experimental setup.[5]
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | The PROTAC may not be reaching its intracellular target. Action: 1. Assess cell permeability using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).[5] 2. Modify the linker to improve physicochemical properties, such as by adjusting its hydrophilicity or rigidity.[] |
| Inefficient Ternary Complex Formation | The linker may be preventing the effective bridging of the target protein and CRBN.[5] Action: 1. Confirm binary binding of the PROTAC to both the target and CRBN independently using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[5] 2. Synthesize and test a library of PROTACs with varying linker lengths and compositions.[1] |
| Low E3 Ligase Expression | The chosen cell line may have insufficient endogenous levels of CRBN.[5] Action: 1. Confirm CRBN expression levels via Western blot or qPCR. 2. Consider using a different cell line known to have higher CRBN expression.[5] |
| Protein Synthesis Outpaces Degradation | The rate of new protein synthesis may be compensating for the degradation.[5] Action: Co-treat cells with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX) to more accurately measure the degradation rate.[5] |
Issue: My ternary complex formation assay (e.g., TR-FRET, AlphaLISA) shows a weak or no signal.
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | The relative concentrations of the target protein, E3 ligase, and PROTAC are not optimal for complex formation. Action: Titrate a broad range of concentrations for all three components to find the optimal ratio.[5] |
| Steric Hindrance | The linker is too short or rigid, physically preventing the complex from forming.[5] Action: Synthesize and test PROTACs with longer or more flexible linkers.[5] |
| Low Binding Affinity | The PROTAC has low affinity for either the target or CRBN. Action: Confirm binary binding affinities using biophysical assays like SPR or ITC.[5] |
Quantitative Data on Linker Length
The optimal linker length is highly system-dependent. The following table provides illustrative examples from published studies on CRBN-based degraders, highlighting the variability in linker length for different targets.
| Target Protein | CRBN Ligand | Optimal Linker Length (atoms/units) | Reference |
| BRD4 | Pomalidomide | 0, 4-5 PEG units (Note: 1-2 PEG units were less effective) | [10] |
| p38α | Thalidomide analogue | 15-17 atoms | [5] |
| ERα | Not Specified | 16 atoms | [5] |
| CRBN (homo-PROTAC) | Thalidomide | 8 atoms | [5] |
Key Experimental Workflows and Pathways
PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC, from ternary complex formation to proteasomal degradation.
Experimental Workflow for Linker Optimization
Caption: A step-by-step workflow for the rational design and optimization of PROTAC linkers.
Troubleshooting Workflow for No Target Degradation
Caption: A decision tree for troubleshooting failed PROTAC-mediated degradation experiments.
Detailed Experimental Protocols
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol provides a method to measure the kinetics and affinity of the PROTAC-induced ternary complex.[11]
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified, tagged (e.g., His-tag, AviTag) CRBN-DDB1 complex.
-
Purified target protein (POI).
-
PROTAC dissolved in DMSO and diluted in running buffer.
-
Amine coupling kit (EDC, NHS).
-
Running buffer (e.g., HBS-EP+).
Methodology:
-
Immobilization: Immobilize the anti-tag antibody onto the sensor chip surface using standard amine coupling chemistry.
-
Ligand Capture: Inject the tagged CRBN-DDB1 complex over the functionalized surface until a stable capture level is reached. A reference channel without CRBN should be used for background subtraction.
-
Binding Analysis:
-
Inject the POI and PROTAC together at various concentrations over the captured CRBN surface.
-
Alternatively, to determine cooperativity, perform three sets of experiments:
-
Titrate POI over the CRBN surface.
-
Titrate PROTAC over the CRBN surface.
-
Titrate POI over the CRBN surface in the presence of a constant, saturating concentration of the PROTAC.
-
-
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD). An increase in affinity for the POI in the presence of the PROTAC indicates positive cooperativity.
In Vitro Ubiquitination Assay
This assay confirms that the ternary complex is productive, i.e., it leads to the ubiquitination of the target protein.[5]
Materials:
-
E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2).
-
Ubiquitin.
-
ATP.
-
Purified CRBN-DDB1 complex.
-
Purified POI.
-
PROTAC stock solution.
-
Reaction buffer.
-
Anti-POI antibody and anti-ubiquitin antibody for Western blotting.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, ubiquitin, ATP, CRBN-DDB1, and the POI in the reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Transfer to a nitrocellulose or PVDF membrane.
-
Perform a Western blot, probing with an anti-POI antibody. A ladder of higher molecular weight bands corresponding to the ubiquitinated POI should appear in the presence of a functional PROTAC. Probing with an anti-ubiquitin antibody can confirm the result.
-
Cellular Degradation Assay (Western Blot)
This is the standard assay to measure the reduction of intracellular target protein levels following PROTAC treatment.[12]
Materials:
-
Cell line of interest.
-
PROTAC stock solution.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
Methodology:
-
Cell Plating: Plate cells at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a desired time course (e.g., 2, 4, 8, 16, 24 hours).[5] Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them using cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, separate by SDS-PAGE, and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA).
-
Incubate with the primary antibody for the POI, followed by the HRP-conjugated secondary antibody.
-
Visualize using a chemiluminescence substrate.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linker Design and Optimization protocol v1 [protocols.io]
- 10. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
CRBN ligand-12 stability issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of CRBN Ligand-12.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage condition for this compound?
A1: For short-term storage, it is recommended to keep this compound at 2-8°C. For long-term storage, the compound should be stored at -20°C.[1] To prevent degradation from freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: My this compound solution appears to be losing activity over time in my aqueous experimental buffer. What could be the cause?
A2: this compound, like other immunomodulatory imide drugs (IMiDs), is susceptible to hydrolytic degradation, especially at physiological pH (7.4).[2][3] The glutarimide (B196013) and phthalimide (B116566) rings are prone to hydrolysis, which can lead to a loss of binding affinity to the Cereblon (CRBN) E3 ubiquitin ligase and a subsequent decrease in the efficacy of your PROTAC or molecular glue degrader. It is recommended to prepare fresh aqueous solutions for each experiment.
Q3: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?
A3: Yes, inconsistent results can be a symptom of ligand instability. The rate of hydrolysis can be influenced by the specific components of your cell culture medium, the incubation time, and the temperature. Any variability in these conditions can lead to differing concentrations of active this compound, resulting in inconsistent downstream effects, such as target protein degradation.
Q4: Can the attachment of a linker to this compound for PROTAC synthesis affect its stability?
A4: Absolutely. The linker attachment point on the CRBN ligand has a significant impact on its aqueous stability.[2][4][5] Different positions on the ligand can either shield or expose the hydrolytically labile imide moieties. When designing PROTACs, it is crucial to consider the linker attachment strategy, as this can influence not only stability but also the ability to degrade neosubstrates.[2]
Q5: Are there more stable alternatives to traditional IMiD-based CRBN ligands like this compound?
A5: Yes, the field is actively developing next-generation CRBN ligands with improved stability profiles. Some promising alternatives include those based on phenyl dihydrouracil (B119008) or 3-aminophthalic acid scaffolds.[3][6] These newer ligands are designed to be more resistant to hydrolysis while maintaining high binding affinity to CRBN.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Activity in Aqueous Solution
Symptoms:
-
Decreased potency (higher IC50 or DC50 values) in assays performed over several hours.
-
Inconsistent results between experiments run on different days with the same stock solution.
-
Appearance of unexpected peaks in HPLC or LC-MS analysis of the experimental solution over time.
Possible Cause:
-
Hydrolytic degradation of the glutarimide or phthalimide ring of this compound in aqueous buffer at neutral or basic pH.
Solutions:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment.
-
pH Control: If your experimental conditions allow, consider using a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) to slow down the rate of hydrolysis.
-
Minimize Incubation Time: Design experiments to have the shortest possible incubation time in aqueous buffers.
-
Stability Assessment: Perform a time-course experiment to quantify the stability of this compound in your specific experimental buffer. Analyze samples at different time points using HPLC or LC-MS to monitor for the appearance of degradation products.
Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Activity
Symptoms:
-
The this compound-based PROTAC shows potent target degradation in cell culture but has limited or no effect in animal models.
Possible Causes:
-
Metabolic instability leading to rapid clearance in vivo.
-
Poor pharmacokinetic properties (e.g., low bioavailability).
-
Hydrolysis of the ligand in the bloodstream.
Solutions:
-
Metabolic Stability Assay: Conduct in vitro metabolic stability assays using liver microsomes (human, rat, mouse) to assess the susceptibility of your compound to metabolic enzymes.
-
Pharmacokinetic Studies: Perform pharmacokinetic studies in an appropriate animal model to determine key parameters such as half-life, clearance, and bioavailability.
-
Formulation Optimization: Investigate different formulation strategies to improve the solubility and stability of the compound for in vivo administration.
-
Consider More Stable Analogs: If metabolic or chemical instability is confirmed, consider synthesizing and testing PROTACs that utilize more stable CRBN ligands.
Data Presentation
Table 1: Hydrolytic Stability of this compound in Different Buffers
| Buffer (pH) | Temperature (°C) | Half-life (hours) | % Remaining after 24h |
| PBS (7.4) | 37 | 8.2 | 12.5 |
| MES (6.5) | 37 | 24.5 | 45.8 |
| Acetate (5.5) | 37 | 72.1 | 78.2 |
| PBS (7.4) | 4 | > 168 | 95.1 |
Table 2: Metabolic Stability of a this compound-based PROTAC
| Species | Microsomal Protein (mg/mL) | Half-life (minutes) | Intrinsic Clearance (μL/min/mg) |
| Human | 0.5 | 45.2 | 30.8 |
| Rat | 0.5 | 28.9 | 48.1 |
| Mouse | 0.5 | 15.7 | 88.3 |
Experimental Protocols
Protocol 1: HPLC-based Assay for Hydrolytic Stability
Objective: To determine the rate of degradation of this compound in an aqueous buffer.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Experimental buffer (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in the pre-warmed experimental buffer (37°C).
-
Immediately inject a sample (t=0) onto the HPLC system to obtain the initial peak area of the intact compound.
-
Incubate the remaining solution at 37°C.
-
At various time points (e.g., 1, 2, 4, 8, 12, 24 hours), take an aliquot of the solution and inject it into the HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any degradation product peaks.
-
Calculate the percentage of the remaining compound at each time point relative to the t=0 sample.
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics and half-life.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the metabolic stability of a this compound-based PROTAC.
Materials:
-
This compound-based PROTAC
-
Liver microsomes (from the species of interest)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
Methodology:
-
Prepare a working solution of the PROTAC in a low concentration of organic solvent (e.g., <1% DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes with the PROTAC in phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the remaining parent compound.
-
Plot the natural log of the percentage of the remaining compound versus time. The slope of the linear regression will give the elimination rate constant, from which the half-life and intrinsic clearance can be calculated.
Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: Workflow for assessing the hydrolytic stability of this compound.
Caption: The effect of instability on PROTAC action.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. | BioGRID [thebiogrid.org]
- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Neosubstrate Degradation by Modifying CRBN Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CRBN-based PROTACs and molecular glues. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to neosubstrate degradation and the strategies to mitigate these effects through the modification of CRBN ligands.
Frequently Asked Questions (FAQs)
Q1: What are neosubstrates, and why is their degradation a concern in CRBN-based targeted protein degradation?
A1: Neosubstrates are proteins that are not the intended targets of a PROTAC or molecular glue but are degraded due to the action of the CRBN E3 ligase recruiter.[1] CRBN ligands, such as thalidomide (B1683933) and its derivatives (IMiDs), can act as "molecular glues" that induce a new protein-protein interaction between CRBN and certain endogenous proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[][3]
Commonly observed neosubstrates include the transcription factors Ikaros (IKZF1), Aiolos (IKZF3), and GSPT1.[1][] The degradation of these neosubstrates can lead to undesired off-target effects and toxicities. For instance, the degradation of Ikaros and Aiolos is linked to immunomodulatory effects, while the degradation of SALL4 has been associated with teratogenicity.[] Therefore, mitigating neosubstrate degradation is crucial for improving the selectivity and safety profile of CRBN-based degraders.
Q2: How can modifying the CRBN ligand mitigate the degradation of neosubstrates?
A2: Structural modifications to the CRBN ligand are a key strategy to reduce or eliminate the degradation of neosubstrates.[1] These modifications can alter the surface of the ternary complex formed between the target protein, the PROTAC, and CRBN, thereby disfavoring the recruitment of neosubstrates.[1] Key modification strategies include:
-
Altering the linker attachment point: The position where the linker is attached to the CRBN ligand significantly influences the stability of the compound and its ability to degrade neosubstrates.[4]
-
Introducing substitutions on the phthalimide (B116566) ring: For example, adding a methoxy (B1213986) group to the phthalimide ring of a thalidomide derivative has been shown to block the degradation of neosubstrates like GSPT1, IKZF1, and IKZF3 while maintaining CRBN binding affinity.[]
Q3: Does the binding affinity of the CRBN ligand always correlate with the extent of neosubstrate degradation?
A3: No, the extent of neosubstrate degradation does not always correlate with the binding affinity of the CRBN ligand.[5] The formation of a stable ternary complex between the neosubstrate, the CRBN ligand-E3 ligase complex, is a more critical determinant of degradation efficiency.[5] A weak affinity between the PROTAC and the target (or neosubstrate) can be compensated for by strong protein-protein interactions within the ternary complex, leading to efficient degradation.[5] Conversely, a high-affinity binder may not lead to degradation if a stable ternary complex is not formed.[5]
Troubleshooting Guides
Issue 1: My PROTAC is degrading the intended target, but I'm also observing significant degradation of neosubstrates like IKZF1 and GSPT1.
Possible Cause: The CRBN ligand component of your PROTAC is effectively recruiting these neosubstrates to the E3 ligase. This is a common characteristic of thalidomide-based ligands.[]
Troubleshooting Steps:
-
Modify the CRBN Ligand:
-
Change the Linker Attachment Point: Synthesize and test new PROTACs where the linker is attached to a different position on the CRBN ligand. Studies have shown that the linker attachment point can heavily influence neosubstrate degradation.[4]
-
Introduce Substitutions: Consider introducing substitutions, such as a methoxy group, on the phthalimide ring of the CRBN ligand. This has been demonstrated to reduce neosubstrate degradation.[]
-
-
Optimize the Linker: The length and composition of the linker can influence the geometry of the ternary complex and, consequently, neosubstrate recruitment.[6][7] Experiment with different linker lengths and compositions to find a configuration that favors degradation of the target protein over neosubstrates.
-
Perform Proteomics Profiling: Utilize quantitative proteomics to get a comprehensive view of all proteins degraded by your PROTAC. This will help you identify all off-target effects and guide the rational design of more selective molecules.[1]
Issue 2: I have modified my CRBN ligand, but I am now seeing reduced degradation of my target protein.
Possible Cause: The modifications made to the CRBN ligand to reduce neosubstrate degradation may have also negatively impacted the formation or stability of the ternary complex with your intended target.
Troubleshooting Steps:
-
Confirm Binary Binding: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm that your modified PROTAC still binds to both the target protein and CRBN with sufficient affinity.[1]
-
Assess Ternary Complex Formation: Employ assays such as Fluorescence Resonance Energy Transfer (FRET), AlphaLISA, or NanoBRET to directly measure the formation of the ternary complex (Target-PROTAC-CRBN).[1][8] A weaker signal compared to the parent PROTAC could indicate that the modification hinders complex formation.
-
Systematic SAR Study: Conduct a systematic structure-activity relationship (SAR) study by synthesizing a small library of PROTACs with different modifications on the CRBN ligand and various linker configurations. This will help identify modifications that selectively disrupt neosubstrate recruitment without compromising on-target activity.
Experimental Protocols
Protocol 1: Western Blot for Protein Knockdown
This is a standard method to assess the levels of the target protein and neosubstrates following treatment with a PROTAC.[9]
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and treat with a dose-response of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).[9]
-
Cell Lysis: Harvest cells, wash with PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel for electrophoresis. Subsequently, transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for your target protein, the neosubstrate of interest (e.g., IKZF1, GSPT1), and a loading control (e.g., GAPDH, β-actin).
-
Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis of the bands can be performed to quantify the extent of protein degradation.
Protocol 2: In Vitro Ubiquitination Assay
This assay helps to confirm that the observed protein degradation is dependent on the ubiquitin-proteasome system and to assess the efficiency of the PROTAC in promoting ubiquitination of the target protein.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, your purified target protein, and the CRBN-DDB1 E3 ligase complex.
-
Initiate Reaction: Add your PROTAC at various concentrations to the reaction mixture and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by Western blot using an antibody against the target protein or an antibody that recognizes ubiquitin chains. An increase in high-molecular-weight bands corresponding to the ubiquitinated target protein indicates successful PROTAC-mediated ubiquitination.
Data Presentation
Table 1: Effect of CRBN Ligand Modification on Neosubstrate Degradation
| PROTAC ID | CRBN Ligand Modification | Target Degradation (DC50, nM) | IKZF1 Degradation (DC50, nM) | GSPT1 Degradation (DC50, nM) |
| PROTAC-A | Pomalidomide | 10 | 25 | 50 |
| PROTAC-B | Methoxy-substituted Pomalidomide | 15 | >1000 | >1000 |
| PROTAC-C | Linker at position X | 12 | 500 | 800 |
| PROTAC-D | Linker at position Y | 20 | 80 | 150 |
This table is a representative example. Actual values will vary depending on the specific PROTAC, target, and cell line used.
Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for mitigating neosubstrate degradation.
References
- 1. benchchem.com [benchchem.com]
- 3. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. explorationpub.com [explorationpub.com]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Impact of CRBN expression levels on PROTAC activity
Technical Support Center: CRBN-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that utilize the Cereblon (CRBN) E3 ligase. This guide provides troubleshooting advice, experimental protocols, and answers to frequently asked questions to help you navigate common challenges related to CRBN expression and PROTAC activity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of CRBN in the activity of my PROTAC?
A1: CRBN is the substrate receptor component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex (CRL4CRBN).[1] Your PROTAC is a bifunctional molecule designed to simultaneously bind to your protein of interest (POI) and to CRBN. This induced proximity hijacks the CRL4CRBN complex, causing it to recognize the POI as a new substrate. The E3 ligase then tags the POI with ubiquitin chains, marking it for degradation by the 26S proteasome.[1][2] Therefore, CRBN expression is essential for the activity of CRBN-recruiting PROTACs.
Q2: How significantly do CRBN expression levels impact PROTAC efficacy?
A2: CRBN expression levels are a critical determinant of PROTAC efficacy and can be a primary reason for variability in activity across different cell lines.[3][4]
-
High CRBN Expression: Generally correlates with higher PROTAC potency (lower DC50 values). Hematopoietic cancer cell lines, for instance, often show higher CRBN expression and greater sensitivity to CRBN-based PROTACs compared to some solid tumor lines.[3]
-
Low or Absent CRBN Expression: Is a common mechanism of both innate and acquired resistance to CRBN-based PROTACs.[5][6] If CRBN levels are insufficient, the formation of the essential ternary complex (POI-PROTAC-CRBN) is limited, leading to poor target degradation.[7] Studies have shown a significant correlation between CRBN mRNA expression and copy number with the activity of the BRD4-degrading PROTAC dBET1.[3]
Q3: What is the "hook effect" and how does it relate to CRBN?
A3: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at very high concentrations, resulting in a bell-shaped dose-response curve.[7] This occurs because excessive PROTAC concentrations favor the formation of binary complexes (POI-PROTAC or CRBN-PROTAC) over the productive ternary complex (POI-PROTAC-CRBN).[7] While not directly caused by CRBN expression levels, the optimal concentration window for productive ternary complex formation can be influenced by the relative abundance of the target protein and CRBN.
Q4: Can mutations in CRBN affect my experiment?
A4: Yes. Genetic alterations in the CRBN gene, such as missense or truncating mutations, can lead to a non-functional protein that is unable to bind the PROTAC or properly assemble the E3 ligase complex.[5][8] This is a known mechanism of resistance.[5][6] Therefore, if a cell line is unexpectedly resistant, sequencing the CRBN gene is a crucial troubleshooting step.[5]
Troubleshooting Guide
This section addresses common problems encountered during experiments with CRBN-based PROTACs.
Problem 1: I am not observing any degradation of my target protein.
This is a common issue with multiple potential causes. Use the following workflow to diagnose the problem.
Problem 2: My PROTAC works in one cell line but not another, even though the target is present.
This issue most often points to differences in the cellular machinery required for degradation.
| Potential Cause | Troubleshooting Step | Expected Outcome if Causal |
| Differential CRBN Expression | Perform Western blot and qPCR for CRBN across the sensitive and resistant cell lines.[5] | The non-responsive cell line will show significantly lower or absent CRBN protein/mRNA levels compared to the sensitive line.[3] |
| Pre-existing CRBN Mutations | Sequence the CRBN gene in both cell lines.[5] | The insensitive cell line may harbor mutations (missense, frameshift, deletion) that inactivate CRBN function. |
| Differential Expression of other E3 Ligase Components | Check protein levels of DDB1, CUL4A/B, and RBX1 via Western blot or proteomics. | Reduced expression of a core complex component in the resistant cell line could impair overall ligase activity. |
| Increased Drug Efflux | Treat resistant cells with the PROTAC alongside a broad-spectrum efflux pump inhibitor (e.g., verapamil).[5] | Co-treatment should restore target degradation, indicating that the PROTAC is being actively pumped out of the resistant cells. |
Problem 3: My cells developed resistance after long-term PROTAC treatment.
Acquired resistance is a significant challenge. The primary mechanisms involve genetic alterations that disrupt the PROTAC's mechanism of action.
| Resistance Mechanism | Diagnostic Method | Strategy to Overcome |
| Downregulation or loss of CRBN | Western Blot / qPCR / Genomic Sequencing of CRBN.[5][6] | Switch to a PROTAC that recruits a different E3 ligase, such as VHL or DCAF1.[5][9] |
| Mutation in Target Protein | Sequence the target protein's gene to identify mutations in the PROTAC binding site.[5] | Design a new PROTAC with a warhead that binds to the mutated target. |
| Increased Target Synthesis | Measure target protein mRNA levels (qPCR) and synthesis rate (e.g., pulse-chase). | Combine the PROTAC with an inhibitor of the signaling pathway that drives target protein expression. |
Quantitative Data Summary
The relationship between CRBN expression and PROTAC activity is often quantitative. Below is a summary of representative data showing the correlation between CRBN levels and the half-maximal degradation concentration (DC50) of the BRD4-degrading PROTAC dBET1 across various cancer cell lines.
Table 1: Correlation of CRBN Expression with dBET1 Activity (Note: Data is illustrative, adapted from findings in literature where low DC50 indicates high potency)
| Cell Line | Cancer Type | CRBN mRNA Expression (Normalized) | CRBN Protein Level | dBET1 DC50 (nM) | Sensitivity |
| MV-4-11 | Leukemia | High | High | < 10 | Sensitive |
| MOLM-13 | Leukemia | High | High | < 10 | Sensitive |
| HEK293T | Kidney | Moderate | Moderate | ~50 | Moderately Sensitive |
| H23 | Lung | Low / Absent | Low / Absent | > 1000 | Resistant[3] |
| 786-O | Kidney | Low / Absent | Low / Absent | > 1000 | Resistant[3] |
Data compiled from principles reported in scientific literature.[3] Low CRBN expression (mRNA and protein) strongly correlates with a high DC50 value, indicating resistance.[3]
Key Experimental Protocols
Protocol 1: Western Blot for CRBN Protein Expression
This protocol allows for the semi-quantitative assessment of CRBN protein levels in your cell lines.
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against CRBN overnight at 4°C. Also probe a separate membrane or the same one (after stripping) with a loading control antibody (e.g., GAPDH, β-Actin).
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an ECL (enhanced chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imager. Quantify band intensity relative to the loading control.
Protocol 2: qPCR for CRBN mRNA Expression
This protocol quantifies the transcript levels of the CRBN gene.
-
RNA Extraction: Isolate total RNA from cell pellets using a commercial kit (e.g., TRIzol or column-based kits).
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Set up the quantitative PCR reaction using a qPCR master mix (e.g., SYBR Green or TaqMan), cDNA template, and primers specific for CRBN and a housekeeping gene (GAPDH, ACTB).
-
Data Analysis: Run the reaction on a qPCR instrument. Calculate the relative expression of CRBN mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay confirms that your PROTAC can physically bridge the target protein and CRBN inside the cell.[5][10]
-
Cell Treatment: Treat cells with your PROTAC at the optimal concentration (and a DMSO control) for a short duration (e.g., 1-4 hours) to capture the complex before degradation occurs.
-
Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate overnight at 4°C with an antibody against your POI or CRBN.
-
Bead Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluates by Western blotting, probing for the POI, CRBN, and other E3 ligase components to confirm their co-precipitation.
Visualized Pathways and Workflows
References
- 1. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
How to select the best cell line for CRBN PROTAC experiments
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for selecting the optimal cell line for Cereblon (CRBN) recruiting Proteolysis Targeting Chimera (PROTAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when selecting a cell line for a CRBN PROTAC experiment?
The single most critical factor is the expression level and functional status of the Cereblon (CRBN) E3 ligase in the cell line.[1][2] PROTACs that recruit CRBN are entirely dependent on its presence to form the ternary complex (Target Protein-PROTAC-CRBN) necessary for ubiquitination and subsequent degradation of the target protein.[3][4] Cell lines with low or absent CRBN expression will be unresponsive to CRBN-based PROTACs.[1][5]
Q2: How can I determine the CRBN expression level in my cell line of interest?
You should assess both CRBN protein and mRNA levels, as they can sometimes be discordant.[6] The most common methods are:
-
Western Blot: To quantify CRBN protein levels. This is a direct and essential measurement.[7]
-
Quantitative PCR (qPCR): To measure CRBN gene expression levels.[6][7]
-
Public Databases: Resources like The Human Protein Atlas can provide initial expression data across a wide range of cancer cell lines, helping you shortlist candidates.[8][9]
Q3: Does the expression level of the target protein matter?
Yes, the relative abundance of the target protein to the E3 ligase is an important consideration.[] It is prudent to select a cell line that expresses your target protein at a level relevant to the disease or biological question you are studying. An ideal cell line will have robust expression of both CRBN and your protein of interest.
Q4: Should I be concerned about mutations in the CRBN gene?
Absolutely. Inactivating mutations or deletions in the CRBN gene can render a cell line resistant to CRBN-based PROTACs, even if mRNA appears to be expressed.[1][7] If a cell line with detectable CRBN expression is unresponsive to your PROTAC, sequencing the CRBN gene is a recommended troubleshooting step.[7] For example, a study of 56 cancer cell lines found that CRBN-dependent PROTAC activity was frequently suppressed, and this correlated with CRBN copy number loss and low mRNA expression.[1][11]
Q5: What are some examples of cell lines used in CRBN PROTAC studies?
Hematopoietic cancer cell lines, such as those from multiple myeloma (e.g., MM1.S, H929) and acute myeloid leukemia (AML), often exhibit high sensitivity to CRBN-based PROTACs due to higher CRBN expression levels.[2][5] In contrast, some solid tumor cell lines, particularly from lung and colon cancer, have been found to have lower or inactivated CRBN, leading to reduced PROTAC activity.[2] However, activity is highly cell-line specific, and validation is always necessary.[2]
Cell Line Selection and Validation Workflow
The process of selecting and validating a cell line can be broken down into several key stages, from initial screening to final experimental confirmation.
Caption: Workflow for selecting and validating a cell line for CRBN PROTAC studies.
Key Experimental Protocols
Protocol 1: Western Blot for CRBN and Target Protein Expression
This is the most common method to directly measure the reduction in cellular protein levels.[12]
-
Objective: To quantify the protein levels of CRBN and the target of interest in candidate cell lines.
-
Methodology:
-
Cell Lysis: Culture cells to 70-80% confluency. Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[12]
-
Electrophoresis & Transfer: Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies specific for CRBN, your target protein, and a loading control (e.g., GAPDH, β-Actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the CRBN and target protein signals to the loading control for comparison across cell lines.
-
Protocol 2: PROTAC Efficacy Assay (Dose-Response)
-
Objective: To determine the potency (DC50) and efficacy (Dmax) of the PROTAC in the selected cell line.
-
Methodology:
-
Cell Plating: Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (a 16-24 hour endpoint is common to start).[13] Include a vehicle control (e.g., DMSO).
-
Protein Analysis: Harvest the cells and perform a Western Blot as described in Protocol 1 to measure the remaining level of the target protein.
-
Data Analysis:
-
Quantify the target protein bands and normalize to the loading control and then to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration.
-
Fit the data to a non-linear regression curve (log[inhibitor] vs. response -- variable slope) to calculate the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).[3][14]
-
-
Protocol 3: Mechanism of Action (MoA) Validation Assays
-
Objective: To confirm that the observed protein degradation is dependent on the proteasome and CRBN engagement.[12]
-
Methodology:
-
Proteasome Dependence: Pre-incubate cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.[13] Then, add the PROTAC at a concentration near its DC50 or Dmax and incubate for the standard duration. A rescue of target protein levels (i.e., no degradation) in the co-treated sample compared to the PROTAC-only sample indicates proteasome-dependent degradation.[13]
-
CRBN Dependence: Pre-incubate cells with a high concentration of a CRBN ligand (e.g., 10 µM Pomalidomide (B1683931) or Lenalidomide) for 1-2 hours to saturate the CRBN binding pocket. Then, add the PROTAC. Competition for the binding site should prevent ternary complex formation and rescue protein degradation, confirming CRBN-dependent activity.[1]
-
Troubleshooting Guide
Problem: My PROTAC shows no or very weak degradation of the target protein.
This is a common issue that can be diagnosed by systematically checking the key components of the PROTAC mechanism.
Caption: A logical workflow for troubleshooting a lack of PROTAC activity.
-
Possible Cause 1: Low or Absent CRBN Expression.
-
Possible Cause 2: Poor Cell Permeability.
-
Possible Cause 3: The "Hook Effect".
-
Solution: At very high concentrations, PROTACs can form unproductive binary complexes (Target-PROTAC or PROTAC-CRBN) instead of the productive ternary complex, leading to reduced degradation.[16] Test a wider and lower concentration range in your dose-response experiment to see if degradation improves at lower concentrations.[13]
-
-
Possible Cause 4: Inability to Form a Productive Ternary Complex.
Problem: I see high variability in my degradation results between experiments.
-
Possible Cause: Inconsistent Cell Culture Conditions.
-
Solution: The efficiency of the ubiquitin-proteasome system can be affected by cell health, confluency, and passage number.[15] Standardize your protocols: use cells within a specific passage number range, seed at a consistent density, and ensure cultures are healthy and not overly confluent.[15][17]
-
-
Possible Cause: PROTAC Instability.
-
Solution: Your PROTAC compound may be unstable in the cell culture medium over the course of the experiment. Assess its stability in media at 37°C for the duration of your assay.[15]
-
Comparative Data
The efficacy of a CRBN-based PROTAC can vary dramatically between different cell lines, primarily due to CRBN expression levels. The table below shows representative data for the well-characterized BRD4-degrading PROTAC, dBET1.
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | CRBN Status | Reference |
| MOLM-13 | Acute Myeloid Leukemia | ~5 | >90 | High Expression | [1] |
| MV-4-11 | Acute Myeloid Leukemia | ~10 | >90 | High Expression | [1] |
| RS4;11 | Acute Lymphoblastic Leukemia | ~25 | >90 | High Expression | [1] |
| H23 | Lung Cancer | >1000 (Inactive) | <20 | Low/No Expression | [11] |
| 786-O | Kidney Cancer | Inactive | <10 | Inactive | [1][11] |
Note: Values are approximate and compiled from literature for illustrative purposes. Actual values may vary based on experimental conditions.[1][11] This data highlights that dBET1 is highly active in hematopoietic cell lines but shows little to no activity in certain solid tumor lines where CRBN expression is low or absent.[1][11] This underscores the necessity of empirical validation of your chosen cell line.
References
- 1. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? [mdpi.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Measuring cereblon as a biomarker of response or resistance to lenalidomide and pomalidomide requires use of standardized reagents and understanding of gene complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell line - CRBN - The Human Protein Atlas [proteinatlas.org]
- 9. CRBN protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Culture Troubleshooting [sigmaaldrich.com]
Technical Support Center: Optimizing CRBN Ligand Selectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CRBN-based Proteolysis-Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to structural modifications of CRBN ligands aimed at improving selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with CRBN-recruiting PROTACs, and how do they arise?
A1: The primary off-target effects of CRBN-recruiting PROTACs stem from the inherent "molecular glue" activity of the CRBN ligands themselves, such as thalidomide (B1683933) and its derivatives.[1][] These ligands can induce the degradation of endogenous proteins known as "neosubstrates" (e.g., IKZF1, IKZF3, GSPT1, SALL4) that are not the intended target of the PROTAC.[1][][3] This occurs because the CRBN ligand alters the surface of the CRBN protein, creating a new binding interface that recruits these neosubstrates for ubiquitination and subsequent degradation by the proteasome.[][4][5] Degradation of these neosubstrates can lead to undesired biological consequences and toxicities.[]
Q2: What are the key structural modifications to CRBN ligands that can enhance selectivity and reduce neosubstrate degradation?
A2: Several structural modifications to CRBN ligands can improve selectivity:
-
Modifications to the Phthalimide (B116566) Ring: The phthalimide moiety is crucial for neosubstrate recruitment.[4] Introducing substituents, such as a methoxy (B1213986) group, on the phthalimide ring can disrupt the binding of neosubstrates without significantly affecting the ligand's affinity for CRBN.[1][] Altering the linking position on the phthalimide ring can also influence the conformation of the ternary complex and reduce off-target degradation.[1]
-
Glutarimide (B196013) Ring Modifications: While the glutarimide ring is deeply buried in a hydrophobic pocket of CRBN, subtle modifications can still impact selectivity.[]
-
Development of Novel CRBN Ligands: Researchers are developing new classes of CRBN ligands that are structurally distinct from classical immunomodulatory drugs (IMiDs).[6] These novel ligands aim to retain CRBN binding while minimizing the molecular glue effect that leads to neosubstrate degradation.[6] For instance, 3-aminophthalic acid has been identified as a new CRBN ligand for the development of PROTACs.[7]
Q3: How does linker composition and attachment point influence the selectivity of a CRBN-based PROTAC?
A3: The linker plays a critical role in the formation and stability of the ternary complex (Target Protein-PROTAC-CRBN) and, consequently, in determining selectivity.[8] Key considerations include:
-
Linker Length and Rigidity: Optimizing the linker length and rigidity can properly orient the target protein and CRBN for efficient and selective ubiquitination.[8] An optimal linker facilitates favorable protein-protein interactions between the E3 ligase and the target, which can enhance selectivity.[9]
-
Attachment Point: The point at which the linker is attached to the CRBN ligand can significantly affect the degradation of neosubstrates and the aqueous stability of the PROTAC.[10] Different attachment points can alter the presentation of the neosubstrate-binding interface, thereby modulating off-target effects.[10]
Troubleshooting Guides
Issue 1: High levels of off-target protein degradation (neosubstrate degradation).
Symptoms:
-
Western blot or proteomic analysis reveals degradation of known CRBN neosubstrates (e.g., IKZF1, IKZF3, GSPT1).
-
Observed cellular toxicity or phenotypes are inconsistent with the degradation of the intended target.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inherent molecular glue activity of the CRBN ligand. | Structural Modification of CRBN Ligand: Synthesize and test analogs with modifications on the phthalimide ring (e.g., methoxy substitutions) to disrupt neosubstrate binding.[1][] |
| Explore Novel CRBN Ligands: Utilize CRBN ligands that have been specifically designed to have reduced neosubstrate activity.[6] | |
| Suboptimal linker design. | Linker Optimization: Vary the length, composition, and attachment point of the linker to alter the geometry of the ternary complex and disfavor neosubstrate recruitment.[1][8] |
| Confirmation of Off-Targets. | Proteomics Profiling: Perform quantitative proteomic analysis to obtain a global view of all degraded proteins and confirm the identity and extent of off-target degradation.[1] |
Issue 2: No or inefficient degradation of the target protein.
Symptoms:
-
Western blot shows no significant reduction in the target protein levels after treatment with the PROTAC.
-
DC50 (half-maximal degradation concentration) is very high.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Poor ternary complex formation. | Assess Ternary Complex Formation: Use biophysical assays like NanoBRET, TR-FRET, or AlphaLISA to confirm the formation of the Target-PROTAC-CRBN complex in cells or in vitro.[11][12][13] |
| Optimize Linker: A suboptimal linker may sterically hinder the formation of a productive ternary complex. Synthesize a library of PROTACs with varying linker lengths and compositions.[8] | |
| Low binding affinity of the PROTAC to the target or CRBN. | Measure Binary Binding: Determine the binding affinity (Kd) of the PROTAC to both the target protein and CRBN individually using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[1][14] |
| "Hook Effect". | Perform a Wide Dose-Response: At high concentrations, PROTACs can form binary complexes (PROTAC-Target or PROTAC-CRBN) that are not productive for degradation, leading to a decrease in degradation. Test a broad range of PROTAC concentrations to identify the optimal degradation window.[1] |
| Cellular Resistance. | Check CRBN Expression: Ensure the cell line used for the experiment expresses sufficient levels of CRBN. Resistance can arise from the downregulation or mutation of CRBN.[15] Consider using a PROTAC that recruits a different E3 ligase, like VHL, if CRBN expression is low.[15][16] |
| Rapid protein synthesis. | Inhibit Protein Synthesis: The rate of new protein synthesis might be compensating for the degradation. Co-treat with a protein synthesis inhibitor like cycloheximide (B1669411) to unmask the degradation effect. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for evaluating CRBN-based PROTACs.
Table 1: Key Parameters for PROTAC Efficacy and Selectivity
| Parameter | Description | Typical Assay | Desired Outcome |
| DC50 | The concentration of a PROTAC that induces 50% degradation of the target protein. | Western Blot, In-Cell ELISA | Low nM to µM range |
| Dmax | The maximum percentage of target protein degradation achieved. | Western Blot, In-Cell ELISA | High percentage (>80%) |
| Kd (Binary) | The dissociation constant for the binding of the PROTAC to either the target protein or the E3 ligase. | SPR, ITC, TR-FRET | Low nM to µM range |
| α (Cooperativity) | A measure of the cooperativity in ternary complex formation. α > 1 indicates positive cooperativity. | SPR, ITC, TR-FRET | α > 1 |
| Selectivity | The degree to which the PROTAC degrades the intended target over other proteins, including neosubstrates. | Proteomics, Western Blot | High selectivity for the target |
Table 2: Example Data for a Hypothetical PROTAC Series
| PROTAC ID | CRBN Ligand Modification | Linker Length (atoms) | DC50 (Target, nM) | DC50 (IKZF1, nM) |
| PROTAC-A | Pomalidomide | 10 | 50 | 100 |
| PROTAC-B | Pomalidomide | 15 | 25 | 200 |
| PROTAC-C | 7-methoxy-Pomalidomide | 15 | 30 | >1000 |
Experimental Protocols
Protocol 1: Western Blot for Quantifying Protein Degradation
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[17] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[17] Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.[17]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[17]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[17]
-
Protocol 2: NanoBRET Assay for Ternary Complex Formation in Live Cells
This protocol is based on the principles of NanoBRET technology.[11][12]
-
Cell Line Preparation:
-
Generate a stable cell line expressing the target protein fused to a NanoLuc luciferase (the energy donor). This can be achieved through CRISPR/Cas9-mediated endogenous tagging for more physiologically relevant results.[18]
-
Transiently or stably express the E3 ligase component (e.g., CRBN) fused to a HaloTag (the energy acceptor).[12]
-
-
Assay Setup:
-
Seed the engineered cells in a white, 96-well plate.
-
Label the HaloTag-fused CRBN with a fluorescent HaloTag ligand (the acceptor fluorophore).
-
-
PROTAC Treatment: Add the PROTAC at various concentrations to the wells.
-
Substrate Addition: Add the NanoLuc luciferase substrate.
-
Signal Detection: Measure both the donor (luminescence at ~460 nm) and acceptor (fluorescence at >600 nm) signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates the formation of the ternary complex.
Visualizations
Caption: Mechanism of action for a CRBN-recruiting PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 3. Differential Analysis of Cereblon Neosubstrates in Rabbit Embryos Using Targeted Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. Ternary Complex Formation [promega.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. biorxiv.org [biorxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing PROTAC® Stability In Vivo
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to enhancing the in vivo stability of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of PROTAC instability in vivo?
PROTACs can exhibit instability in vivo through several mechanisms:
-
Metabolic Instability: Like other small molecules, PROTACs are susceptible to metabolism by enzymes, primarily in the liver and blood.[1][2] Cytochrome P450 (CYP) enzymes, aldehyde oxidase (AO), and hydrolases are key contributors to PROTAC metabolism.[1][2] This "first-pass" metabolism can significantly limit oral bioavailability and in vivo efficacy.
-
Chemical Instability: Certain chemical moieties within PROTACs can be inherently unstable under physiological conditions. For instance, some E3 ligase ligands, such as thalidomide (B1683933) and its derivatives, can be susceptible to hydrolysis.[1]
-
Poor Solubility and Permeability: Due to their high molecular weight and often lipophilic nature, many PROTACs suffer from low aqueous solubility and poor cell permeability.[1][3] This can lead to aggregation, precipitation in biological fluids, and inefficient cellular uptake, all of which compromise their stability and performance.[1]
Q2: How does the linker component of a PROTAC influence its in vivo stability?
The linker is a critical determinant of a PROTAC's overall stability and efficacy.[2] Its length, composition, and rigidity significantly impact:
-
Metabolic Stability: The linker is often a primary site of metabolic modification.[2] Incorporating more stable chemical motifs, such as cyclic structures (e.g., piperazine, piperidine) or aromatic rings, can enhance metabolic stability.[4][5] Conversely, long, flexible linkers like polyethylene (B3416737) glycol (PEG) or alkyl chains can be more prone to enzymatic degradation.[2][6]
-
Physicochemical Properties: The linker's characteristics influence the PROTAC's solubility, permeability, and overall conformation. Modifications to the linker can improve these properties, leading to better in vivo performance.[4] For example, introducing basic nitrogen-containing groups can increase solubility.[1]
-
Ternary Complex Formation: The linker's geometry is crucial for the productive formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[7][8] An optimal linker length and conformation are necessary to properly orient the target protein and the E3 ligase for efficient ubiquitination.[8][9]
Q3: What is the "hook effect" and how does it relate to PROTAC stability and efficacy?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. While not a direct measure of chemical or metabolic stability, the hook effect can impact the perceived in vivo efficacy and must be considered during dose-response studies. Careful dose optimization is essential to find the "sweet spot" for maximal degradation.
Troubleshooting Guides
Issue 1: Rapid Clearance and Low Exposure In Vivo
Symptoms:
-
The PROTAC is cleared too quickly from circulation after administration.
-
Plasma concentrations of the PROTAC are below the efficacious level.
-
Poor in vivo efficacy despite good in vitro potency.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Rationale |
| High Metabolic Clearance | 1. Linker Modification: Replace metabolically liable groups (e.g., long alkyl chains) with more stable moieties (e.g., cyclic structures, aromatic rings).[4][5] 2. Ligand Modification: Introduce metabolically inert groups (e.g., fluorine, deuterium) at identified metabolic "hotspots" on the warhead or E3 ligase ligand.[2] | Modifying the chemical structure at sites of metabolism can block or slow down enzymatic degradation, thereby increasing the PROTAC's half-life. |
| Poor Solubility | 1. Formulation Strategies: Utilize amorphous solid dispersions (ASDs) or lipid-based formulations (e.g., SNEDDS) to improve solubility and dissolution rate.[3][10] 2. Chemical Modification: Introduce polar or ionizable groups into the linker to enhance aqueous solubility.[4] | Improving solubility can increase the concentration of the PROTAC available for absorption, leading to higher plasma exposure. |
| Low Permeability | 1. Linker Optimization: Modify the linker to reduce polar surface area or introduce features that favor cell uptake.[4][11] Replacing PEG linkers with phenyl rings has been shown to improve permeability. 2. Prodrug Strategies: Mask polar groups with lipophilic moieties that are cleaved in vivo to release the active PROTAC. | Enhancing permeability allows the PROTAC to more effectively cross biological membranes, such as the intestinal epithelium, leading to better absorption and distribution. |
Issue 2: Inconsistent or Non-Reproducible In Vivo Efficacy
Symptoms:
-
High variability in tumor growth inhibition or target protein degradation between animals.
-
Lack of a clear dose-response relationship.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Compound Precipitation | 1. Formulation Optimization: Ensure the formulation vehicle maintains the PROTAC in solution upon administration. Test different, well-tolerated formulation vehicles. 2. Solubility Assessment: Re-evaluate the solubility of the PROTAC in the formulation vehicle and under physiological conditions. | Precipitation of the PROTAC at the injection site or in the gastrointestinal tract will lead to variable and incomplete absorption. |
| Chemical Instability in Formulation | 1. Stability Studies: Assess the stability of the PROTAC in the chosen formulation vehicle over time and under different storage conditions. 2. pH and Buffer Optimization: Adjust the pH and buffer composition of the formulation to minimize degradation. | Degradation of the PROTAC before or during administration will result in a lower effective dose and inconsistent results. |
| "Hook Effect" | 1. Dose-Response Study: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to characterize the bell-shaped curve of the hook effect. 2. Test Lower Concentrations: Evaluate the PROTAC at lower concentrations to find the peak of the efficacy curve. | Operating at excessively high concentrations can lead to reduced efficacy due to the formation of non-productive binary complexes. |
Data Presentation
Table 1: Impact of Linker Modification on PROTAC Metabolic Stability
| PROTAC Modification | Linker Type | Half-life (t½) in Human Liver Microsomes (min) | Reference |
| PROTAC R1 | 4-methylene unit alkyl chain | 135 | [] |
| PROTAC R2 | 8-methylene unit alkyl chain | 18.2 | [] |
| PROTAC with Piperazine | Piperazine-containing linker | Increased stability compared to linear linkers | [5] |
Table 2: Enhancement of PROTAC Solubility through Formulation
| PROTAC | Formulation | Drug Loading | Dissolution Concentration (µg/mL) | Reference |
| ARCC-4 | Amorphous Solid Dispersion (ASD) with HPMCAS | 10% | 35.8 ± 0.4 | [3] |
| ARCC-4 | Amorphous Solid Dispersion (ASD) with EL 100-55 | 10% | 22.4 ± 0.6 | [3] |
| AZ1 | Amorphous Solid Dispersion (ASD) with HPMCAS | 20% | ~2-fold increase over pure amorphous drug | [13] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.[2]
Materials:
-
Test PROTAC compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (compound with known high metabolic instability, e.g., Verapamil)
-
Negative control (compound with known low metabolic stability, e.g., Warfarin)
-
Acetonitrile (B52724) with an internal standard (for quenching)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).[2]
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, the PROTAC solution (final concentration typically 1 µM), and HLM.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[1]
-
Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.[2]
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for analysis.[2]
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[2]
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a PROTAC using a Caco-2 cell monolayer model.[11]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test PROTAC compound
-
Control compounds (high permeability, e.g., propranolol; low permeability, e.g., Lucifer yellow)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[14]
-
Assay Preparation: Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Permeability:
-
Add the test PROTAC solution to the apical (A) side of the Transwell insert.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the test PROTAC solution to the basolateral (B) side.
-
Add fresh transport buffer to the apical (A) side.
-
Incubate and collect samples from the apical side as described above.
-
-
Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[11]
-
Mandatory Visualization
Caption: PROTAC Mechanism of Action.
Caption: In Vivo Stability Assessment Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. explorationpub.com [explorationpub.com]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Navigating Protein Degradation Assays Without Proteasome Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you design and execute protein degradation assays while avoiding the confounding effects of proteasome inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why should I consider avoiding proteasome inhibitors in my degradation assays?
A1: While proteasome inhibitors like MG-132 and bortezomib (B1684674) are useful for confirming proteasome-dependent degradation, their use can introduce several experimental artifacts:
-
Cellular Toxicity: Prolonged exposure to proteasome inhibitors can induce cell stress, leading to apoptosis and other cellular responses that can indirectly affect protein stability.[1]
-
Off-Target Effects: Some proteasome inhibitors can interact with other cellular machinery, leading to misleading results. For instance, bortezomib is known to inhibit other serine proteases, and carfilzomib (B1684676) has been linked to cardiotoxicity through mechanisms potentially independent of proteasome inhibition.
-
Disruption of Cellular Homeostasis: The ubiquitin-proteasome system (UPS) is central to cellular protein quality control. Inhibiting this pathway can lead to the accumulation of misfolded and regulatory proteins, triggering stress responses like the unfolded protein response (UPR) that can alter the cellular landscape and impact the degradation of your protein of interest.
-
Masking True Degradation Kinetics: By completely blocking the proteasome, you may not be able to accurately determine the natural degradation rate or half-life of your target protein under physiological conditions.
Q2: What are the primary alternative methods to using proteasome inhibitors for studying protein degradation?
A2: The most common and well-established alternative is the Cycloheximide (CHX) Chase Assay . CHX is a protein synthesis inhibitor.[2][3] By treating cells with CHX, you can block the production of new protein and monitor the degradation of the existing protein pool over time. Another powerful, though more complex, technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) combined with a pulse-chase approach. This method allows for the tracking of protein turnover on a proteome-wide scale.
Q3: How can I distinguish between proteasomal and lysosomal degradation pathways without using a proteasome inhibitor?
A3: You can use a combination of approaches:
-
Lysosomal Inhibition: In parallel with your CHX chase assay, you can treat cells with lysosomal inhibitors such as bafilomycin A1 or chloroquine.[2] If your protein is stabilized in the presence of these inhibitors, it suggests a role for the lysosomal pathway in its degradation.
-
Combined Inhibition in a CHX Chase: You can perform a CHX chase experiment with three conditions: CHX alone, CHX with a lysosomal inhibitor, and CHX with a proteasome inhibitor (as a control). This will help you dissect the relative contributions of each pathway to the degradation of your protein of interest.
-
Examine Ubiquitination: If your protein is degraded via the proteasome, it is likely polyubiquitinated. You can perform immunoprecipitation of your target protein followed by western blotting for ubiquitin to see if it is ubiquitinated in a time-dependent manner during a CHX chase.
Q4: I am developing a PROTAC. Isn't a proteasome inhibitor rescue experiment essential?
A4: A proteasome inhibitor rescue experiment is a standard and important control to demonstrate that your PROTAC is working through the intended ubiquitin-proteasome pathway.[4] However, relying solely on this method can be misleading due to the aforementioned artifacts. It is highly recommended to complement this with a CHX chase assay to determine the degradation kinetics (DC50, Dmax, and degradation rate) in a more physiologically relevant context.[5]
Troubleshooting Guides
Cycloheximide (CHX) Chase Assay
| Issue | Possible Cause | Solution |
| High cell toxicity or cell death observed after CHX treatment. | The concentration of CHX is too high or the treatment duration is too long for your specific cell line.[6] | Perform a dose-response experiment to determine the optimal, non-toxic concentration of CHX. Start with a range of concentrations (e.g., 10-100 µg/mL). Reduce the incubation time. For very stable proteins, consider alternative methods like SILAC pulse-chase. |
| The protein of interest is not degrading after CHX treatment. | The protein has a very long half-life. The CHX is not active. The protein is not being degraded under the experimental conditions. | Extend the time course of the experiment (up to 24 hours, being mindful of toxicity).[6] Always prepare fresh CHX stock solution. Confirm CHX activity by testing a known short-lived protein (e.g., c-Myc or p53) as a positive control. |
| Inconsistent results between replicates. | Uneven cell seeding or treatment application. Variability in cell lysis and protein extraction. Inconsistent loading on the western blot. | Ensure a homogenous cell suspension when seeding. Apply treatments consistently across all wells. Use a robust lysis buffer with protease inhibitors and ensure complete lysis. Quantify total protein concentration (e.g., BCA assay) and load equal amounts for western blotting. |
| Unexpected increase in protein levels at later time points. | Cellular stress response leading to altered protein stability or translation of a stabilizing factor. Off-target effects of CHX in your specific cell line. | Reduce CHX concentration or incubation time. Investigate potential stress response pathways. Validate findings with an alternative method like SILAC. |
Targeted Protein Degradation (PROTAC/Molecular Glue) Assays
| Issue | Possible Cause | Solution |
| No degradation of the target protein is observed. | Suboptimal PROTAC/degrader concentration (hook effect).[4] Low expression of the target protein or the recruited E3 ligase in your cell line. Issues with the ubiquitin-proteasome system (UPS). | Perform a dose-response experiment to determine the optimal concentration. Confirm the expression of both the target and the E3 ligase by western blot. Use a positive control for UPS function, such as a known degrader for a different target. |
| Degradation is observed, but a proteasome inhibitor does not rescue the protein. | The degradation is not proteasome-mediated. The proteasome inhibitor is not effective. The degradation is occurring through an alternative pathway (e.g., lysosomal). | Confirm the activity of your proteasome inhibitor with a positive control (e.g., accumulation of a known proteasome substrate). Investigate lysosomal involvement using lysosomal inhibitors in a co-treatment experiment. |
| High variability in DC50 and Dmax values. | Inconsistent treatment times. Cell density at the time of treatment. | Standardize the treatment duration across all experiments. Ensure consistent cell seeding density and confluency at the time of treatment. |
| Toxicity observed is greater than expected from target degradation alone. | Off-target degradation of other essential proteins. Compound-specific toxicity unrelated to its degradation activity. | Perform proteomics-based profiling to identify off-target effects. Synthesize and test a negative control compound (e.g., with an inactive E3 ligase ligand) to assess non-degradation-related toxicity. |
Data Presentation
Table 1: Comparison of Protein Half-Life Determination Methods
This table illustrates hypothetical data comparing the calculated half-life of a target protein using different experimental approaches.
| Method | Treatment | Protein Half-life (hours) | Key Considerations |
| Proteasome Inhibition | MG-132 (10 µM) | Not directly measured; protein accumulation observed | Confirms proteasome involvement but doesn't provide kinetic data. Can induce cellular stress. |
| Cycloheximide Chase | CHX (50 µg/mL) | 4.2 | Provides a direct measure of protein half-life under conditions of blocked protein synthesis. |
| SILAC Pulse-Chase | Heavy/Light Amino Acids | 4.5 | Measures protein turnover in a more physiological state without inhibitors. Technically more demanding. |
Table 2: Quantitative Analysis of PROTAC-mediated Degradation
This table presents example data from a dose-response experiment for a hypothetical PROTAC, with and without a proteasome inhibitor.
| PROTAC Concentration | % Target Protein Remaining (24h) | % Target Protein Remaining (24h) + MG-132 (10 µM) |
| 0.1 nM | 95% | 98% |
| 1 nM | 75% | 96% |
| 10 nM | 40% | 94% |
| 100 nM | 15% | 92% |
| 1 µM | 10% | 91% |
| 10 µM | 25% (Hook Effect) | 90% |
| DC50 | ~8 nM | N/A |
| Dmax | ~90% degradation | ~10% degradation |
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay for Determining Protein Half-life
Objective: To determine the half-life of a target protein by inhibiting new protein synthesis and monitoring the degradation of the existing protein pool over time.
Materials:
-
Cells expressing the protein of interest
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and transfer system
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in multiple wells of a culture plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency on the day of the experiment.
-
CHX Treatment: a. Prepare fresh complete medium containing the final desired concentration of CHX (e.g., 50 µg/mL). The optimal concentration should be determined empirically for your cell line.[6] b. Aspirate the old medium from the cells. c. Add the CHX-containing medium to the wells for the different time points. For the 0-hour time point, add medium without CHX.
-
Time Course Collection: a. Immediately after adding the CHX medium, harvest the cells for the 0-hour time point. b. Incubate the remaining plates at 37°C and 5% CO2. c. At each subsequent time point (e.g., 2, 4, 6, 8, 12, 24 hours), harvest the cells.
-
Cell Lysis: a. Wash the cells once with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: a. Transfer the supernatant (cleared lysate) to a new tube. b. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis: a. Normalize the protein concentration for all samples. b. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes. c. Load equal amounts of protein for each time point onto an SDS-PAGE gel. d. Perform electrophoresis and transfer the proteins to a PVDF membrane. e. Block the membrane and probe with the primary antibody for your protein of interest and a loading control. f. Incubate with the appropriate HRP-conjugated secondary antibody and develop with ECL substrate.
-
Data Analysis: a. Quantify the band intensities for your target protein and the loading control at each time point using densitometry software. b. Normalize the target protein band intensity to the loading control for each time point. c. Plot the normalized protein levels (as a percentage of the 0-hour time point) against time. d. Determine the half-life of the protein (the time it takes for the protein level to decrease by 50%).
Protocol 2: Overview of SILAC Pulse-Chase for Protein Turnover Analysis
Objective: To measure the turnover rate of proteins by metabolically labeling them with "heavy" amino acids and then chasing with "light" amino acids, followed by mass spectrometry analysis.
Principle: Cells are first cultured in a medium containing heavy stable isotope-labeled amino acids (e.g., 13C6-Arginine and 13C6,15N2-Lysine). This "pulse" phase labels all newly synthesized proteins. The cells are then switched to a medium containing normal ("light") amino acids. Over time (the "chase" phase), the heavy-labeled proteins are degraded and replaced by newly synthesized light-labeled proteins. The ratio of heavy to light protein at different chase time points, measured by mass spectrometry, allows for the calculation of the degradation rate constant (k_deg) and protein half-life.
Key Steps:
-
Cell Adaptation: Culture cells for several passages in "heavy" SILAC medium to ensure complete incorporation of the heavy amino acids into the proteome.
-
Pulse: The final passage in heavy medium constitutes the "pulse."
-
Chase: At time point 0, switch the cells to "light" medium.
-
Sample Collection: Harvest cells at various time points during the chase (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides (typically with trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Specialized software is used to identify peptides and quantify the ratio of heavy to light forms for each peptide. This ratio is then used to calculate the degradation rate for each identified protein.
Mandatory Visualizations
Caption: The Ubiquitin-Proteasome System (UPS) pathway for protein degradation.
Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).
Caption: Experimental workflow for a Cycloheximide (CHX) Chase Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CRBN Ligands for PROTACs: The Established Benchmark vs. a Novel Challenger
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of the success of a Proteolysis Targeting Chimera (PROTAC). Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex, is a widely exploited target for PROTACs due to its well-characterized ligands and broad tissue expression. This guide provides a detailed comparison of the archetypal CRBN ligand, thalidomide (B1683933), with a newer, less characterized entrant, CRBN ligand-12.
This comparison aims to provide an objective overview, supported by available experimental data, to aid researchers in selecting the appropriate CRBN ligand for their PROTAC development programs. We will delve into their mechanisms of action, physicochemical properties, and the experimental protocols required for their evaluation.
At a Glance: this compound vs. Thalidomide
| Feature | This compound | Thalidomide |
| Chemical Identity | Compound 9 (as per patent CN117616021A) | (RS)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione |
| CAS Number | 2820501-20-8 | 50-35-1 |
| Molecular Formula | C₁₅H₁₆F₂N₂O₃ | C₁₃H₁₀N₂O₄ |
| Binding Affinity (Kd to CRBN) | Data not publicly available | ~250 nM[1] |
| Key Structural Features | Glutarimide (B196013) core with a difluorinated phenyl ring and an azetidine-methanol moiety. | Phthalimide (B116566) and glutarimide rings. |
| Known Limitations | Lack of extensive public data on performance and selectivity. | Chemical instability, potential for off-target effects through neosubstrate degradation[2]. |
| Potential Advantages | Novel scaffold may offer improved physicochemical properties, stability, and a differentiated neosubstrate profile. | Well-established, with a wealth of available data and proven utility in numerous successful PROTACs. |
In-Depth Analysis
Thalidomide: The Prototypical CRBN Ligand
Thalidomide's journey from a notorious teratogen to a cornerstone of targeted protein degradation is a landmark in medicinal chemistry. Its recruitment of CRBN has been leveraged in a multitude of successful PROTACs.
Mechanism of Action and Performance:
Thalidomide binds to a hydrophobic pocket in CRBN, inducing a conformational change that alters its substrate specificity.[1] In the context of a PROTAC, this brings the target protein into proximity with the E3 ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome.
While effective, thalidomide's binding affinity to CRBN is moderate. Its derivatives, lenalidomide (B1683929) and pomalidomide, exhibit stronger binding and are often preferred in PROTAC design.[1] A significant drawback of thalidomide and its analogs is their propensity to induce the degradation of endogenous proteins, known as neosubstrates (e.g., IKZF1, IKZF3, and SALL4), which can lead to off-target effects.[2][] Furthermore, the phthalimide moiety of thalidomide is susceptible to hydrolysis, which can impact the stability and in vivo half-life of the resulting PROTAC.[2]
This compound: A Next-Generation Candidate?
This compound represents a more recent effort to develop novel CRBN ligands that may overcome the limitations of the thalidomide scaffold.
Structural Features and Potential Implications:
The structure of this compound, featuring a difluorinated phenyl ring and an azetidine-methanol group, suggests a design aimed at optimizing physicochemical properties and exploring new interactions within the CRBN binding pocket. The fluorine substitutions can potentially enhance binding affinity, metabolic stability, and cell permeability. The novel substituent on the phenyl ring may alter the surface presented by the CRBN-ligand complex, potentially leading to a different neosubstrate profile compared to thalidomide, which could translate to improved selectivity and a better safety profile.
However, without publicly available experimental data, the performance of this compound in terms of CRBN binding affinity, degradation efficiency (DC50 and Dmax), and neosubstrate engagement remains speculative. Researchers considering this ligand would need to perform the necessary validation experiments outlined in the subsequent sections.
Quantitative Data Summary
Due to the lack of public data for this compound, this section focuses on the well-characterized thalidomide and its more potent analogs, lenalidomide and pomalidomide, to provide a benchmark for performance.
Table 1: Binding Affinities of Thalidomide and its Analogs to CRBN
| Compound | Binding Affinity (Kd) | Method |
| Thalidomide | ~250 nM[1] | Isothermal Titration Calorimetry (ITC) |
| Lenalidomide | ~178 nM[1] | ITC |
| Pomalidomide | ~157 nM[1] | ITC |
Table 2: Representative Degradation Performance of Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax |
| dBET1 | BRD4 | MV4;11 | 18 nM | >95% |
| ARV-110 | Androgen Receptor | VCaP | 1 nM | >95% |
| ARV-471 | Estrogen Receptor α | MCF7 | <1 nM | >95% |
Note: DC50 and Dmax values are highly dependent on the target protein, linker, and cell line used.
Experimental Protocols
To rigorously evaluate and compare CRBN ligands for PROTAC development, a series of well-defined experiments are essential.
CRBN Binding Affinity Assays
a) Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the ligand-CRBN interaction.
-
Methodology:
-
Prepare a solution of purified recombinant CRBN protein (typically in the low µM range) in a suitable buffer (e.g., PBS or HEPES).
-
Load the CRBN solution into the sample cell of the ITC instrument.
-
Prepare a concentrated solution of the CRBN ligand (e.g., thalidomide or this compound) in the same buffer.
-
Load the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the CRBN solution while monitoring the heat changes.
-
Analyze the resulting data to fit a binding isotherm and determine the thermodynamic parameters.
-
b) Surface Plasmon Resonance (SPR)
-
Objective: To measure the kinetics of binding and dissociation (kon and koff) and to determine the binding affinity (Kd).
-
Methodology:
-
Immobilize purified recombinant CRBN protein onto an SPR sensor chip.
-
Prepare a series of dilutions of the CRBN ligand in a suitable running buffer.
-
Flow the ligand solutions over the sensor chip and monitor the change in the SPR signal in real-time.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the ligand.
-
Fit the association and dissociation curves to a suitable binding model to determine the kinetic and affinity constants.
-
Ternary Complex Formation Assays
a) Proximity-Based Assays (e.g., NanoBRET™, TR-FRET)
-
Objective: To confirm that the PROTAC can bridge the interaction between CRBN and the target protein in a cellular environment.
-
Methodology (NanoBRET™ Example):
-
Co-express the target protein fused to a NanoLuc® luciferase and CRBN fused to a HaloTag® in a suitable cell line.
-
Treat the cells with a HaloTag® ligand labeled with a fluorescent acceptor.
-
Add the PROTAC at various concentrations.
-
Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal.
-
An increase in the BRET signal indicates the formation of the ternary complex.
-
Protein Degradation Assays
a) Western Blotting
-
Objective: To quantify the reduction in the levels of the target protein following PROTAC treatment.
-
Methodology:
-
Culture cells and treat with a dose-response range of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells and determine the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control and calculate the DC50 and Dmax values.
-
Neosubstrate Degradation Profiling
a) Proteomics-Based Approaches (e.g., Mass Spectrometry)
-
Objective: To identify and quantify the degradation of off-target proteins (neosubstrates) induced by the CRBN ligand-based PROTAC.
-
Methodology:
-
Treat cells with the PROTAC at a concentration that achieves significant degradation of the target protein.
-
Lyse the cells and digest the proteins into peptides.
-
Analyze the peptide mixture using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Use label-free quantification or isotopic labeling methods (e.g., TMT, SILAC) to compare the protein abundance between the PROTAC-treated and vehicle-treated samples.
-
Identify proteins that are significantly downregulated in the presence of the PROTAC as potential neosubstrates.
-
Visualizing the Pathways and Workflows
Caption: Mechanism of action for a CRBN-recruiting PROTAC.
Caption: Experimental workflow for evaluating a novel CRBN ligand.
Conclusion
Thalidomide has undeniably paved the way for CRBN-based targeted protein degradation. Its well-understood mechanism and extensive use provide a solid foundation and a valuable benchmark for the development of new PROTACs. However, its inherent limitations, including chemical instability and the potential for off-target effects through neosubstrate degradation, necessitate the exploration of novel CRBN ligands.
This compound represents the frontier of this exploration. Its novel chemical scaffold holds the promise of improved physicochemical properties, enhanced stability, and a more favorable selectivity profile. While the lack of public experimental data currently prevents a direct performance comparison, the structural design of this compound is indicative of the rational design principles being employed to create next-generation CRBN-based PROTACs.
For researchers and drug developers, the choice between a well-trodden path with known obstacles and an uncharted but potentially more rewarding route is a familiar one. A thorough experimental evaluation, as outlined in this guide, will be crucial in determining whether novel ligands like this compound can truly surpass the established benchmark set by thalidomide and its analogs, and in turn, lead to the development of safer and more effective protein-degrading therapeutics.
References
A Comparative Analysis of Pomalidomide and Other CRBN Ligands' Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of pomalidomide (B1683931) to the E3 ubiquitin ligase Cereblon (CRBN), contextualized with other notable CRBN ligands. The selection of a high-affinity CRBN ligand is a critical step in the development of potent and selective targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This document summarizes key quantitative binding data, details the experimental methodologies used to obtain this data, and illustrates the relevant biological pathways.
Quantitative Binding Affinity Data
The binding affinity of small molecules to CRBN is a key determinant of their efficacy. The following table summarizes the reported binding affinities of pomalidomide and other well-characterized CRBN ligands, providing a baseline for comparison.
| Compound | Binding Affinity (Kd / Ki) | Binding Affinity (IC50) | Assay Method(s) |
| Pomalidomide | ~157 nM (Kd)[1], 156.60 nM (Ki)[1], 12.5 µM (Kd) | ~3 µM, ~2 µM, 1.2 µM, 153.9 nM | Competitive Titration[1], Isothermal Titration Calorimetry (ITC)[2], Fluorescence Polarization (FP)[3][4], Time-Resolved Fluorescence Energy Transfer (TR-FRET) |
| Lenalidomide | ~178 nM (Ki)[1] | ~1.5 µM, 268.6 nM | Competitive Titration[1], Fluorescence Polarization (FP)[4] |
| Thalidomide (B1683933) | ~250 nM (Kd)[1] | ~30 µM, 347.2 nM | Competitive Titration[1], Fluorescence Polarization (FP)[4] |
| Iberdomide (CC-220) | Higher affinity than Pomalidomide | ~150 nM | Not Specified, TR-FRET |
Note on "CRBN ligand-12": Publicly available scientific literature and databases do not provide specific, quantitative binding affinity data for a molecule definitively identified as "this compound". A molecule designated "E3 ligase Ligand 12" has been identified as a ligand for cIAP1, a different E3 ligase.[5][6] While a "CRBN ligand 12" is mentioned in the context of PROTAC synthesis, its direct binding affinity to CRBN is not reported.[7][8][9] Therefore, a direct comparison with a specifically named "this compound" is not possible at this time.
Experimental Protocols
The quantitative data presented above are derived from various biophysical and biochemical assays. Understanding the principles behind these methods is essential for interpreting the data and designing new experiments.
Fluorescence Polarization (FP) Assay
Principle: This competitive binding assay measures the binding of a test compound to CRBN by observing the displacement of a fluorescently labeled CRBN ligand (tracer). When the tracer is bound to the larger CRBN protein, it tumbles slower in solution, resulting in a high fluorescence polarization signal. When displaced by a competing ligand, the tracer tumbles faster, leading to a decrease in the polarization signal.
Protocol Outline:
-
Reagents: Purified recombinant human CRBN/DDB1 complex, a fluorescently labeled thalidomide tracer (e.g., Cy5-labeled Thalidomide), assay buffer, and test compounds.[10]
-
Procedure:
-
A fixed concentration of the fluorescent tracer and CRBN protein are added to the wells of a microplate.[11]
-
Serial dilutions of the test compounds are then added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization is measured using a microplate reader.
-
-
Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of the test compound to determine the IC50 value.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the binding of an analyte (e.g., a small molecule ligand) to a ligand (e.g., CRBN protein) immobilized on a sensor chip. Binding events cause a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the determination of association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated.
Protocol Outline:
-
Reagents: Purified recombinant CRBN protein, test compounds, and an appropriate SPR sensor chip (e.g., Ni-NTA for His-tagged CRBN).
-
Procedure:
-
The CRBN protein is immobilized on the sensor chip surface.
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
Serial dilutions of the test compound are injected over the surface, and the change in response units (RU) is monitored during the association phase.
-
The injection of the test compound is stopped, and the dissociation of the compound from the CRBN protein is monitored in the running buffer.
-
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon and koff) and the dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. A solution of the ligand is titrated into a solution of the protein, and the heat released or absorbed is measured. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[12]
Protocol Outline:
-
Reagents: Purified recombinant CRBN protein and the test compound, both in the same precisely matched buffer.
-
Procedure:
-
The sample cell of the calorimeter is filled with the CRBN protein solution.
-
The injection syringe is filled with a concentrated solution of the test compound.
-
A series of small injections of the test compound are made into the sample cell.
-
The heat change after each injection is measured.
-
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to the protein. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.[13]
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
Principle: This assay measures the proximity between a donor fluorophore and an acceptor fluorophore. In the context of CRBN binding, a tagged CRBN protein (e.g., His-tagged) is labeled with a donor fluorophore (e.g., via an anti-His antibody conjugated to Terbium). A fluorescently labeled tracer ligand binds to CRBN, bringing an acceptor fluorophore into close proximity with the donor. Excitation of the donor results in energy transfer to the acceptor and a specific FRET signal. Unlabeled ligands compete with the tracer, leading to a decrease in the FRET signal.
Protocol Outline:
-
Reagents: Tagged CRBN/DDB1 complex (e.g., His-tagged), a donor-labeled antibody (e.g., Tb-anti-His), a fluorescently labeled tracer ligand, and test compounds.
-
Procedure:
-
A constant concentration of the tagged CRBN/DDB1 complex and the donor-labeled antibody are added to the wells of a microplate.
-
The fluorescent tracer is added to the wells.
-
Serial dilutions of the test compounds are added.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: The decrease in the FRET signal is plotted against the concentration of the test compound to determine the IC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of CRBN ligands and a typical experimental workflow for their characterization.
Caption: Pomalidomide-induced protein degradation pathway.
Caption: A typical workflow for characterizing CRBN ligands.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]
- 3. E3 ligase Ligand 12 | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 4. reactionbiology.com [reactionbiology.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ligand for E3 Ligase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. opendata.uni-halle.de [opendata.uni-halle.de]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Lenalidomide Derivatives as Alternative CRBN Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lenalidomide (B1683929) and its derivatives, focusing on their role as alternative ligands for the Cereblon (CRBN) E3 ubiquitin ligase. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes, this document aims to be a valuable resource for researchers in the field of targeted protein degradation.
Introduction to Lenalidomide and CRBN Modulation
Lenalidomide is an immunomodulatory drug (IMiD) that exerts its therapeutic effects by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][2] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[1][2] In multiple myeloma, the primary neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is cytotoxic to myeloma cells.[1][2]
The success of lenalidomide has spurred the development of next-generation CRBN modulators, known as Cereblon E3 Ligase Modulatory Drugs (CELMoDs), such as iberdomide (B608038) (CC-220) and mezigdomide (B2442610) (CC-92480).[3][4] These derivatives are designed to have enhanced binding affinity for CRBN and greater potency in degrading target neosubstrates, offering potential advantages over lenalidomide, including overcoming resistance.[4][5]
Comparative Performance of CRBN Ligands
The efficacy of lenalidomide and its derivatives as CRBN ligands is primarily determined by their binding affinity to CRBN and their ability to induce the degradation of target neosubstrates. The following tables summarize the available quantitative data for key CRBN modulators.
Table 1: CRBN Binding Affinity
The binding affinity of a ligand to CRBN is a critical parameter that influences its potency. It is often measured as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Lower values indicate a higher binding affinity.
| Compound | IC50 (nM) | Kd (nM) | Assay Method |
| Thalidomide (B1683933) | - | ~250 | Not Specified |
| Lenalidomide | - | ~178 | Not Specified |
| Pomalidomide | ~3000 | ~157 | Competitive Binding Assay, Not Specified |
| Iberdomide (CC-220) | ~150 | - | Competitive TR-FRET |
| Mezigdomide (CC-92480) | ~30 | - | Not Specified |
Note: Assay methods and conditions can vary between studies, affecting direct comparability of values.
Table 2: Neosubstrate Degradation
The primary therapeutic effect of these CRBN modulators is the degradation of IKZF1 and IKZF3. The efficiency of degradation is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Compound | Target | DC50 (nM) | Dmax (%) | Cell Line |
| Lenalidomide | IKZF1/3 | - | - | MM.1S |
| Iberdomide (CC-220) | IKZF1/3 | - | >90% at 1 µM | MM.1S |
| Mezigdomide (CC-92480) | IKZF1/3 | <1 | >90% | H929 |
| 6-fluoro lenalidomide | IKZF1 | <10 | >80% | MM.1S |
Note: Data on DC50 and Dmax is often presented graphically in publications and precise numerical values can be difficult to ascertain without access to the raw data.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
CRBN Binding Assay (Fluorescence Polarization)
This assay quantitatively measures the binding affinity of a test compound to CRBN by competing with a fluorescently labeled ligand.
Materials:
-
Purified recombinant human CRBN protein
-
Fluorescently labeled thalidomide analog (tracer)
-
Test compounds (Lenalidomide and derivatives)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
Black, low-volume 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed concentration of the fluorescently labeled tracer to all wells.
-
Add the purified CRBN protein to all wells except for the negative control.
-
Add the serially diluted test compounds to the appropriate wells.
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
The IC50 value is determined by plotting the fluorescence polarization signal against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.
Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay measures the formation of the ternary complex (CRBN-ligand-neosubstrate) using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-IKZF1/3 (donor) and HaloTag®-CRBN (acceptor)
-
FuGENE® HD Transfection Reagent
-
HaloTag® NanoBRET® 618 Ligand
-
Test compounds (Lenalidomide and derivatives)
-
White, 96-well cell culture plates
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-IKZF1/3 and HaloTag®-CRBN expression vectors.
-
Plate the transfected cells into a 96-well plate and incubate for 24 hours.
-
Label the cells with the HaloTag® NanoBRET® 618 Ligand.
-
Treat the cells with serial dilutions of the test compounds.
-
Add the NanoBRET® substrate.
-
Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.
-
The BRET ratio is calculated by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates the formation of the ternary complex.
Neosubstrate Degradation Assay (HiBiT)
This assay quantifies the degradation of a target protein in live cells by measuring the luminescence from a small peptide tag (HiBiT) that is knocked into the endogenous protein locus.
Materials:
-
Cell line with the target protein (e.g., IKZF1 or IKZF3) endogenously tagged with HiBiT (e.g., MM.1S-IKZF1-HiBiT)
-
LgBiT protein
-
Nano-Glo® Live Cell Assay System
-
Test compounds (Lenalidomide and derivatives)
-
White, 96-well cell culture plates
Procedure:
-
Plate the HiBiT-tagged cells into a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Add the LgBiT protein and Nano-Glo® substrate to the cells.
-
Measure the luminescence using a plate reader.
-
A decrease in luminescence corresponds to the degradation of the HiBiT-tagged protein.
-
The DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation) are calculated by plotting the luminescence signal against the logarithm of the test compound concentration.
Conclusion
The development of lenalidomide derivatives, particularly CELMoDs like iberdomide and mezigdomide, represents a significant advancement in the field of targeted protein degradation.[3][4] These next-generation CRBN ligands exhibit enhanced binding affinity and superior potency in degrading key oncoproteins compared to lenalidomide.[1][5] The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of novel CRBN modulators, which will be crucial for the development of more effective and selective cancer therapies.
References
- 1. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Cereblon (CRBN) Engagement in Live Cells
For researchers, scientists, and drug development professionals, confirming target engagement is a critical step in the development of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. This guide provides an objective comparison of key methodologies for validating the engagement of Cereblon (CRBN), a widely utilized E3 ubiquitin ligase, in a live-cell context. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.
The recruitment of CRBN by small molecules, such as immunomodulatory drugs (IMiDs) and proteolysis-targeting chimeras (PROTACs), is a cornerstone of many targeted protein degradation strategies.[1] Validating that a compound effectively engages CRBN within the complex milieu of a living cell is paramount for establishing a molecule's mechanism of action and guiding its optimization. This guide focuses on two principal live-cell methodologies: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA). Additionally, we will discuss Fluorescence Polarization (FP) as a valuable in vitro biochemical assay that complements these cellular approaches.
Quantitative Comparison of CRBN Engagement Assays
To facilitate a clear comparison of the primary live-cell and in vitro methods for validating CRBN engagement, the following table summarizes key quantitative parameters and characteristics of each assay.
| Assay Method | Principle | Cell-Based | Throughput | Key Quantitative Output | Typical Values for Pomalidomide (CRBN Binder) |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between NanoLuc-CRBN and a fluorescent tracer.[2] | Yes (Live Cells) | High | IC50 (half-maximal inhibitory concentration) | ~265 nM[3] |
| CETSA | Ligand-induced thermal stabilization of the target protein.[4] | Yes (Live Cells) | Medium | ΔTm (change in melting temperature) / IC50 (isothermal dose-response) | Not widely reported for direct comparison |
| Fluorescence Polarization (FP) | Change in the polarization of fluorescently labeled CRBN ligand upon binding to CRBN.[5][6] | No (Biochemical) | High | IC50 / Kd (dissociation constant) | ~264.8 nM[3] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental steps is crucial for understanding and implementing these assays. The following diagrams, created using the DOT language for Graphviz, illustrate the CRBN-mediated protein degradation pathway and the workflows of the key validation assays.
CRBN-Mediated Protein Degradation Pathway
Caption: Mechanism of PROTAC-induced protein degradation via CRBN E3 ligase.
Experimental Workflow: NanoBRET™ CRBN Target Engagement Assay
Caption: Workflow for the NanoBRET CRBN target engagement assay.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA) for CRBN
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) for CRBN.
Logical Comparison of Live-Cell CRBN Engagement Assays
References
- 1. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Assay in Summary_ki [bdb99.ucsd.edu]
Comparative Stability Analysis: Phenyl-Glutarimides Versus Next-Generation CRBN Ligands
In the rapidly evolving field of targeted protein degradation, the stability of Cereblon (CRBN) E3 ligase modulators is a critical parameter influencing their efficacy and pharmacokinetic profiles. This guide provides a comparative analysis of the stability of traditional phenyl-glutarimide-based CRBN ligands, such as lenalidomide (B1683929) and pomalidomide, against emerging, structurally distinct CRBN ligands.
Introduction to CRBN Ligands
Phenyl-glutarimides, including thalidomide (B1683933) and its analogs, represent the first generation of clinically successful CRBN modulators. These molecules function as "molecular glues," inducing the degradation of specific neosubstrate proteins. However, the development of next-generation, non-glutarimide CRBN ligands aims to overcome some of the limitations of the parent scaffold, including aspects of their stability. This comparison focuses on key stability parameters to inform researchers and drug developers in the selection and design of CRBN-directed therapies.
Comparative Stability Data
The following table summarizes the metabolic stability of representative phenyl-glutarimide ligands and a newer class of CRBN ligands in human liver microsomes. This in vitro assay is a standard method for predicting in vivo metabolic clearance.
| Compound Class | Representative Compound | Human Liver Microsome Intrinsic Clearance (CLint, µL/min/mg) | Half-life (t½, min) | Data Source |
| Phenyl-glutarimide | Lenalidomide | < 5.8 | > 120 | |
| Phenyl-glutarimide | Pomalidomide | 14 | 49.5 | |
| Non-glutarimide | Compound XYZ (Exemplary) | 8 | 87 | Fictional data for illustrative purposes |
Note: "Compound XYZ" is included as a placeholder to illustrate how a next-generation, non-glutarimide ligand might compare. Actual values for specific non-glutarimide ligands will vary.
Experimental Protocols
Human Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound when incubated with human liver microsomes, which contain key drug-metabolizing enzymes.
Protocol:
-
Reagents and Materials: Human liver microsomes (pooled), NADPH regenerating system, test compound, positive control (e.g., a rapidly metabolized compound like verapamil), and a negative control (incubation without NADPH).
-
Incubation: The test compound (typically at a final concentration of 1 µM) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to quantify the remaining parent compound.
-
Data Calculation: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint) and the half-life (t½).
Visualizing Key Concepts
To further elucidate the context of this comparison, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: CRBN-mediated protein degradation pathway.
Caption: Microsomal stability assay workflow.
Discussion and Conclusion
The stability of a CRBN ligand is a multifaceted issue. Phenyl-glutarimides like lenalidomide exhibit high metabolic stability, which contributes to their clinical success. Pomalidomide shows a slightly higher clearance rate but maintains effective therapeutic concentrations. The development of non-glutarimide CRBN ligands is driven by the desire to fine-tune physicochemical properties, potentially improving aspects like cell permeability, reducing off-target effects, and modifying pharmacokinetic profiles.
While direct, publicly available, head-to-head stability comparisons between phenyl-glutarimides and a specific "CRBN ligand-12" are not available, the principles outlined in this guide and the standardized experimental protocols provide a framework for researchers to conduct such evaluations. The choice of a CRBN ligand for a specific therapeutic application will depend on a holistic assessment of its properties, including but not limited to its stability, potency, and selectivity. The continued exploration of diverse chemical scaffolds for CRBN modulation is crucial for advancing the field of targeted protein degradation.
A Head-to-Head Comparison of CRBN E3 Ligase Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase ligand is a critical determinant of the potency, selectivity, and overall success of a Proteolysis Targeting Chimera (PROTAC). Cereblon (CRBN), a substrate receptor of the Cullin-4A E3 ubiquitin ligase complex (CRL4^CRBN^), has become a cornerstone of PROTAC design. Ligands for CRBN, particularly those derived from immunomodulatory drugs (IMiDs), are widely utilized to hijack the cellular protein disposal machinery. This guide provides an objective, data-driven comparison of various CRBN E3 ligase ligands, from the foundational IMiDs to the next-generation Cereblon E3 Ligase Modulators (CELMoDs), to aid researchers in making informed decisions for their TPD strategies.
Quantitative Performance Comparison of CRBN Ligands
The efficacy of a CRBN ligand, both as a standalone agent and as a component of a PROTAC, is determined by several key parameters. These include its binding affinity to CRBN and the subsequent efficiency and potency with which it induces the degradation of target proteins. The following tables summarize key quantitative data for prominent CRBN ligands. It is important to note that direct head-to-head comparisons in the same cellular context and with the same target protein are often limited in the literature; therefore, the data presented here is compiled from various sources to provide a relative performance benchmark.
| Ligand | Type | Binding Affinity (Kd) to CRBN | Notes |
| Thalidomide (B1683933) | IMiD | ~250 nM[1][2][3] | The parent compound of the IMiD family. |
| Lenalidomide | IMiD | ~178 nM[2][3] | An analog of thalidomide with improved potency and a different safety profile.[4][5] |
| Pomalidomide | IMiD | ~157 nM[2][3] | A potent thalidomide analog, generally considered a more potent degrader of CRBN neosubstrates than lenalidomide.[3] |
| Iberdomide (B608038) (CC-220) | CELMoD | IC50 of ~0.06 µM[6] | A next-generation CRBN modulator with higher affinity than traditional IMiDs.[7] Induces 50% of CRBN into the 'closed' or active conformation at saturating concentrations.[6][8] |
| Mezigdomide (B2442610) (CC-92480) | CELMoD | IC50 of ~0.03 µM[6] | A highly potent CELMoD with greater affinity for CRBN than iberdomide.[6] Induces 100% of CRBN into the 'closed' conformation at saturating concentrations, leading to enhanced degradation of neosubstrates.[6][8] |
Performance of CRBN-based PROTACs
The choice of CRBN ligand directly impacts the degradation efficiency (DC50) and maximal degradation (Dmax) of the resulting PROTAC. The following table provides examples of CRBN-based PROTACs and their performance against specific protein targets.
| PROTAC Example | CRBN Ligand | Target Protein | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line |
| PROTAC 139 | Thalidomide analog | BRD4 | 3.3 nM[1] | 97%[1] | PC3 |
| dBET1 | Pomalidomide analog | BRD4 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells |
| Compound 57 | Lenalidomide analog | IRAK4 | < 0.01 nM | Not specified | PMBC cells[9] |
| Compound B6 | Novel CRBN binder | BRD9 | 1 nM | Not specified | Not specified[10] |
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 8. An update on CELMoDs in myeloma: the promising activity and safety of iberdomide & mezigdomide | VJHemOnc [vjhemonc.com]
- 9. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of E3 Ligase Ligands for Target Protein Degradation [mdpi.com]
Specificity Analysis of CRBN Ligand-12 Against Other E3 Ligases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The recruitment of E3 ubiquitin ligases is a cornerstone of targeted protein degradation (TPD) technologies, most notably Proteolysis Targeting Chimeras (PROTACs). Among the more than 600 known E3 ligases, Cereblon (CRBN) has emerged as one of the most frequently utilized due to the availability of well-characterized ligands, such as derivatives of thalidomide. This guide provides a comparative analysis of a representative CRBN ligand, pomalidomide (B1683931) (as a proxy for the less publicly characterized CRBN ligand-12), against ligands for other commonly employed E3 ligases: von Hippel-Lindau (VHL), Mouse Double Minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs). The following sections present a compilation of experimental data to objectively assess the specificity and performance of these ligands, supplemented with detailed experimental protocols.
Comparative Analysis of E3 Ligase Ligand Specificity
The choice of an E3 ligase and its corresponding ligand is a critical determinant of a degrader's efficacy and safety profile. Ideally, an E3 ligase ligand should exhibit high affinity and specificity for its target ligase with minimal off-target interactions. The following table summarizes the binding affinities of representative ligands for their respective E3 ligases and known off-target interactions. It is important to note that direct, head-to-head comparative studies of a specific "this compound" against a comprehensive panel of other E3 ligases are not extensively available in public literature. Therefore, pomalidomide, a structurally related and well-documented CRBN ligand, is used here as a surrogate to provide a meaningful comparison.
| Ligand | Target E3 Ligase | Binding Affinity (Kd/IC50/Ki) | Known Off-Target E3 Ligases | Key Neo-substrate Off-Targets |
| Pomalidomide | CRBN | ~157-250 nM (Kd)[1], ~2 µM (IC50 in cells)[2] | Generally considered selective for CRBN over other E3 ligase families. | IKZF1, IKZF3, GSPT1, CK1α |
| VH032 | VHL | 185 nM (Kd)[3] | Not reported to have significant affinity for CRBN, MDM2, or IAPs. | Generally considered highly selective for VHL. |
| Nutlin-3a | MDM2 | ~36 nM (Ki), ~90 nM (IC50)[4][5] | Not reported to have significant affinity for CRBN, VHL, or IAPs. | Primarily targets the p53-binding pocket of MDM2. |
| LCL161 | cIAP1, cIAP2, XIAP | Binds to multiple IAP family members.[6] | Not reported to have significant affinity for CRBN, VHL, or MDM2. | Primarily targets the BIR domains of IAP proteins. |
Signaling Pathways and Experimental Workflows
To understand the context of specificity analysis, it is crucial to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
Caption: CRBN-mediated protein degradation pathway initiated by a PROTAC.
Caption: Workflow for assessing the specificity of an E3 ligase ligand.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to assess ligand specificity.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of a ligand binding to an E3 ligase.
Protocol Summary:
-
Sample Preparation:
-
Dialyze the purified recombinant E3 ligase and the ligand into the same buffer to minimize buffer mismatch effects. A common buffer is 50 mM HEPES, 150 mM NaCl, pH 7.4.[1]
-
Determine the precise concentrations of the protein and ligand.
-
-
ITC Experiment:
-
Load the E3 ligase solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe at a concentration 10-15 times that of the protein.
-
Perform a series of injections of the ligand into the sample cell while monitoring the heat change.
-
A control experiment with ligand injected into buffer is performed to determine the heat of dilution.
-
-
Data Analysis:
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of a ligand with its target E3 ligase in a cellular environment.
Protocol Summary:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the test ligand or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.[9]
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.[10]
-
Cool the samples to room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated proteins by centrifugation.
-
Quantify the amount of the target E3 ligase in the soluble fraction using Western blotting or other detection methods like AlphaScreen.[9][10]
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the ligand indicates target engagement.
-
Pulldown Assay
Objective: To identify proteins that interact with a specific E3 ligase ligand.
Protocol Summary:
-
Bait Preparation:
-
Immobilize a tagged recombinant E3 ligase ("bait") on affinity beads (e.g., His-tag with Ni-NTA beads, GST-tag with glutathione (B108866) beads).
-
-
Incubation with Prey:
-
Washing and Elution:
-
Wash the beads several times with a wash buffer to remove non-specific binders.
-
Elute the bait protein and its interacting partners from the beads.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Identify the interacting proteins by Western blotting with specific antibodies or by mass spectrometry for a broader, unbiased analysis.[13]
-
NanoBRET™ Target Engagement Assay
Objective: To quantify the apparent affinity of a ligand for its target E3 ligase within intact, live cells.
Protocol Summary:
-
Cell Preparation:
-
Transfect cells to express the target E3 ligase fused to NanoLuc® luciferase.
-
-
Assay Setup:
-
Add a cell-permeable fluorescent tracer that binds to the E3 ligase to the cells.
-
Add the test ligand at various concentrations.
-
-
BRET Measurement:
-
Add the NanoLuc® substrate. Bioluminescence resonance energy transfer (BRET) occurs between the NanoLuc®-fused E3 ligase and the fluorescent tracer.
-
The test ligand competes with the tracer for binding to the E3 ligase, leading to a dose-dependent decrease in the BRET signal.
-
-
Data Analysis:
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the origin of the stereoselective affinity of Nutlin-3 geometrical isomers for the MDM2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 13. m.youtube.com [m.youtube.com]
- 14. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 15. eubopen.org [eubopen.org]
- 16. NanoBRET® Target Engagement BET BRD Assays [promega.jp]
Quantitative Proteomics Analysis Reveals Distinct Selectivity Profiles of CRBN Ligands
A Comparative Guide to the Selectivity of Avadomide (CC-122) and Other CRBN-Modulating Compounds
In the landscape of targeted protein degradation, the Cereblon (CRBN) E3 ubiquitin ligase has emerged as a pivotal target. Small molecule ligands that modulate CRBN activity, such as the immunomodulatory drugs (IMiDs) and newer Cereblon E3 Ligase Modulators (CELMoDs), induce the degradation of specific cellular proteins, offering therapeutic potential in oncology and other diseases. A critical aspect in the development of these molecules is understanding their selectivity – which proteins they target for degradation. This guide provides a comparative analysis of the CRBN ligand Avadomide (CC-122) against other well-characterized CRBN ligands, leveraging quantitative proteomics data to illuminate their distinct selectivity profiles.
While the specific compound "CRBN ligand-12" lacks extensive characterization in publicly available literature, this guide will focus on Avadomide (CC-122), a potent, novel CRBN ligand, and compare its effects with those of established immunomodulatory drugs (IMiDs) such as lenalidomide (B1683929) and pomalidomide, as well as the newer CELMoD, iberdomide. This comparison is based on quantitative mass spectrometry-based proteomic profiling, which provides a global and unbiased view of changes in protein abundance upon compound treatment.
Comparative Analysis of Neosubstrate Degradation
Quantitative proteomics experiments have revealed that while there is an overlap in the proteins targeted by different CRBN ligands, there are also clear distinctions in their selectivity. Avadomide, for instance, has been shown to induce the degradation of the zinc finger protein ZMYM2, a target not significantly affected by lenalidomide or iberdomide, and only minimally by pomalidomide.[1]
Below is a summary of the differential effects of various CRBN ligands on key neosubstrates as determined by quantitative proteomics.
| Target Protein | Avadomide (CC-122) | Pomalidomide | Lenalidomide | Iberdomide (CC-220) | Reference |
| ZMYM2 | Robust Degradation | Minor Degradation | No Effect | No Effect | [1] |
| IKZF1 (Ikaros) | Degradation | Degradation | Degradation | Degradation | [2][3] |
| IKZF3 (Aiolos) | Degradation | Degradation | Degradation | Degradation | [2][3] |
| CK1α | No Significant Effect | No Significant Effect | Degradation | No Significant Effect | [2] |
| GSPT1 | Degradation | Degradation | Degradation | Not Reported | [4] |
Experimental Protocols
The following sections detail the methodologies typically employed in the quantitative proteomic assessment of CRBN ligand selectivity.
Cell Culture and Treatment
Human cell lines, such as the hepatocellular carcinoma line Hep3B or the acute myeloid leukemia cell line TF-1, are cultured under standard conditions.[1] For proteomic analysis, cells are treated with the CRBN ligand of interest (e.g., Avadomide at a concentration of 10 µmol/L) or a vehicle control (e.g., DMSO) for a specified duration, typically ranging from 5 to 24 hours.[1][4]
Quantitative Mass Spectrometry-Based Proteomic Profiling
Sample Preparation: Following treatment, cells are harvested and lysed. Proteins are extracted, and their concentrations are determined. The proteins are then denatured, reduced, alkylated, and digested into peptides using an enzyme such as trypsin.
Isobaric Labeling (e.g., TMT): For relative quantification, peptides from different treatment conditions can be labeled with isobaric tags, such as Tandem Mass Tags (TMT). This allows for the multiplexed analysis of several samples in a single mass spectrometry run.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled (or label-free) peptide mixtures are then separated by liquid chromatography and analyzed by a high-resolution mass spectrometer. The mass spectrometer isolates and fragments the peptides, and the resulting fragmentation spectra are used to identify the peptide sequences and quantify the relative abundance of the proteins from which they originated.
Data Analysis: The acquired mass spectrometry data is processed using specialized software to identify and quantify thousands of proteins. Statistical analysis is then performed to identify proteins that show significant changes in abundance between the different treatment conditions. The results are often visualized using volcano plots, which display the statistical significance versus the magnitude of change for each protein.[1]
Ubiquitinomics
To confirm that the downregulation of a protein is due to proteasomal degradation, ubiquitinomics can be performed. This technique involves the enrichment of ubiquitinated peptides from cell lysates, followed by mass spectrometry analysis. An increase in the ubiquitination of a specific protein upon treatment with a CRBN ligand provides strong evidence that it is a direct neosubstrate of the CRBN-E3 ligase complex.[4]
Visualizing the Mechanism and Workflow
To better understand the processes involved in assessing CRBN ligand selectivity, the following diagrams illustrate the key signaling pathway and the experimental workflow.
Caption: CRBN Ligand-Induced Protein Degradation Pathway.
Caption: Workflow for Quantitative Proteomic Analysis.
Conclusion
Quantitative proteomics is an indispensable tool for characterizing the selectivity of CRBN ligands. The data clearly demonstrates that while compounds may share a common binding site on CRBN, subtle structural differences can lead to distinct downstream effects on the proteome. Avadomide (CC-122) exemplifies this, with its unique ability to induce the degradation of ZMYM2, distinguishing it from other well-known CRBN modulators. A thorough understanding of these selectivity profiles is crucial for the rational design of next-generation protein degraders with improved efficacy and reduced off-target effects.
References
- 1. Avadomide Induces Degradation of ZMYM2 Fusion Oncoproteins in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel immunomodulatory drugs and neo-substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CC-122, a pleiotropic pathway modifier, mimics an interferon response and has antitumor activity in DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neospherebiotechnologies.com [neospherebiotechnologies.com]
Navigating the Selectivity Landscape of CRBN Ligands: A Comparative Guide to Cross-Reactivity
While specific cross-reactivity data for the molecule designated "CRBN ligand-12" is not publicly available, the broader challenge of off-target effects is a critical consideration in the development of all Cereblon (CRBN) ligands, particularly in the context of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of the cross-reactivity profiles of well-characterized CRBN ligands and the experimental methodologies employed to assess their selectivity.
The recruitment of the E3 ubiquitin ligase CRBN is a cornerstone of many targeted protein degradation strategies. However, the inherent ability of CRBN ligands to induce the degradation of proteins other than the intended target, a phenomenon known as neosubstrate degradation, presents a significant hurdle in drug development. Understanding and minimizing these off-target effects is paramount for creating safe and effective therapeutics.
Comparative Analysis of CRBN Ligand Cross-Reactivity
The most well-known CRBN ligands, the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, are known to induce the degradation of a range of zinc finger (ZF) transcription factors, most notably IKZF1 (Ikaros) and IKZF3 (Aiolos).[1][] This off-target activity, while therapeutically beneficial in certain hematological malignancies, is often undesirable when these ligands are incorporated into PROTACs for other indications.
Recent research has focused on developing novel CRBN ligands with improved selectivity and reduced neosubstrate degradation. These efforts have led to the discovery of ligands that, through structural modifications, exhibit a diminished capacity to recruit and degrade classical neosubstrates.[3][4]
Below is a summary of commonly observed neosubstrates for different classes of CRBN ligands.
| Ligand Class | Representative Ligands | Commonly Observed Neosubstrates | Key Findings & References |
| Immunomodulatory Drugs (IMiDs) | Thalidomide, Lenalidomide, Pomalidomide | IKZF1, IKZF3, CK1α, GSPT1, SALL4 | These first-generation ligands are known to act as "molecular glues," inducing the degradation of several zinc-finger proteins and other key cellular regulators.[1][][3] |
| Next-Generation Ligands | Benzamide-type derivatives, Phenyl-substituted isoindolinones | Reduced degradation of IKZF1, IKZF3, and SALL4 | Structural modifications aim to disrupt the interactions necessary for neosubstrate recruitment while maintaining CRBN binding for PROTAC applications.[3][4] |
| Covalent Ligands | Fluorosulfate-based compounds | Can exhibit altered neosubstrate profiles | Covalent modification of CRBN can lead to prolonged target degradation and potentially a different off-target profile that requires thorough characterization.[5] |
Experimental Protocols for Assessing Cross-Reactivity
A variety of experimental techniques are employed to characterize the cross-reactivity of CRBN ligands. These methods can be broadly categorized into cell-based and biochemical assays.
Global Proteomics by Mass Spectrometry
This is a powerful, unbiased method to identify all proteins that are degraded upon treatment with a CRBN ligand or a PROTAC incorporating it.
Methodology:
-
Cell Treatment: Culture relevant cell lines (e.g., MOLT4, Kelly) and treat with the compound of interest or a vehicle control (e.g., DMSO) for a specified time course (e.g., 5, 24 hours).
-
Cell Lysis and Protein Digestion: Harvest cells, lyse them to extract total protein, and digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (Optional but Recommended): Label the peptide samples from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ) to enable multiplexed quantitative analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to determine their sequence and relative abundance.
-
Data Analysis: Identify and quantify proteins across all samples. Proteins showing a significant decrease in abundance in the compound-treated samples compared to the control are considered potential off-targets.
Ternary Complex Formation Assays (e.g., NanoBRET, TR-FRET)
These assays directly measure the formation of the ternary complex between the CRBN E3 ligase, the PROTAC (or ligand), and an off-target protein.
NanoBRET (Bioluminescence Resonance Energy Transfer) Assay Protocol:
-
Cell Line Engineering: Generate a cell line that stably expresses the potential off-target protein fused to a NanoLuciferase (NLuc) tag.
-
Transfection: Transfect these cells with a plasmid encoding HaloTag-fused CRBN.
-
Treatment: Treat the cells with a fluorescent HaloTag ligand (e.g., NanoBRET-618) and the PROTAC or CRBN ligand at various concentrations.
-
BRET Measurement: If a ternary complex forms, the NLuc and the fluorescent HaloTag will be in close proximity, resulting in a BRET signal that can be measured on a plate reader.[1]
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay Protocol:
-
Reagents: Purified recombinant off-target protein (labeled with a donor fluorophore, e.g., Terbium) and purified recombinant CRBN (labeled with an acceptor fluorophore, e.g., BODIPY).
-
Assay Setup: In a microplate, combine the labeled proteins with the CRBN ligand or PROTAC at various concentrations.
-
Incubation: Allow the components to incubate and reach binding equilibrium.
-
FRET Measurement: Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores. An increase in the acceptor signal indicates the formation of the ternary complex.
Cellular Target Engagement Assays
These assays confirm that the CRBN ligand binds to CRBN within a cellular context.
Methodology:
-
Cell Pre-treatment: Treat cells with the unlabeled CRBN ligand of interest at various concentrations.
-
Probe Addition: Add a fluorescently labeled CRBN ligand (tracer) at a fixed concentration.
-
Measurement: If the test ligand binds to CRBN, it will compete with the fluorescent tracer, leading to a decrease in the fluorescent signal, which can be measured by techniques like fluorescence polarization or in-cell ELISA.[4]
Visualizing Workflows and Pathways
To better understand the processes involved in CRBN-mediated protein degradation and its analysis, the following diagrams illustrate the key concepts.
Caption: CRBN-mediated protein degradation pathway.
References
A Comparative Guide to Novel CRBN Ligands vs. Immunomodulatory Drugs (IMiDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of novel Cereblon (CRBN) E3 ligase modulators, also known as CELMoDs (Cereblon E3 Ligase Modulating Drugs), against traditional immunomodulatory drugs (IMiDs). It highlights the key advantages of these next-generation agents, supported by comparative data and detailed experimental methodologies.
Introduction: The Evolution of Cereblon Modulation
Immunomodulatory drugs (IMiDs) such as lenalidomide (B1683929) and pomalidomide (B1683931) have been foundational in the treatment of hematological malignancies, particularly multiple myeloma. Their mechanism of action relies on binding to Cereblon (CRBN), a substrate receptor for the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex.[1][2][3] This binding acts as a "molecular glue," redirecting the E3 ligase to ubiquitinate and induce the proteasomal degradation of specific proteins not normally targeted by the native complex. These "neosubstrates" include the critical lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4][5][6]
Novel CRBN ligands, or CELMoDs, such as iberdomide (B608038) (CC-220) and mezigdomide (B2442610) (CC-92480), represent a significant advancement over traditional IMiDs. While they share the same fundamental mechanism, they are engineered for higher affinity to CRBN and superior efficiency in neosubstrate degradation.[7][8] This enhanced biochemical potency translates into distinct clinical advantages, including the ability to overcome IMiD resistance and potentially target a broader range of substrates.[7][9]
Mechanism of Action: Enhancing the Molecular Glue Effect
Both IMiDs and CELMoDs function by inducing the formation of a ternary complex between CRBN and a neosubstrate. The ligand sits (B43327) in a tri-tryptophan pocket on the CRBN surface, creating a new interface for neosubstrate recruitment. CELMoDs, however, make more extensive contacts with CRBN, leading to a more stable and efficient ternary complex.[10][11] This enhanced interaction drives faster and more profound degradation of target proteins.[8][12] Mezigdomide, for instance, can induce a 100% "closed" or active conformation of CRBN at saturating concentrations, compared to just 20% for pomalidomide, leading to maximal degradation efficiency.[9]
Quantitative Comparison: Potency and Substrate Degradation
The primary advantages of novel CRBN ligands are quantifiable through their higher binding affinity to CRBN and their superior efficiency in degrading key neosubstrates. CELMoDs like iberdomide and mezigdomide bind to CRBN with approximately 10- to 20-fold higher affinity than lenalidomide or pomalidomide.[7][8] This translates to lower concentrations required to achieve 50% of maximal degradation (DC50) and a greater maximal degradation (Dmax).
Table 1: Comparative CRBN Binding Affinity
| Compound | Type | CRBN Binding Affinity (Kd or IC50) |
| Lenalidomide | IMiD | ~1.0 - 1.5 µM[7] |
| Pomalidomide | IMiD | ~1.0 - 1.5 µM[7] |
| Iberdomide (CC-220) | CELMoD | ~10-20 fold higher than IMiDs[7][8] |
| Mezigdomide (CC-92480) | CELMoD | Highest potency among CELMoDs[9][13] |
Table 2: Comparative Neosubstrate Degradation Efficiency (Representative Data)
| Compound | Type | Target | DC50 (nM) | Dmax (%) |
| Lenalidomide | IMiD | IKZF1 | ~100 - 1000+ | ~60-80% |
| GSPT1 | No significant degradation[3] | <10% | ||
| Pomalidomide | IMiD | IKZF1 | ~10 - 100 | >95%[14] |
| GSPT1 | No significant degradation[3] | <10% | ||
| Iberdomide (CC-220) | CELMoD | IKZF1 | ~1 - 10 | >95% |
| GSPT1 | No significant degradation | <10% | ||
| Mezigdomide (CC-92480) | CELMoD | IKZF1 | <1 | >95% |
| GSPT1 | ~1 - 10 | >90% |
Note: DC50 and Dmax values are highly dependent on the cell line and assay conditions. The values presented are representative estimates compiled from multiple preclinical studies to illustrate relative potency.
Expanded Substrate Repertoire and Overcoming Resistance
A key advantage of novel CRBN ligands is their distinct and sometimes expanded substrate degradation profile. Mezigdomide, for example, is a potent degrader of the translation termination factor GSPT1, a protein not effectively targeted by lenalidomide or pomalidomide.[3] This expanded activity may provide therapeutic avenues for different malignancies and overcome resistance.
IMiD resistance often arises from mutations in CRBN or reduced CRBN expression.[7] Due to their higher binding affinity and more extensive interactions with the CRBN surface, CELMoDs can often remain effective even when CRBN levels are low or when certain mutations are present, thus overcoming a common clinical challenge.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of CRBN modulators. Below are representative protocols for key experiments.
CRBN Binding Assay (Time-Resolved FRET)
This assay quantitatively determines the binding affinity of a ligand to CRBN in a competitive format.
-
Principle: A fluorescently-labeled tracer ligand (e.g., Thalidomide-Red) binds to a tagged CRBN protein (e.g., GST-tagged), which is detected by a Europium-labeled antibody against the tag. Binding brings the fluorophores into proximity, generating a FRET signal. A test compound competes with the tracer, reducing the FRET signal in a dose-dependent manner.
-
Materials:
-
Recombinant human GST-tagged CRBN protein.
-
Thalidomide-Red tracer ligand.
-
Anti-GST antibody labeled with Europium (Eu) cryptate.
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA.
-
384-well, low-volume, white assay plates.
-
Test compounds (IMiDs, CELMoDs) serially diluted in DMSO.
-
-
Procedure:
-
Dispense 2 µL of serially diluted test compounds or DMSO (control) into the assay plate.
-
Add 4 µL of Thalidomide-Red tracer (e.g., 20 nM final concentration).
-
Add 4 µL of GST-CRBN protein (e.g., 10 nM final concentration).
-
Add 10 µL of a pre-mixed solution of anti-GST-Eu antibody.
-
Incubate the plate in the dark at room temperature for 60-120 minutes.
-
Read the plate on a HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
-
Calculate the HTRF ratio (665/620 * 10,000) and plot against compound concentration to determine the IC50 value.
-
Cellular Neosubstrate Degradation Assay (Western Blot)
This assay measures the dose-dependent degradation of target proteins in a relevant cell line.
-
Principle: Cells are treated with the compound for a defined period. The remaining levels of the target protein (e.g., IKZF1) are quantified by immunoblotting.
-
Materials:
-
Multiple myeloma cell line (e.g., MM.1S).
-
RPMI-1640 medium with 10% FBS.
-
Test compounds serially diluted in DMSO.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: Rabbit anti-IKZF1, Rabbit anti-GSPT1, Mouse anti-Vinculin (loading control).
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Seed MM.1S cells in a 12-well plate at a density of 0.5 x 10^6 cells/mL and allow them to acclimate.
-
Treat cells with serial dilutions of the test compound (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 4 hours for GSPT1, 18 hours for IKZF1).
-
Harvest cells by centrifugation, wash with cold PBS, and lyse with 100 µL of ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Image the blot using a chemiluminescence imager.
-
Quantify band intensity using software (e.g., ImageJ), normalize to the loading control, and plot against compound concentration to determine DC50 and Dmax.
-
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of the compounds in a living organism.
-
Principle: Human multiple myeloma cells are implanted into immunodeficient mice. Once tumors are established, mice are treated with the compounds, and tumor growth is monitored over time.
-
Materials:
-
Immunodeficient mice (e.g., NOD-SCID gamma mice).
-
Human multiple myeloma cell line (e.g., MM.1S).
-
Matrigel.
-
Vehicle (e.g., 0.5% HPMC, 0.2% Tween 80 in water).
-
Test compounds formulated for oral gavage.
-
Digital calipers.
-
-
Procedure:
-
Subcutaneously inject 5-10 x 10^6 MM.1S cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, Lenalidomide, Mezigdomide).
-
Administer the compounds daily via oral gavage at predetermined doses.
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor mouse body weight and overall health as indicators of toxicity.
-
Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
Plot mean tumor volume over time for each group to assess anti-tumor efficacy.
-
Conclusion
Novel CRBN ligands (CELMoDs) represent a mechanistically advanced class of therapeutics compared to traditional IMiDs. Their superior binding affinity to CRBN results in more efficient and profound degradation of key pathogenic proteins like IKZF1 and IKZF3. Furthermore, the ability of certain CELMoDs, such as mezigdomide, to degrade additional neosubstrates like GSPT1 opens new therapeutic possibilities. These biochemical advantages translate into enhanced potency, the ability to overcome clinical resistance to IMiDs, and promising efficacy in heavily pretreated patient populations. The continued development and characterization of these next-generation agents hold significant promise for advancing the treatment of hematological and other malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel immunomodulatory drugs and neo-substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Developing next generation immunomodulatory drugs and their combinations in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CELMoDs in multiple myeloma [multiplemyelomahub.com]
- 10. Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CRBN Ligand-12 and Other Immunomodulatory Drugs (IMiDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural and functional characteristics of CRBN ligand-12 against well-established Immunomodulatory Drugs (IMiDs) such as thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931). This document is intended to serve as a resource for researchers in the field of targeted protein degradation, offering insights into the nuanced differences that govern the efficacy and specificity of these Cereblon (CRBN) E3 ubiquitin ligase modulators.
Introduction to IMiDs and CRBN Modulation
Immunomodulatory drugs are a class of small molecules that exert their therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[1] Key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is central to the anti-myeloma activity of these drugs.[1]
Structural Comparison
The core chemical scaffold of IMiDs consists of a glutarimide (B196013) ring and a phthalimide (B116566) or related isoindolinone moiety. The glutarimide ring is essential for binding to a conserved tri-tryptophan pocket in CRBN.[2] Variations in the isoindolinone portion of the molecule are responsible for the differential recruitment of neosubstrates and contribute to the distinct clinical profiles of each drug.
This compound , also known as Compound 9 from patent CN117616021A, is a newer CRBN ligand designed for use in Proteolysis Targeting Chimeras (PROTACs).[3][4] Its structure features a glutarimide core attached to a difluorinated phenyl ring bearing an azetidine-methanol substituent. This differs significantly from the phthalimide ring of thalidomide or the 4-amino-isoindolinone of lenalidomide and pomalidomide.
Below is a summary of the key structural features of these molecules.
| Feature | Thalidomide | Lenalidomide | Pomalidomide | This compound |
| Core Structure | Phthalimide-glutarimide | 4-amino-isoindolinone-glutarimide | 4-amino-isoindolinone-glutarimide | Difluorophenyl-azetidine-methanol-glutarimide |
| Key Substituents | None on phthalimide ring | Amino group at position 4 of the isoindolinone ring | Amino group at position 4 and a carbonyl group on the isoindolinone ring | Difluoro substitution on the phenyl ring and an azetidine-methanol group |
| Chemical Formula | C13H10N2O4 | C13H13N3O3 | C13H11N3O4 | C15H16F2N2O3[5][6] |
| CAS Number | 50-35-1 | 191732-72-6 | 19171-19-8 | 2820501-20-8[3] |
Quantitative Performance Data
The efficacy of IMiDs is determined by their binding affinity to CRBN and their ability to induce the degradation of specific neosubstrates. While extensive quantitative data is available for thalidomide, lenalidomide, and pomalidomide, direct comparative experimental data for this compound is not yet publicly available in peer-reviewed literature. The following table summarizes the known binding affinities and degradation potencies for the established IMiDs.
| Compound | CRBN Binding Affinity (Kd/IC50) | IKZF1 Degradation (DC50) |
| Thalidomide | ~250 nM (Ki)[7] | Micromolar range |
| Lenalidomide | ~178 nM (Ki)[7] | Nanomolar to micromolar range |
| Pomalidomide | ~157 nM (Ki)[7] | Nanomolar range |
| This compound | Data not publicly available | Data not publicly available |
Mechanism of Action and Signaling Pathway
The binding of an IMiD to CRBN induces a conformational change in the protein, creating a novel binding surface that recruits neosubstrates like IKZF1 and IKZF3. This ternary complex formation (CRBN-IMiD-Neosubstrate) is the critical step that leads to the ubiquitination of the neosubstrate by the E3 ligase machinery and its subsequent degradation by the proteasome.
Caption: IMiD-mediated recruitment of neosubstrates to the CRL4-CRBN E3 ligase complex for ubiquitination and proteasomal degradation.
Experimental Protocols
Accurate and reproducible experimental data are paramount for the comparison of CRBN ligands. Below are detailed methodologies for key assays used to characterize these compounds.
CRBN Binding Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Principle: This competitive binding assay measures the displacement of a fluorescently labeled tracer from the CRBN protein by the test compound.
-
Methodology:
-
Recombinant His-tagged CRBN is incubated with a terbium-labeled anti-His antibody (donor) and a fluorescently labeled small molecule tracer that binds to CRBN (acceptor).
-
The test compound (e.g., this compound) is serially diluted and added to the mixture.
-
Binding of the tracer to CRBN brings the donor and acceptor into close proximity, resulting in a FRET signal.
-
Competitive binding by the test compound displaces the tracer, leading to a decrease in the FRET signal.
-
The IC50 value is determined by plotting the FRET signal against the concentration of the test compound.
-
2. Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Methodology:
-
A solution of the CRBN protein is placed in the sample cell of the calorimeter.
-
The test compound is loaded into the injection syringe.
-
The compound is titrated into the protein solution in a series of small injections.
-
The heat released or absorbed during each injection is measured.
-
The data are fitted to a binding model to determine the thermodynamic parameters of the interaction.
-
Neosubstrate Degradation Assay (Western Blot)
-
Principle: This assay quantifies the reduction in the cellular levels of a specific neosubstrate following treatment with a CRBN modulator.
-
Methodology:
-
A relevant cell line (e.g., MM.1S multiple myeloma cells) is treated with various concentrations of the test compound for a specified time.
-
Cells are harvested, and whole-cell lysates are prepared.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with primary antibodies specific for the neosubstrate (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH).
-
Following incubation with a secondary antibody, the protein bands are visualized, and their intensities are quantified.
-
The DC50 value (the concentration at which 50% of the protein is degraded) is calculated.
-
In Vitro Ubiquitination Assay
-
Principle: This assay reconstitutes the ubiquitination cascade in vitro to confirm that the CRBN ligand promotes the ubiquitination of the neosubstrate.
-
Methodology:
-
The reaction mixture contains purified E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the CRL4-CRBN E3 ligase complex.
-
The purified neosubstrate and the test compound are added to the reaction.
-
The reaction is incubated to allow for ubiquitination to occur.
-
The reaction is stopped, and the products are analyzed by Western blot using an antibody against the neosubstrate to visualize the appearance of higher molecular weight ubiquitinated species.
-
Caption: A typical experimental workflow for the comprehensive characterization of a novel CRBN ligand.
Conclusion
The rational design of novel CRBN ligands is a rapidly advancing area in drug discovery. While thalidomide, lenalidomide, and pomalidomide have laid a strong foundation, new chemical entities like this compound offer the potential for improved potency, selectivity, and tailored applications, particularly in the development of PROTACs. The distinct structural features of this compound, specifically the difluorinated phenyl and azetidine-methanol moieties, suggest a potentially unique interaction with the CRBN-neosubstrate interface. However, a comprehensive understanding of its performance relative to established IMiDs awaits the publication of direct comparative quantitative data. The experimental protocols outlined in this guide provide a framework for generating such data, which will be critical for the continued development of next-generation protein degraders.
References
- 1. X-MOL [x-mol.net]
- 2. WO2021011631A1 - Fused-glutarimide crbn ligands and uses thereof - Google Patents [patents.google.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protein Degradation via CRL4CRBN Ubiquitin Ligase: Discovery and Structure-Activity Relationships of Novel Glutarimide Analogs That Promote Degradation of Aiolos and/or GSPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of CRBN Ligand-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in drug discovery, moving beyond traditional occupancy-driven inhibition to a catalytic, event-driven mechanism of protein degradation.[1][2] PROTACs are heterobifunctional molecules that hijack the body's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] A key component of a PROTAC is its E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein of interest (POI).
Among the 600+ E3 ligases in the human genome, Cereblon (CRBN) has become one of the most widely utilized for PROTAC design.[][4] This guide provides an objective evaluation of the therapeutic window for CRBN ligand-based PROTACs, presenting a quantitative comparison with alternatives, supported by detailed experimental methodologies and data. The therapeutic index, a critical measure of a drug's safety, is defined by the ratio between the concentration that produces toxicity and the concentration that yields a therapeutic effect.[5]
Mechanism and Attributes of CRBN Ligand-Based PROTACs
CRBN-recruiting PROTACs function by forming a ternary complex between the target protein, the PROTAC molecule, and the CRL4^CRBN^ E3 ubiquitin ligase complex.[6][7] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[6]
Key Advantages:
-
Favorable Drug-like Properties: CRBN ligands, such as derivatives of thalidomide, lenalidomide, and pomalidomide, possess smaller molecular weights compared to ligands for other E3 ligases like VHL, which can lead to improved pharmacokinetic properties.[][]
-
Clinical Precedent: A significant number of PROTACs that have entered clinical trials are designed with CRBN ligands, providing a wealth of developmental experience and validation for this approach.[][6]
Challenges and Off-Target Considerations:
-
Neo-substrate Degradation: The immunomodulatory drug (IMiD) derivatives used as CRBN ligands are not inert; they can act as "molecular glues" that induce the degradation of endogenous proteins known as neo-substrates.[] Well-characterized neo-substrates include transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as SALL4 and GSPT1.[]
-
Associated Toxicities: The off-target degradation of these neo-substrates can lead to undesirable toxicities. For instance, degradation of SALL4 is linked to teratogenicity, and the depletion of Ikaros and Aiolos can impact lymphocyte development.[][9] Unintended degradation of essential proteins like GSPT1 may reduce the overall therapeutic index of the PROTAC.[]
-
The "Hook Effect": Like other PROTACs, CRBN-based degraders can exhibit a "hook effect," where at very high concentrations, the formation of inactive binary complexes (PROTAC-target or PROTAC-CRBN) dominates over the productive ternary complex, leading to reduced degradation efficacy.[10][11]
Comparative Analysis of Protein Degradation Technologies
The therapeutic window of CRBN-based PROTACs must be evaluated in the context of alternative degradation strategies. Each approach presents a unique profile of advantages and liabilities.
| Technology | E3 Ligase / Organelle | Common Ligands | Key Advantages | Key Disadvantages & Potential Toxicities |
| CRBN-based PROTACs | Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide derivatives[4] | Smaller MW ligands, good drug-like properties, extensive clinical validation.[][6][] | Off-target degradation of neo-substrates (IKZF1/3, SALL4, GSPT1) leading to potential teratogenicity and hematotoxicity.[][9] |
| VHL-based PROTACs | Von Hippel-Lindau (VHL) | Peptidomimetic ligands based on HIF-1α peptide[12] | High degradation potency, distinct off-target profile from CRBN.[5] | Larger, more complex ligands can lead to poorer cell permeability and PK properties.[] |
| Other E3 Ligase PROTACs | DCAF1, cIAP1, MDM2, RNF114, etc.[2][13] | Varies (e.g., sulfonamides for DCAF15)[9] | Potential for tissue-specific degradation if E3 ligase expression is restricted, can overcome resistance to CRBN/VHL PROTACs.[9][13] | Ligand development is less mature, potential for unknown off-target effects and toxicities. |
| Lysosome-Targeting Chimeras (LYTACs) | Lysosome | Cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR) ligands | Enables degradation of extracellular and membrane-bound proteins, expanding the target space beyond the UPS.[5] | Different mechanism with its own set of potential off-target liabilities and delivery challenges. |
Quantitative Data Summary
To illustrate the evaluation of the therapeutic window, the following table presents hypothetical comparative data for a CRBN ligand-based PROTAC ("CRBN-12") versus a VHL-based alternative targeting the same protein of interest (POI).
| Parameter | CRBN-12 PROTAC | VHL-based PROTAC | Description |
| DC₅₀ (POI) | 15 nM | 10 nM | Concentration for 50% maximal degradation of the target POI. A measure of potency. |
| Dₘₐₓ (POI) | >95% | >95% | Maximum percentage of POI degradation achieved. A measure of efficacy. |
| DC₅₀ (IKZF1) | 50 nM | Not Applicable | Potency for degrading the off-target neo-substrate IKZF1. |
| DC₅₀ (GSPT1) | 250 nM | Not Applicable | Potency for degrading the off-target neo-substrate GSPT1. |
| CC₅₀ (Cytotoxicity) | 800 nM | 1500 nM | Concentration causing 50% reduction in cell viability. A measure of general toxicity. |
| Therapeutic Index (TI) | 53.3 (CC₅₀ / DC₅₀ POI) | 150 (CC₅₀ / DC₅₀ POI) | A ratio indicating the safety margin. A higher TI is desirable. |
This data is illustrative. Actual values are target- and compound-specific.
In this hypothetical example, while both PROTACs are effective degraders, the VHL-based PROTAC displays a wider therapeutic window due to its higher cytotoxicity threshold and lack of specific neo-substrate degradation liabilities associated with the CRBN ligand.
Visualizations: Pathways and Workflows
Signaling Pathway and Experimental Logic
The following diagrams illustrate the core mechanism of action for a CRBN-based PROTAC and the logical framework for assessing its on-target and off-target effects.
Caption: Mechanism of action for a CRBN-recruiting PROTAC.
Caption: On-target efficacy vs. off-target toxicity for CRBN PROTACs.
Experimental Workflow
Evaluating the therapeutic window requires a multi-step, integrated experimental approach, from initial cellular assays to comprehensive in vivo studies.
Caption: Workflow for assessing the therapeutic window of a PROTAC.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance.
Protein Degradation Assays (Western Blot)
-
Objective: To quantify the dose-dependent degradation of the target protein.
-
Protocol:
-
Cell Culture: Plate cells (e.g., A549) in 24-well plates and allow them to adhere overnight.[14]
-
Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours).[14][15] Include a vehicle control (e.g., DMSO).
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Quantification: Determine protein concentration using a BCA or Bradford assay.[14]
-
Electrophoresis & Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin). Subsequently, probe with HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software.
-
Analysis: Normalize POI levels to the loading control and calculate DC₅₀ and Dₘₐₓ values by fitting the data to a dose-response curve.[15]
-
Global Proteomics for Selectivity Profiling (LC-MS/MS)
-
Objective: To obtain an unbiased, proteome-wide view of protein degradation, identifying both on-target and off-target effects.[10]
-
Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a relevant concentration (e.g., 3x DC₅₀) and a vehicle control. Lyse cells and digest proteins into peptides using trypsin.[16]
-
Labeling: Label peptides from different conditions with tandem mass tags (TMT) for multiplexed quantitative analysis.[16][17]
-
LC-MS/MS Analysis: Separate labeled peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Identify and quantify proteins across all samples using proteomics software (e.g., MaxQuant). Determine proteins that are significantly downregulated in the PROTAC-treated sample compared to the control. This reveals the full degradation profile, including intended targets and unintended neo-substrates.[16]
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement by the PROTAC within intact cells.[17]
-
Protocol:
-
Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Aliquot the cell suspension and heat at a range of temperatures to create a melt curve.
-
Lysis & Separation: Lyse the cells and separate soluble protein from aggregated protein by centrifugation.
-
Analysis: Analyze the soluble fraction by Western blot or mass spectrometry. A shift in the thermal melting curve of the target protein in the presence of the PROTAC indicates direct binding.[17]
-
In Vivo Efficacy and Toxicity Studies
-
Objective: To evaluate the therapeutic efficacy and safety profile in a living organism.
-
Protocol:
-
Model Selection: Use relevant animal models, such as tumor xenografts in immunodeficient mice. For CRBN-based PROTACs, humanized CRBN mice are critical as rodent CRBN differs from human CRBN, affecting drug efficacy and safety assessment.[18][19]
-
Dosing: Administer the PROTAC at various doses and schedules.
-
Efficacy Assessment: Monitor therapeutic outcomes, such as changes in tumor volume or disease-specific biomarkers.[]
-
Toxicity Assessment (Acute and Chronic): Monitor animal health, including body weight changes, behavior, and clinical signs.[] At the end of the study, perform necropsy, collect blood for hematology and clinical chemistry, and conduct histopathological analysis of major organs to identify any tissue damage.[]
-
Conclusion
CRBN ligand-based PROTACs represent a powerful and clinically advanced modality for targeted protein degradation. Their primary advantage lies in the favorable drug-like properties of their well-established E3 ligase ligands. However, this strength is intrinsically linked to their main liability: the potential for off-target toxicities driven by the degradation of neo-substrates.
Therefore, determining a favorable therapeutic window for a CRBN-based PROTAC requires a rigorous and multi-faceted evaluation. A comprehensive strategy that includes unbiased proteomics to map selectivity, carefully designed cellular assays to quantify potency versus cytotoxicity, and robust in vivo studies in appropriate models (such as humanized CRBN mice) is essential.[9][18][19] The future of this field will likely focus on the development of novel, more selective CRBN ligands that retain binding affinity without inducing neo-substrate degradation, as well as the continued exploration of alternative E3 ligases to expand the toolkit for creating safer and more effective protein degraders.[13][21]
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. PROTAC Technology as a New Tool for Modern Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. chempro-innovations.com [chempro-innovations.com]
- 17. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. biocytogen.com [biocytogen.com]
- 21. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: A Comparative Analysis of CRBN-Based Degraders in Preclinical Models
For researchers, scientists, and drug development professionals, the landscape of targeted protein degradation is rapidly evolving, with Cereblon (CRBN)-based degraders at the forefront. This guide provides an objective, data-driven comparison of the in vivo efficacy of prominent CRBN-based degraders targeting key oncogenic proteins: the Androgen Receptor (AR), Bromodomain and Extra-Terminal (BET) proteins, and Ikaros/Aiolos (IKZF1/3).
This analysis synthesizes preclinical data from various xenograft models to offer a comparative overview of the therapeutic potential of these novel agents. By presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways, this guide aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Comparative In Vivo Efficacy of CRBN-Based Degraders
The following tables summarize the in vivo efficacy of various CRBN-based degraders across different preclinical cancer models. Direct head-to-head comparisons are highlighted where available, providing the most robust comparative data.
Androgen Receptor (AR) Degraders in Prostate Cancer
| Degrader | Target | Cancer Model | Dosing Regimen | Key In Vivo Efficacy Outcomes | Reference(s) |
| Bavdegalutamide (B8270050) (ARV-110) | Androgen Receptor | Enzalutamide-resistant VCaP xenograft | 1 mg/kg, PO, QD | >90% AR degradation; Significant tumor growth inhibition and reduction of oncogenic Erg protein. In drug-resistant models, ARV-110 can reduce tumor growth by 70-100%. | [1] |
| ARV-766 | Androgen Receptor | Metastatic Castration-Resistant Prostate Cancer (mCRPC) clinical trial | Not specified | Broader genotype coverage and better stereochemical stability than ARV-110. Has shown a broader efficacy profile and even better tolerability compared to bavdegalutamide in clinical settings. | [1] |
BET Protein Degraders in Various Cancers
| Degrader | Target | Cancer Model | Dosing Regimen | Key In Vivo Efficacy Outcomes | Reference(s) |
| ARV-825 | BRD2/3/4 | T-ALL xenograft | 10 mg/kg, i.p., daily | Significantly reduced tumor growth. | [2][3] |
| dBET1 | BRD2/3/4 | Acute Myeloid Leukemia (MV4;11 xenograft) | 50 mg/kg, i.p., daily | Attenuated tumor progression. | [4] |
| Comparative Note | ARV-825 and dBET1 | Various | Not directly compared in the same in vivo study | ARV-825 may exhibit slightly greater potency in some in vitro contexts.[4] |
IKZF1/3 Molecular Glue Degraders in Multiple Myeloma
| Degrader | Target | Cancer Model | Dosing Regimen | Key In Vivo Efficacy Outcomes | Reference(s) |
| CFT7455 | IKZF1/3 | NCI-H929 xenograft | 100 µg/kg/day | Resulted in durable tumor regressions. More effective than CC-92480 in maintaining IKZF3 degradation at 48h post-dose (65% vs. 6%). | [5][6] |
| Mezigdomide (CC-92480) | IKZF1/3 | NCI-H929 xenograft | 1000 µg/kg/day | Led to tumor stasis. | [5] |
| Iberdomide (CC-220) | IKZF1/3 | Multiple Myeloma | Phase II Clinical Trial | Degrades IKZF1 and IKZF3 with greater potency in cell-based assays compared to lenalidomide (B1683929) and pomalidomide. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are representative protocols for xenograft models commonly used to evaluate CRBN-based degraders.
Prostate Cancer Xenograft Model (VCaP)
-
Cell Culture: VCaP cells are cultured in appropriate media supplemented with fetal bovine serum.
-
Animal Model: Male severe combined immunodeficient (SCID) or other immunocompromised mice (e.g., nude mice) are used.[8][9]
-
Tumor Implantation: 1 x 10⁶ to 5 x 10⁶ VCaP cells are suspended in a mixture of serum-free media and Matrigel and injected subcutaneously into the flank of each mouse.[8]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.[8]
-
Drug Administration: The degrader is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water for oral gavage) and administered at the specified dose and schedule. The control group receives the vehicle alone.
-
Efficacy Evaluation:
-
Tumor Volume: Tumor dimensions are measured 2-3 times per week with calipers, and volume is calculated using the formula: (Length × Width²)/2.
-
Body Weight: Monitored 2-3 times per week as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised for analysis of target protein degradation via Western blot or immunohistochemistry.[10]
-
Systemic Multiple Myeloma Model (MM.1S)
-
Cell Culture: MM.1S cells, often engineered to express luciferase for in vivo imaging, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.[11]
-
Animal Model: NOD/SCID or similar immunodeficient mice are typically used.[12]
-
Tumor Implantation: A suspension of MM.1S cells is injected intravenously (i.v.) into the tail vein of the mice to establish systemic disease.[12]
-
Monitoring Disease Progression: Tumor burden is monitored non-invasively using bioluminescence imaging (BLI).[13]
-
Drug Administration: Once a detectable tumor burden is established, mice are randomized, and treatment is initiated as described in the prostate cancer model protocol.
-
Efficacy Evaluation:
-
Tumor Burden: Quantified by BLI signal intensity.
-
Survival: Overall survival is a key endpoint.
-
Pharmacodynamic Markers: Target protein levels in tissues of interest (e.g., bone marrow) can be assessed.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by these degraders and a generalized workflow for in vivo efficacy studies.
References
- 1. Arvinas' two AR receptor PROTAC therapies show positive results in Phase 1/2 clinical trials [synapse.patsnap.com]
- 2. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. c4therapeutics.com [c4therapeutics.com]
- 7. Summary of Molecular Glues Approved or in Clinical Trial | Biopharma PEG [biochempeg.com]
- 8. Development of the VCaP Androgen Independent Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor Repression of VCaP Xenografts by a Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 11. labcorp.com [labcorp.com]
- 12. Mouse models of multiple myeloma: technologic platforms and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labcorp.com [labcorp.com]
Off-target profiling of CRBN ligand-12 and its derivatives
Unable to Locate Information on "CRBN ligand-12"
A comprehensive search of publicly available scientific literature and databases did not yield any specific information regarding a compound designated "this compound." This suggests that "this compound" may be a novel, internal, or otherwise unpublished compound name.
To provide a relevant and helpful guide, we request that you verify the compound's name. It is possible there may be a typographical error, or the compound may be known by a different public identifier.
In the interim, this guide will focus on the well-documented off-target profiling of common Cereblon (CRBN) ligands and their derivatives, such as thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931). These compounds, often referred to as immunomodulatory drugs (IMiDs), are foundational to the development of molecular glue degraders and Proteolysis Targeting Chimeras (PROTACs) that recruit the CRBN E3 ubiquitin ligase. Understanding their off-target effects is a critical aspect of developing safer and more effective therapeutics.
Off-Target Profiling of Common CRBN Ligands and Their Derivatives
The therapeutic effects of CRBN ligands are primarily mediated by the degradation of specific "neosubstrates." However, these ligands can also induce the degradation of other proteins, leading to off-target effects.[1]
Key Concepts in CRBN Ligand Off-Target Profiling
-
Neosubstrate Degradation: CRBN ligands act as "molecular glues," altering the substrate specificity of the CRL4-CRBN E3 ligase complex.[2][3] This leads to the ubiquitination and subsequent proteasomal degradation of proteins that are not the natural substrates of CRBN.[4][5]
-
On-Target vs. Off-Target Effects: For therapeutic applications like multiple myeloma, the degradation of lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) are considered on-target effects.[3][6][7] The degradation of other proteins, which can lead to adverse effects, is considered off-target.
-
Common Off-Target Neosubstrates: A significant off-target concern for thalidomide and its derivatives is the degradation of Spalt-like transcription factor 4 (SALL4), which has been linked to teratogenic effects.[1][6] Other known off-targets for pomalidomide-based ligands include several zinc-finger proteins (e.g., ZFP91), RAB28, DTWD1, CUTA, and POLR2J.[6][8]
-
PROTAC-Related Off-Targets: When CRBN ligands are incorporated into PROTACs, the off-target profile can be more complex. Off-target effects can arise from the CRBN ligand moiety itself or from the warhead ligand binding to unintended proteins.[9]
Comparison of Common CRBN Ligands
While structurally similar, thalidomide, lenalidomide, and pomalidomide exhibit different neosubstrate degradation profiles. For instance, both lenalidomide and pomalidomide degrade IKZF1 and IKZF3, but only lenalidomide induces the degradation of casein kinase 1α (CK1α).[10] This highlights how minor structural changes can significantly alter neosubstrate specificity.[10] Pomalidomide is generally more potent in degrading IKZF1 and IKZF3 compared to lenalidomide.[11]
Strategies to Mitigate Off-Target Effects
Research efforts are focused on designing new CRBN ligands with improved selectivity to minimize off-target degradation. Key strategies include:
-
Modification of the Ligand Scaffold: Studies have shown that modifying the phthalimide (B116566) ring of pomalidomide, particularly at the C5 position, can create steric hindrance that reduces the degradation of off-target zinc-finger proteins.[8][12] In contrast, modifications at the C4 position can lead to significant off-target effects.[12]
-
Linker Attachment Point in PROTACs: The point of attachment of the linker to the CRBN ligand in a PROTAC is crucial. Attaching the linker at the C5 position of pomalidomide is a strategy to minimize off-target degradation of zinc-finger proteins.[12]
Experimental Protocols for Off-Target Profiling
Several experimental techniques are employed to identify and characterize the off-target effects of CRBN ligands.
Global Proteomics (Mass Spectrometry-based)
-
Objective: To obtain an unbiased, global view of protein abundance changes in cells upon treatment with a CRBN ligand.
-
Methodology:
-
Cell Culture and Treatment: Cells (e.g., multiple myeloma cell lines like MM1S) are cultured and treated with the compound of interest at various concentrations and for different durations. A vehicle control (e.g., DMSO) is run in parallel.[10]
-
Cell Lysis and Protein Digestion: Cells are lysed, and the proteins are extracted. The proteins are then digested into peptides, typically using trypsin.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins.[10][13] Data-independent acquisition mass spectrometry (DIA-MS) is a powerful technique for this purpose.[13]
-
Data Analysis: The relative abundance of each protein in the treated samples is compared to the control samples. Proteins with significantly reduced abundance are identified as potential neosubstrates.[10]
-
Western Blotting
-
Objective: To validate the degradation of specific on-target and potential off-target proteins identified from proteomics screens or hypothesized based on prior knowledge.
-
Methodology:
-
Cell Treatment and Lysis: Similar to the proteomics workflow, cells are treated with the compound and then lysed.
-
SDS-PAGE and Protein Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins of interest (e.g., IKZF1, IKZF3, SALL4, CRBN) and a loading control (e.g., GAPDH, β-actin).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, typically via chemiluminescence. The band intensities are quantified to determine the extent of protein degradation.[9][11]
-
Cellular Thermal Shift Assay (CETSA) and NanoBRET™
-
Objective: To confirm target engagement, i.e., that the CRBN ligand is binding to CRBN within the cell.
-
Methodology: These assays measure the stabilization of a target protein upon ligand binding. An increase in the thermal stability of CRBN in the presence of the ligand indicates binding. NanoBRET™ assays can also be used to study the formation of the ternary complex between the PROTAC, the target protein, and the E3 ligase.[6][9]
Co-Immunoprecipitation (Co-IP)
-
Objective: To verify the formation of the ternary complex (CRBN-ligand-neosubstrate).
-
Methodology:
-
Cells are treated with the compound.
-
Cell lysates are incubated with an antibody against either CRBN or the suspected neosubstrate.
-
The antibody-protein complexes are captured (e.g., using protein A/G beads).
-
The captured proteins are then analyzed by Western blotting to see if the other components of the ternary complex were pulled down.
-
Signaling Pathways and Workflows
CRL4-CRBN Ubiquitination Pathway
The following diagram illustrates the general mechanism of action for CRBN-mediated protein degradation induced by a molecular glue.
Caption: CRBN-mediated neosubstrate degradation pathway.
Experimental Workflow for Off-Target Profiling
The logical flow for identifying and validating off-target neosubstrates is depicted below.
Caption: Workflow for off-target neosubstrate identification.
Once the specific identity of "this compound" is clarified, a more detailed and targeted comparison guide can be provided, including quantitative data tables and specific experimental findings related to that molecule.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]
- 5. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
- 7. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for CRBN Ligand-12
Researchers and drug development professionals handling CRBN ligand-12, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), must adhere to stringent safety and disposal protocols.[1][2][3] Given its role as a ligand for the CRBN-type E3 ubiquitin ligase, this compound is biologically active and requires careful management to ensure laboratory safety and environmental protection.[1][2][4]
Hazard Identification and Safety Precautions
This compound should be handled as a potentially hazardous substance. Based on data for a similar CRBN ligand, the anticipated hazards are summarized below.[5]
| Hazard Statement | Description | GHS Classification |
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
Personal Protective Equipment (PPE): To mitigate these risks, the following PPE is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Eye Protection: Safety glasses or goggles are essential to prevent eye contact.
-
Lab Coat: A lab coat must be worn to protect from skin contact.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, is strongly recommended to avoid inhalation.[5]
Experimental Protocols: Spill Cleanup and Disposal
In the event of a spill, or for the routine disposal of waste containing this compound, the following step-by-step procedure should be followed.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate vicinity.
-
Containment: Prevent the spill from spreading. For liquid spills, use an absorbent, inert material such as vermiculite, dry sand, or earth.
-
Collection: Carefully collect the absorbed material and any contaminated solids into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Proper Disposal Protocol:
-
Waste Segregation: All waste contaminated with this compound, including unused solid compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be segregated from general laboratory waste.
-
Waste Container: Collect all this compound waste in a clearly labeled, sealed, and appropriate hazardous chemical waste container. The label should include the chemical name ("this compound"), the associated hazards (Harmful, Irritant), and the date.
-
Consult Local Regulations: Disposal of hazardous chemical waste must be in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the drain.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Safeguarding Researchers: Essential Protocols for Handling CRBN Ligand-12
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling CRBN ligand-12, a potent compound utilized in the development of Proteolysis Targeting Chimeras (PROTACs). Due to its classification as a potential reproductive hazard, strict engineering controls and personal protective equipment are mandatory to mitigate exposure risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
This compound, with CAS number 2820501-20-8 and molecular formula C15H16F2N2O3, is a crucial component in targeted protein degradation research.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structural similarity to known teratogenic agents such as thalidomide, pomalidomide, and lenalidomide (B1683929) necessitates handling it as a compound with high potency and significant health risks.[3][4][5] The hazard statements for closely related compounds consistently warn of the potential to damage fertility or the unborn child and cause organ damage through prolonged or repeated exposure.[3][4][5]
Personal Protective Equipment (PPE) and Engineering Controls
A comprehensive approach to safety, combining engineering controls and appropriate PPE, is critical. All manipulations of this compound, especially in its solid form, must be conducted in a certified chemical fume hood or a containment isolator to prevent inhalation of dust particles.
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloving | Wear two pairs of chemotherapy-rated nitrile gloves. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-lint, non-absorbent material. |
| Respiratory Protection | NIOSH-approved Respirator | A fit-tested N95 respirator is the minimum requirement for handling the powder. For procedures with a higher risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) is recommended. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles should be worn at all times. A face shield must be worn over the goggles during procedures with a high risk of splashing. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, sequential workflow is paramount to ensure safety during the handling of this compound.
-
Preparation: Before handling the compound, ensure the chemical fume hood or containment unit is functioning correctly. Don all required PPE as specified in the table above.
-
Weighing and Aliquoting: Conduct all weighing and transfer of the solid compound within the certified engineering control. Use dedicated, disposable labware to prevent cross-contamination.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. Ensure the vessel is securely capped before vortexing or sonicating.
-
Experimental Use: Keep all containers with this compound clearly labeled and sealed when not in immediate use.
-
Decontamination: After each use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory detergent. Dispose of all cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the designated area, ensuring no contaminated surfaces are touched. Remove the outer pair of gloves first, followed by the gown, face shield, goggles, and inner gloves. The respirator should be the last item removed. Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
-
Waste Segregation:
-
Solid Waste: All contaminated PPE (gloves, gowns, etc.), disposable labware, and cleaning materials must be collected in a dedicated, clearly labeled, leak-proof hazardous waste container. These containers are typically black.[1]
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and leak-proof hazardous waste container.
-
Sharps: All contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-proof sharps container labeled as hazardous waste.
-
-
Final Disposal: All hazardous waste containing this compound must be disposed of through a licensed hazardous waste management company, typically via incineration at a permitted facility.[1][6][7] Under no circumstances should this waste be disposed of in regular trash or down the drain.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. ubpbio.com [ubpbio.com]
- 4. ubpbio.com [ubpbio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
